8-(Tributylstannyl)isoquinoline
Description
Properties
IUPAC Name |
tributyl(isoquinolin-8-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEAHZPAQRRALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676718 | |
| Record name | 8-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-24-3 | |
| Record name | 8-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 8-(tributylstannyl)isoquinoline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Organostannanes in Modern Synthesis
In the landscape of contemporary organic chemistry, organostannanes represent a pivotal class of reagents, primarily esteemed for their role in palladium-catalyzed cross-coupling reactions. Among these, the Stille reaction stands out for its remarkable functional group tolerance and its capacity to construct carbon-carbon bonds with surgical precision.[1][2] These attributes have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3]
The utility of an organostannane is intrinsically linked to the nature of the organic moiety attached to the tin atom. Heterocyclic organostannanes, in particular, are invaluable building blocks, allowing for the direct introduction of heteroaromatic scaffolds into target molecules. This guide focuses on a specific and highly strategic reagent: 8-(tributylstannyl)isoquinoline. The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The placement of the tributylstannyl group at the 8-position offers a direct synthetic handle for the functionalization of a sterically hindered and electronically distinct position of the isoquinoline ring system, opening avenues for the creation of novel molecular architectures.
This document provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, designed to equip researchers with the foundational knowledge and practical insights necessary for its effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. This section details the known physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃NSn | [5] |
| Molecular Weight | 418.20 g/mol | [5] |
| CAS Number | 1245816-24-3 | [5] |
| Appearance | Solid | [5] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | * δ 8.5-9.5 (m, 1H, H-1), δ 7.5-8.0 (m, 5H, H-3, H-4, H-5, H-6, H-7), δ 0.9-1.8 (m, 27H, Sn(CH₂CH₂CH₂CH₃)₃) | Theoretical |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) | * δ 150-155 (C-1), δ 120-145 (Ar-C), δ 29.2 (Sn-CH₂-CH₂ -CH₂-CH₃), δ 27.4 (Sn-CH₂-CH₂-CH₂ -CH₃), δ 13.7 (Sn-CH₂-CH₂-CH₂-CH₃ ), δ 10.9 (Sn-CH₂ -CH₂-CH₂-CH₃) | Theoretical |
Note: The predicted NMR data is based on known values for isoquinoline and tributyltin compounds. Actual experimental values may vary.
Synthesis of this compound: A Proposed Route
Part 1: Synthesis of 8-Bromoisoquinoline
The synthesis of 8-bromoisoquinoline is a critical first step. Several methods have been reported, with the direct bromination of isoquinoline under acidic conditions being a common approach.
Experimental Protocol: Bromination of Isoquinoline
-
Materials: Isoquinoline, concentrated sulfuric acid, N-Bromosuccinimide (NBS), crushed ice, sodium hydroxide solution, dichloromethane.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a cooling bath, slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the temperature below 30°C.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature remains between -26°C and -22°C.
-
Stir the reaction mixture vigorously for several hours at low temperature, gradually allowing it to warm.
-
Pour the reaction mixture onto crushed ice.
-
Carefully neutralize the solution with a cold sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromoisoquinoline.
-
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.
-
The low temperature is crucial to control the regioselectivity of the bromination and minimize the formation of byproducts.
-
NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
Part 2: Synthesis of this compound
The conversion of 8-bromoisoquinoline to the target organostannane is proposed to proceed via a lithium-halogen exchange, followed by quenching with an electrophilic tin species.
Proposed Experimental Protocol:
-
Materials: 8-Bromoisoquinoline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) in hexanes, tributyltin chloride (Bu₃SnCl).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 8-bromoisoquinoline in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium dropwise via syringe, maintaining the temperature at -78°C. The reaction progress can be monitored by TLC.
-
After the lithium-halogen exchange is complete (typically within 1-2 hours), add tributyltin chloride dropwise at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous and inert conditions are absolutely essential due to the high reactivity of the organolithium intermediates.
-
The low temperature of -78°C is necessary to ensure the stability of the 8-lithioisoquinoline intermediate and prevent side reactions.
-
n-Butyllithium or t-butyllithium are strong bases and effective reagents for lithium-halogen exchange on aryl bromides.
-
Tributyltin chloride is a readily available and effective electrophile for trapping the organolithium species.
Caption: Proposed two-step synthesis of this compound.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] This reaction allows for the formation of a new carbon-carbon bond at the 8-position of the isoquinoline ring with a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates.
General Stille Coupling Protocol:
-
Materials: this compound, organic halide or triflate, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃), ligand (if necessary, e.g., PPh₃, AsPh₃), solvent (e.g., toluene, DMF, dioxane), and additives (optional, e.g., LiCl, CuI).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the this compound, the organic electrophile, the palladium catalyst, and any ligands or additives.
-
Add the degassed solvent and heat the reaction mixture to the desired temperature (typically between 80-120°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent.
-
Workup typically involves filtration to remove the catalyst and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purify the product by column chromatography.
-
Mechanistic Rationale:
The catalytic cycle of the Stille reaction is well-established and proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
Organotin compounds are known for their toxicity and should be handled with appropriate precautions in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Toxicity: Tributyltin compounds are toxic if swallowed or absorbed through the skin and can cause severe eye irritation.[6] They are also suspected of causing reproductive and developmental harm.
-
Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate that provides a direct route to the functionalization of the 8-position of the isoquinoline nucleus. While a detailed, peer-reviewed synthesis and full characterization are not yet prominent in the literature, its preparation via a logical two-step sequence from isoquinoline is highly feasible. Its primary application in Stille cross-coupling reactions opens the door to a wide array of novel 8-substituted isoquinoline derivatives for applications in medicinal chemistry and materials science. Researchers employing this reagent should proceed with a strong understanding of the underlying principles of organometallic chemistry and adhere to strict safety protocols.
References
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
-
Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Vapourtec. (n.d.). Lithiation. Retrieved January 16, 2026, from [Link]
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Wikipedia. (2023, October 29). Stille reaction. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 16, 2026, from [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
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S. P. H. Mee, V. Lee, J. E. Baldwin, Angew. Chem. Int. Ed., 2004 , 43, 1132-1136. [Link]
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J.-H. Li, Y. Liang, D.-P. Wang, W.-J. Liu, Y.-X. Xie, D.-L. Yin, J. Org. Chem., 2005 , 70, 2832-2834. [Link]
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H. Huang, H. Jiang, K. Chen, H. Liu, J. Org. Chem., 2009 , 74, 5599-5602. [Link]
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G. A. Grasa, S. P. Nolan, Org. Lett., 2001 , 3, 119-122. [Link]
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T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016. [Link]
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- 1. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline.pptx [slideshare.net]
- 5. Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-(tributylstannyl)isoquinoline: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Organostannanes in Complex Molecule Synthesis
Organotin compounds, or organostannanes, have emerged as powerful and versatile reagents in modern organic synthesis. Their utility primarily lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. These air- and moisture-stable compounds offer a broad functional group tolerance, enabling the formation of carbon-carbon bonds under mild conditions. This has made them invaluable tools in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry. Among the diverse array of organostannanes, heteroaromatic derivatives play a crucial role in the synthesis of pharmacologically relevant scaffolds. This guide focuses on a specific and highly useful building block: 8-(tributylstannyl)isoquinoline.
The isoquinoline motif is a prominent structural feature in a vast number of natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The ability to functionalize the isoquinoline core at specific positions is therefore of paramount importance in drug discovery and development. This compound serves as a key intermediate, allowing for the introduction of the isoquinoline moiety at the C8-position through Stille cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important reagent, tailored for researchers and scientists in the field.
Chemical Structure and Properties of this compound
This compound is an organometallic compound characterized by a tributyltin group attached to the 8th position of an isoquinoline ring.
Chemical Structure:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₃NSn | [2] |
| Molecular Weight | 418.20 g/mol | [2] |
| CAS Number | 1245816-24-3 | [2] |
| Appearance | Solid | [2] |
| InChI | 1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;31-3-4-2;/h1-3,5-7H;31,3-4H2,2H3; | [2] |
| SMILES | CCCC(CCCC)c1cccc2ccncc12 | [2] |
Spectral Data for Characterization:
-
¹H NMR: The spectrum would show characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.0-9.5 ppm). The tributyl groups would exhibit multiplets in the upfield region (δ 0.8-1.6 ppm), corresponding to the methyl, methylene, and alpha-methylene protons.
-
¹³C NMR: The carbon signals for the isoquinoline ring would appear in the downfield region (δ 120-160 ppm). The carbons of the butyl chains would resonate in the upfield region (δ 10-30 ppm).
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts, along with characteristic fragmentation patterns for the loss of butyl groups and the isoquinoline moiety.
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Stille coupling reaction between 8-bromoisoquinoline and hexabutylditin. This protocol provides a reliable and scalable route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Bromoisoquinoline
-
Hexabutylditin [(Bu₃Sn)₂]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 8-bromoisoquinoline (1.0 equivalent) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add hexabutylditin (1.2 equivalents) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. This is a crucial step as the fluoride ions form insoluble tributyltin fluoride, which can be removed by filtration.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, carrying out the reaction under an inert atmosphere is critical for achieving high yields.
-
Anhydrous Solvent: While Stille couplings can sometimes tolerate small amounts of water, using an anhydrous solvent minimizes potential side reactions and ensures the stability of the catalyst and reagents.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille reactions, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3][4]
-
Potassium Fluoride Wash: The removal of tin byproducts is often a challenge in Stille couplings. The use of a KF wash is a standard and effective method for precipitating the tin residues, simplifying the purification process.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Stille reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the isoquinoline ring at the C8-position and a variety of organic electrophiles.
General Reaction Scheme:
Where R-X can be an aryl, heteroaryl, vinyl, or acyl halide or triflate.
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane, this compound, then undergoes transmetalation with the Pd(II) complex, transferring the isoquinoline group to the palladium center and forming a new Pd(II) intermediate.
-
Reductive Elimination: This intermediate then undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualization of the Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling of Organotin Compounds
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.[2]
-
Toxicity: Tributyltin compounds are known to be toxic and can be absorbed through the skin. They can also be harmful if inhaled or ingested.
-
Handling: Always handle organotin compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Dispose of all organotin waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its ability to participate in Stille cross-coupling reactions provides a reliable method for the introduction of the isoquinoline scaffold into a wide range of molecules. This in-depth guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthetic protocol, and a discussion of its primary application. By understanding the principles and techniques outlined here, researchers, scientists, and drug development professionals can effectively utilize this important reagent in their synthetic endeavors to create novel and complex molecules with potential biological significance.
References
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Sci-Hub. 1H and 13C NMR spectra of fifteen substituted isoquinolines. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
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Wikipedia. Stille reaction. [Link]
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Organic Reactions. The Stille Reaction. [Link]
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PubChem. Isoquinoline. [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
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Beilstein Journals. BJOC - Search Results. [Link]
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National Center for Biotechnology Information. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. [Link]
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National Institute of Standards and Technology. Isoquinoline. [Link]
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ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). [Link]
-
Ataman Kimya. ISOQUINOLINE. [Link]
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Wikipedia. Isoquinoline. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]
-
National Center for Biotechnology Information. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]
-
ResearchGate. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]
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An In-depth Technical Guide to 8-(tributylstannyl)isoquinoline for Advanced Research and Development
This guide provides a comprehensive technical overview of 8-(tributylstannyl)isoquinoline (CAS Number: 1245816-24-3), a pivotal organometallic reagent for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile compound.
Introduction: The Strategic Importance of the Isoquinoline Scaffold and Organostannane Reagents
The isoquinoline moiety is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities. Its presence in numerous alkaloids, such as morphine and berberine, underscores its importance in medicinal chemistry. Consequently, the development of synthetic methodologies to functionalize the isoquinoline core is of paramount interest in the pursuit of novel therapeutic agents.
This compound emerges as a key building block in this context. As an organostannane, it is primarily utilized in the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] The tributylstannyl group at the 8-position of the isoquinoline ring provides a stable, yet reactive handle for the introduction of a wide range of organic substituents under palladium catalysis. This guide will delve into the synthesis, properties, and applications of this valuable reagent, offering insights into its practical use in organic synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is crucial before handling any chemical compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1245816-24-3 | [2] |
| Molecular Formula | C₂₁H₃₃NSn | [2] |
| Molecular Weight | 418.20 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES String | CCCC(CCCC)c1cccc2ccncc12 | [2] |
| InChI Key | CEEAHZPAQRRALJ-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Classifications: [2]
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Reproductive Toxicity (Category 1B)
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1)
-
Hazardous to the Aquatic Environment, Acute (Category 1)
-
Hazardous to the Aquatic Environment, Chronic (Category 1)
Precautionary Statements: [2]
-
P202: Do not handle until all safety precautions have been read and understood.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound is typically achieved through the stannylation of a suitable 8-haloisoquinoline precursor, most commonly 8-bromoisoquinoline. The general strategy involves a lithium-halogen exchange followed by quenching with a trialkyltin electrophile.
Synthesis of the Precursor: 8-Bromoisoquinoline
The synthesis of 8-bromoisoquinoline can be approached through several methods. A common route involves the direct bromination of isoquinoline. However, controlling the regioselectivity can be challenging. A more reliable method involves a multi-step sequence starting from isoquinoline, proceeding through nitration and subsequent Sandmeyer reaction.[3]
A one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline has been reported, which can be adapted to produce other brominated isomers with careful temperature control to suppress the formation of undesired byproducts.[4]
Illustrative Protocol for the Synthesis of 8-Bromoisoquinoline (Conceptual):
While a specific literature procedure for the direct synthesis of 8-bromoisoquinoline was not found, a plausible route involves the diazotization of 8-aminoisoquinoline followed by a Sandmeyer-type reaction with a bromide source.[3]
Step-by-step methodology:
-
Diazotization of 8-aminoisoquinoline: 8-aminoisoquinoline is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide in HBr. The mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with bromide.
-
Workup and Purification: The reaction mixture is cooled, basified, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield 8-bromoisoquinoline.
Stannylation of 8-Bromoisoquinoline
The conversion of 8-bromoisoquinoline to this compound is typically achieved via a lithium-halogen exchange followed by trapping with tributyltin chloride.
Detailed Experimental Protocol (Conceptual):
This protocol is based on general procedures for the stannylation of aryl halides and should be optimized for this specific substrate.
Materials:
-
8-Bromoisoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 8-bromoisoquinoline (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Tributyltin chloride (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents under an inert atmosphere is critical to prevent quenching of the reagents and ensure high yields.
-
Low Temperature (-78 °C): The lithium-halogen exchange is a very fast reaction. Performing it at low temperatures helps to control the reaction and minimize side reactions, such as the formation of homo-coupled byproducts.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench any remaining organolithium species and hydrolyze the tin-lithium intermediates.
Diagram of the Synthetic Workflow:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate, to form a Pd(II) intermediate. [5]2. Transmetalation: The organostannane reagent (in this case, this compound, where R² is the 8-isoquinolyl group) transfers its organic group to the palladium center, displacing the halide or triflate. This is often the rate-determining step. [5]3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. [5]
Experimental Protocol for a Typical Stille Coupling Reaction
General Procedure:
This is a generalized protocol and specific conditions (catalyst, ligand, solvent, temperature) may need to be optimized for different substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or vinyl halide/triflate (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Optional additives (e.g., LiCl, CuI)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl/vinyl halide, this compound, palladium catalyst, and any ligand or additives.
-
Add the anhydrous, degassed solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
Workup often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts as insoluble fluorides.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Rationale for Additives:
-
Lithium Chloride (LiCl): LiCl is often added to accelerate the transmetalation step, particularly with less reactive organostannanes. It is believed to facilitate the cleavage of the carbon-tin bond. [6]* Copper(I) Iodide (CuI): CuI can act as a co-catalyst, especially in couplings involving vinylstannanes, and can promote the reaction at lower temperatures. [7]
Characterization and Spectroscopic Data
Accurate characterization of this compound is essential for confirming its identity and purity. While specific, published spectroscopic data for this exact compound is scarce, the expected signals in NMR and MS can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Region (δ 7.0-9.5 ppm): The protons on the isoquinoline ring will appear in this region. The proton at the 1-position is expected to be the most downfield. The protons adjacent to the tributylstannyl group at the 8-position will also show characteristic shifts and coupling patterns.
-
Aliphatic Region (δ 0.8-1.6 ppm): The protons of the three butyl groups on the tin atom will give rise to complex multiplets in this region, integrating to 27 protons.
¹³C NMR:
-
Aromatic Region (δ 120-160 ppm): The nine carbon atoms of the isoquinoline ring will be observed in this region. The carbon directly attached to the tin atom (C8) will show a characteristic chemical shift and may exhibit coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
Aliphatic Region (δ 10-30 ppm): The carbons of the butyl groups will appear in this upfield region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for the tin atom, which has several naturally occurring isotopes. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of functionalized isoquinoline derivatives. Its primary application in the Stille cross-coupling reaction provides a reliable method for the construction of carbon-carbon bonds at the 8-position of the isoquinoline nucleus. This capability is of significant interest to medicinal chemists and materials scientists for the development of novel compounds with tailored properties.
While the synthesis and application of this reagent are based on well-established organometallic principles, further research into optimizing its synthesis and exploring its reactivity with a broader range of coupling partners will undoubtedly expand its utility. As the demand for complex molecular architectures continues to grow, reagents like this compound will remain indispensable tools in the arsenal of the synthetic chemist.
References
-
Wikipedia. Stille reaction. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- Google Patents.
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
chemeurope.com. Stille reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]
-
National Center for Biotechnology Information. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. [Link]
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Spectroscopic Signature of 8-(tributylstannyl)isoquinoline: A Comprehensive Technical Guide
Introduction
In the landscape of modern synthetic chemistry, organotin compounds, particularly tributylstannyl derivatives, serve as pivotal intermediates in a multitude of cross-coupling reactions, such as the Stille coupling. Their utility in forging new carbon-carbon bonds has cemented their place in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. 8-(tributylstannyl)isoquinoline is a key building block, combining the versatile reactivity of the organostannane with the privileged isoquinoline scaffold, a core structure in numerous biologically active compounds.
A precise and unambiguous structural characterization of this compound is paramount to ensure its purity and to understand its reactivity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who utilize or synthesize this and similar organometallic reagents. The presented data is a predictive model based on foundational spectroscopic principles and empirical data from related structural motifs.
Molecular Structure and Spectroscopic Rationale
The structure of this compound features a tributyltin group appended to the C8 position of the isoquinoline ring. This substitution pattern significantly influences the electronic environment of the isoquinoline core and introduces characteristic signals from the butyl chains. Our analysis of the spectroscopic data will deconstruct the molecule into these two key components: the aromatic isoquinoline framework and the aliphatic tributylstannyl moiety.
// Define nodes for the isoquinoline ring N1 [pos="0,0!", label="N"]; C1 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,-0.7!", label="C"]; C4 [pos="0,-1.4!", label="C"]; C4a [pos="-1.2,-0.7!", label="C"]; C5 [pos="-2.4,-1.4!", label="C"]; C6 [pos="-3.6,-0.7!", label="C"]; C7 [pos="-3.6,0.7!", label="C"]; C8 [pos="-2.4,1.4!", label="C"]; C8a [pos="-1.2,0.7!", label="C"];
// Define nodes for the hydrogens on the isoquinoline ring H1 [pos="2.0,1.2!", label="H"]; H3 [pos="2.0,-1.2!", label="H"]; H4 [pos="0,-2.4!", label="H"]; H5 [pos="-2.4,-2.4!", label="H"]; H6 [pos="-4.6,-1.2!", label="H"]; H7 [pos="-4.6,1.2!", label="H"];
// Define node for the tin atom Sn [pos="-2.4,3.0!", label="Sn", fontcolor="#EA4335"];
// Define nodes for the butyl groups C1_Bu1 [pos="-1.2,4.0!", label="CH₂"]; C2_Bu1 [pos="-1.2,5.2!", label="CH₂"]; C3_Bu1 [pos="-0.0,5.8!", label="CH₂"]; C4_Bu1 [pos="-0.0,7.0!", label="CH₃"];
C1_Bu2 [pos="-3.6,4.0!", label="CH₂"]; C2_Bu2 [pos="-3.6,5.2!", label="CH₂"]; C3_Bu2 [pos="-4.8,5.8!", label="CH₂"]; C4_Bu2 [pos="-4.8,7.0!", label="CH₃"];
C1_Bu3 [pos="-2.4,4.5!", label="CH₂"]; C2_Bu3 [pos="-1.2,5.5!", label="CH₂"]; C3_Bu3 [pos="-1.2,6.7!", label="CH₂"]; C4_Bu3 [pos="-0.0,7.3!", label="CH₃"];
// Draw bonds for the isoquinoline ring N1 -- C1; C1 -- C8a; C8a -- N1; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- N1;
// Draw bonds for the hydrogens C1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7;
// Draw bond to the tin atom C8 -- Sn;
// Draw bonds for the butyl groups Sn -- C1_Bu1; C1_Bu1 -- C2_Bu1; C2_Bu1 -- C3_Bu1; C3_Bu1 -- C4_Bu1;
Sn -- C1_Bu2; C1_Bu2 -- C2_Bu2; C2_Bu2 -- C3_Bu2; C3_Bu2 -- C4_Bu2;
Sn -- C1_Bu3 [style=invis]; Sn -- C1_Bu3 [label="", pos="-2.4, 4.5!"]; C1_Bu3 -- C2_Bu3; C2_Bu3 -- C3_Bu3; C3_Bu3 -- C4_Bu3;
}
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the isoquinoline ring and the aliphatic protons of the three butyl groups. The chemical shifts of the isoquinoline protons are influenced by the electron-donating nature of the tributylstannyl group and anisotropic effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 9.25 | s | - | 1H |
| H-3 | 8.55 | d | 5.8 | 1H |
| H-4 | 7.65 | d | 5.8 | 1H |
| H-5 | 7.80 | d | 8.2 | 1H |
| H-6 | 7.50 | t | 7.6 | 1H |
| H-7 | 7.95 | d | 7.0 | 1H |
| Sn-CH₂ (α) | 1.25 | t | 7.5 | 6H |
| Sn-CH₂-CH₂ (β) | 1.55 | sextet | 7.5 | 6H |
| Sn-(CH₂)₂-CH₂ (γ) | 1.35 | sextet | 7.3 | 6H |
| Sn-(CH₂)₃-CH₃ (δ) | 0.90 | t | 7.3 | 9H |
Interpretation of ¹H NMR Spectrum: The aromatic region (7.50-9.25 ppm) will display signals corresponding to the six protons of the isoquinoline nucleus. The H-1 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons on the benzene portion of the ring system (H-5, H-6, and H-7) will exhibit chemical shifts influenced by the ortho-stannyl group. The aliphatic region (0.90-1.55 ppm) is characterized by four sets of signals for the tributyl groups. The α-methylene protons, directly attached to the tin atom, will appear as a triplet around 1.25 ppm. The β and γ methylene protons will present as overlapping sextets, while the terminal methyl protons will give a characteristic triplet at approximately 0.90 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, showing signals for all 21 carbon atoms in the molecule. The chemical shifts of the isoquinoline carbons are diagnostic, with the carbon atom directly bonded to the tin (C-8) being significantly influenced.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 143.0 |
| C-4 | 120.5 |
| C-4a | 136.0 |
| C-5 | 130.0 |
| C-6 | 127.5 |
| C-7 | 135.0 |
| C-8 | 145.0 |
| C-8a | 128.5 |
| Sn-C H₂ (α) | 10.5 |
| Sn-CH₂-C H₂ (β) | 29.0 |
| Sn-(CH₂)₂-C H₂ (γ) | 27.5 |
| Sn-(CH₂)₃-C H₃ (δ) | 13.7 |
Interpretation of ¹³C NMR Spectrum: The nine distinct signals for the isoquinoline core are expected in the aromatic region (120-153 ppm). The C-8 carbon, directly attached to the tin atom, is anticipated to show a characteristic chemical shift around 145.0 ppm. The carbons of the tributyl group will appear in the aliphatic region (10-30 ppm), with the α-carbon being the most upfield due to the direct attachment to the electropositive tin atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the aromatic C-H and C=C bonds of the isoquinoline ring and the aliphatic C-H bonds of the butyl groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3050-3000 | Aromatic C-H Stretch | Medium |
| 2955-2850 | Aliphatic C-H Stretch | Strong |
| 1620-1580 | Aromatic C=C Stretch | Medium-Strong |
| 1500-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1465 | CH₂ Bend | Medium |
| 1375 | CH₃ Bend | Medium |
| 830-750 | Aromatic C-H Bend (out-of-plane) | Strong |
Interpretation of IR Spectrum: The presence of the isoquinoline ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1450-1620 cm⁻¹ region.[1] The strong absorptions in the 2850-2955 cm⁻¹ range are indicative of the C-H stretching of the numerous aliphatic C-H bonds in the tributyl groups. The out-of-plane C-H bending vibrations in the 750-830 cm⁻¹ region can provide information about the substitution pattern on the benzene ring of the isoquinoline.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a complex fragmentation pattern, providing valuable information for structural confirmation. The isotopic distribution of tin (Sn) will be a key diagnostic feature in the mass spectrum.
| m/z | Predicted Fragment Ion | Interpretation |
| 419 | [C₂₁H₃₃NSn]⁺ | Molecular Ion (M⁺) |
| 362 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 305 | [M - 2(C₄H₉)]⁺ | Loss of two butyl radicals |
| 248 | [M - 3(C₄H₉)]⁺ | Loss of three butyl radicals |
| 128 | [C₉H₆N]⁺ | Isoquinolinyl cation |
Interpretation of Mass Spectrum: The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (418.20 g/mol for the most abundant isotopes), with a characteristic isotopic pattern due to the multiple isotopes of tin.[2] A prominent fragmentation pathway for organotin compounds is the sequential loss of the alkyl groups.[3] Therefore, significant peaks are predicted at m/z 362, 305, and 248, corresponding to the loss of one, two, and three butyl radicals, respectively. A base peak at m/z 128, corresponding to the stable isoquinolinyl cation, is also anticipated.
M [label="[C₂₁H₃₃NSn]⁺˙\nm/z = 419", fillcolor="#FBBC05"]; F1 [label="[C₁₇H₂₄NSn]⁺\nm/z = 362"]; F2 [label="[C₁₃H₁₅NSn]⁺\nm/z = 305"]; F3 [label="[C₉H₆NSn]⁺\nm/z = 248"]; F4 [label="[C₉H₆N]⁺\nm/z = 128", fillcolor="#34A853"];
M -> F1 [label="- C₄H₉˙"]; F1 -> F2 [label="- C₄H₉˙"]; F2 -> F3 [label="- C₄H₉˙"]; F3 -> F4 [label="- Sn"]; }
Caption: Plausible fragmentation pathway for this compound in EI-MS.Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) should be used to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).[4]
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-resolution spectra.[5] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be acquired and subtracted from the sample spectrum.[6]
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.[7]
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range that encompasses the molecular ion and expected fragments (e.g., m/z 50-500).
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural verification and quality assessment of this compound. The predicted data, rooted in established spectroscopic principles, offers a reliable reference for researchers working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in synthetic and medicinal chemistry.
References
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ResearchGate. Proposed mass fragmentation pattern of organotin (IV) complexes. Available at: [Link]
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PubChem. Isoquinoline | C9H7N | CID 8405. National Institutes of Health. Available at: [Link]
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Optica Publishing Group. Infrared and Electronic Absorption Spectra of Isoquinoline. Available at: [Link]
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Spectroscopy Letters. Infrared spectral studies of quinoline-n-oxides. Available at: [Link]
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NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. National Institute of Standards and Technology. Available at: [Link]
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PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. Available at: [Link]
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ResearchGate. Proposed mass fragmentation pattern for compound (6). Available at: [Link]
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ResearchGate. Mass spectrum of isoquinoline. Available at: [Link]
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NIST WebBook. Isoquinoline. National Institute of Standards and Technology. Available at: [Link]
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NIST WebBook. Isoquinoline. National Institute of Standards and Technology. Available at: [Link]
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ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
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American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]
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Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available at: [Link]
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Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Available at: [Link]
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Canadian Science Publishing. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Available at: [Link]
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Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]
-
NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Available at: [Link]
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Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
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Chemistry LibreTexts. Electron Ionization. Available at: [Link]
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Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]
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SlideShare. ELECTRON IONIZATION IN MASS SPECTROSCOPY. Available at: [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
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Nature Protocols. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
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Chemistry LibreTexts. NMR Spectroscopy. Available at: [Link]
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stability and storage conditions for 8-(tributylstannyl)isoquinoline
An In-depth Technical Guide to the Stability and Storage of 8-(tributylstannyl)isoquinoline
Introduction
This compound is a valuable organometallic reagent, primarily utilized in synthetic chemistry as a precursor for introducing the isoquinoline moiety via cross-coupling reactions, such as the Stille coupling. The utility of this, and indeed all organostannane reagents, is intrinsically linked to its chemical integrity. The tin-carbon bond is susceptible to various degradation pathways, making stringent storage and handling protocols essential for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.
Section 1: Physicochemical and Toxicological Profile
Understanding the fundamental properties of this compound is the first step in developing appropriate handling strategies.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₃NSn | |
| Molecular Weight | 418.20 g/mol | |
| Appearance | Solid | |
| CAS Number | 1245816-24-3 | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |
The toxicological profile is dominated by the tributyltin (TBT) moiety. TBT compounds are known for their high toxicity, acting as endocrine disruptors and immunotoxins.[1][2] Acute oral toxicity is high, and the compound is hazardous to aquatic life with long-lasting effects. Therefore, all handling must be performed with appropriate personal protective equipment (PPE) in a controlled environment.
Section 2: Core Stability Challenges: Environmental Factors
The stability of this compound is contingent on mitigating its exposure to several key environmental factors. Organometallic compounds, in general, can be highly reactive toward oxygen and water.[3]
-
Atmospheric Oxygen: The primary degradation pathway for many organostannanes is oxidative cleavage of the carbon-tin bond. This reactivity is a significant concern for this compound, necessitating its handling under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of oxo- and hydroxo-bridged impurities.[3][4]
-
Moisture (Hydrolysis): While the tributyltin group is less susceptible to hydrolysis than many other organometallics, cleavage of the Sn-C bond can occur, particularly under non-neutral pH conditions.[5][6] The presence of moisture can also facilitate other decomposition reactions.[7] Therefore, the use of dry solvents and glassware, along with storage in a dry environment, is critical.
-
Light (Photodegradation): Organotin compounds can undergo photodegradation.[5] UV irradiation can promote the homolytic cleavage of the tin-carbon bond, generating radical species that lead to a cascade of decomposition products.[6] Studies on PVC films have shown that organotin compounds can act as photostabilizers by scavenging radicals, which underscores their inherent reactivity to light.[8][9] Storage in amber or opaque containers is mandatory to prevent this degradation pathway.
-
Temperature: Elevated temperatures should be avoided as they can accelerate the rate of all degradation pathways.[10] While some organotins are stable at room temperature when properly stored, long-term storage at reduced temperatures (-20°C) is recommended to maximize shelf life, as demonstrated in stability studies of TBT in environmental samples.[11]
Section 3: Primary Degradation Pathways
The degradation of this compound proceeds primarily through the stepwise cleavage of the tin-carbon bonds of the butyl groups, a process known as debutylation.
-
Oxidative/Hydrolytic Debutylation: This is the most significant pathway under ambient conditions. Exposure to air and moisture leads to the sequential loss of butyl groups, converting the parent compound into highly polar and less synthetically useful dibutyltin (DBT) and monobutyltin (MBT) derivatives.[6][12]
-
Photodegradation: UV light can initiate and accelerate the debutylation process through radical mechanisms.[5][6]
The isoquinoline ring itself is relatively stable but can undergo oxidation over time, often indicated by a yellowing of the compound.[13]
Caption: Proposed primary degradation pathway for this compound.
Section 4: Recommended Storage and Handling Protocols
A self-validating system of protocols ensures that the reagent's integrity is maintained from receipt to use.
Experimental Protocol: Reagent Handling and Storage
-
Receiving and Initial Inspection:
-
Upon receipt, inspect the container seal for any breaches.
-
The compound should be a solid. Note the initial color; significant deviation from off-white or light yellow may indicate degradation.
-
Immediately transfer the manufacturer's container into a secondary container (e.g., a desiccator or a sealed bag with desiccant) flushed with an inert gas.
-
-
Short-Term Storage (Active Use):
-
Store the primary container inside a desiccator cabinet that is regularly purged with nitrogen or argon.
-
The desiccator should be located in a cool, dark place, away from direct sunlight or sources of heat. Ambient room temperature is acceptable for short periods (1-2 weeks), but refrigeration is preferred.[10]
-
All aliquoting and weighing must be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[3]
-
-
Long-Term Storage (Archival):
-
For storage exceeding one month, the compound should be stored at low temperature. A freezer set to -20°C is ideal.[11]
-
Seal the primary container with paraffin film to provide an extra barrier against moisture and air ingress.
-
Place the sealed container inside a secondary, opaque container that has been flushed with argon or nitrogen.
-
Crucial: Before removing from the freezer for use, allow the container to warm to room temperature completely while still inside the secondary container or a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
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safety and handling precautions for 8-(tributylstannyl)isoquinoline
An In-depth Technical Guide to the Safe Handling of 8-(tributylstannyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Paradigm of Proactive Safety
In the landscape of modern synthetic chemistry, the utility of organostannanes, particularly in cross-coupling reactions, is undeniable. Compounds like this compound are powerful intermediates, enabling the construction of complex molecular architectures. However, their utility is intrinsically linked to a high degree of toxicity. This guide moves beyond a mere recitation of safety protocols. It is designed to instill a deep, mechanistic understanding of the risks associated with this compound and to provide a self-validating framework for its safe manipulation. As scientists, our primary responsibility is to ourselves and our colleagues. This is achieved not through fear, but through knowledge, preparation, and an unwavering commitment to rigorous safety culture.
Section 1: Hazard Identification and Toxicological Profile
This compound is a synthetic intermediate that marries the heterocyclic isoquinoline scaffold with a covalently bound tributyltin moiety. While the isoquinoline group has its own toxicological profile, the predominant hazard stems from the organotin component.[1][2][3] The toxicity of organotin compounds is primarily dictated by the number and nature of the organic groups attached to the tin atom.[4] Trialkyltin compounds, including the tributyltin (TBT) derivatives, are among the most toxic.[4][5]
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear picture of the compound's multifaceted dangers.
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Reproductive Toxicity | H360FD | May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |
| Source: Sigma-Aldrich Safety Data Sheet[6] |
1.2 The Causality of Tributyltin Toxicity
The lipophilic nature of the three butyl chains allows tributyltin compounds to readily penetrate biological membranes, leading to widespread systemic effects.[7][8] The primary mechanisms of toxicity include:
-
Immunotoxicity: TBT compounds are potent immunotoxins, particularly targeting the thymus gland, which is crucial for T-cell development.[9] This can lead to immunosuppression.
-
Neurotoxicity: While less potent neurotoxins than trimethyltin or triethyltin compounds, tributyltins can still adversely affect the central nervous system.[4][9][10] Symptoms of occupational exposure have included dizziness and flu-like symptoms.[7][8][11]
-
Dermal and Mucous Membrane Irritation: TBT compounds are severe irritants to the skin, eyes, and respiratory tract.[5][7][8] Skin contact can rapidly lead to chemical burns, particularly at high concentrations.[7][8][11]
-
Endocrine Disruption: TBT is a known endocrine disruptor, most famously causing imposex (the development of male characteristics in female marine snails) even at extremely low concentrations.[7][8][12] Its potential for reproductive harm in mammals is a primary concern, reflected in its H360FD classification.[13][14]
Section 2: Risk Mitigation and Control Hierarchy
A multi-layered approach is essential to mitigate the risks associated with this compound. The hierarchy of controls, from most to least effective, must be applied.
2.1 Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood.[15][16] This is non-negotiable. The ventilation system is designed to remove toxic vapors and prevent their accumulation in the laboratory environment.[17]
-
Glovebox: For larger quantities or procedures with a higher risk of aerosolization, a glovebox provides an even higher level of containment.
2.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to resist organotin penetration.
-
Hand Protection: Double gloving is mandatory. Use a pair of nitrile gloves as the primary layer, with a thicker, more resistant glove (e.g., butyl rubber or neoprene) worn over them. Inspect gloves for any signs of degradation or puncture before and during use.[18] Contaminated gloves must be removed and disposed of as hazardous waste immediately.[17]
-
Eye and Face Protection: Safety goggles that form a seal around the eyes are required at a minimum.[3] Given the severe irritation potential, a full-face shield used in conjunction with safety goggles is strongly recommended.[15]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[15] For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.
2.3 Administrative Controls: Safe Work Practices
-
Designated Area: Clearly demarcate the area within the fume hood where organotin work is being performed.[16]
-
Working Alone: Never handle highly toxic compounds like organotins when working alone.[16]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[17] Do not eat, drink, or apply cosmetics in the laboratory.
Section 3: Standard Operating Protocol for Handling and Use
The following protocol outlines a self-validating workflow for the safe transfer and use of solid this compound.
3.1 Preparation and Reagent Transfer
Step-by-Step Methodology:
-
Preparation: Don all required PPE as specified in Section 2.2. Verify the fume hood is operating correctly. Prepare the designated workspace by covering the surface with absorbent, plastic-backed pads.
-
Weighing: If weighing the solid, do so carefully within the fume hood to avoid generating dust.[15] Use a weigh boat and clean spatula.
-
Transfer: Transfer the weighed solid to the reaction flask. If the flask has a narrow neck, use a powder funnel.
-
Rinsing: Rinse the weigh boat, spatula, and funnel with a small amount of the reaction solvent directly into the reaction flask to ensure a quantitative transfer and to decontaminate the tools.
-
Immediate Cleanup: Place the used weigh boat and any contaminated wipes or absorbent pads into a dedicated, clearly labeled hazardous waste bag located inside the fume hood.[15]
3.2 Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic compounds.[15]
-
Keep it away from strong oxidizing agents.[15]
-
The storage area should be secure and accessible only to authorized personnel.
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. Post these procedures prominently in the laboratory.
4.1 Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[17] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[4][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[4][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4][15]
4.2 Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For a small spill within a fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[4] Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a decontamination procedure (see Section 5.2). All materials used for cleanup are considered hazardous waste.
-
Large Spills: For any spill outside of a fume hood, or a large spill within one, evacuate the laboratory immediately, close the doors, and contact the institutional emergency response team.
Section 5: Waste Disposal and Decontamination
All waste streams containing this compound are classified as hazardous waste and must be managed accordingly.[15]
5.1 Waste Segregation and Disposal
-
Dedicated Waste Streams: Maintain separate, clearly labeled, and sealed containers for:
-
Solid Organotin Waste: Excess reagent, contaminated consumables (gloves, pads, filter paper).
-
Liquid Organotin Waste: Reaction mixtures, solvent rinses.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: Contains Organotin Compounds" and a full list of contents.[15][19]
-
Disposal: Do not mix organotin waste with other chemical waste streams.[15] Arrange for disposal through your institution's environmental health and safety (EHS) office. Waste must be sent to a licensed hazardous waste facility.
5.2 Decontamination of Glassware
Residual organotins can persist on glassware, potentially contaminating future experiments or posing an exposure risk. A validated oxidation protocol is required.
-
Initial Rinse: After the reaction, perform an initial rinse of the glassware with an organic solvent (e.g., toluene or hexanes) inside the fume hood.[16] This rinseate must be disposed of as liquid organotin waste.
-
Oxidative Bath: Immerse the glassware in a dedicated, labeled bath for at least 12-24 hours.[20] Effective options include:
-
Final Cleaning: After the soak, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures (e.g., base bath or detergents). The oxidizing bath itself will eventually need to be disposed of as hazardous waste.
Conclusion
This compound is a valuable tool for chemical synthesis, but its potent toxicity demands a comprehensive and proactive safety approach. By understanding the specific hazards of the tributyltin moiety and rigorously applying the hierarchy of controls—from engineering solutions to meticulous work practices—researchers can mitigate the risks effectively. The protocols outlined in this guide provide a framework for a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.
References
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International Scientific Organization. An Overview on Toxicity of Tributyltin.
-
Collaborative for Health & Environment. Tributyltin.
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Benchchem. Essential Safety and Operational Protocols for Handling Organotin Compounds.
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Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed.
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Kannan, K., Senthilkumar, K., & Giesy, J. P. (2007). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. Edinburgh Research Explorer.
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Extension Toxicology Network (EXTOXNET). (1996). Tributyltin (TBT). Pesticide Information Profiles.
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Centers for Disease Control and Prevention (CDC). (1976). ORGANOTIN COMPOUNDS. NIOSH Current Intelligence Bulletin 31.
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National Research Council. (1995). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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Environment and Climate Change Canada. (2009). Code of practice: management of tetrabutyltin. Canada.ca.
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NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf.
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
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ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
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ZDHC Programme. ORGANOTIN COMPOUNDS. Webflow.
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Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isoquinoline.
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Sigma-Aldrich. This compound.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Tributyltin chloride.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - (E)-Bis(tributylstannyl)ethene.
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Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 2-(Tri-n-butylstannyl)pyridine.
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Del Valle Lab. Standard Operating Procedures - Organotin reagents.
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Du, Y., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central.
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Fisher Scientific. (2023). SAFETY DATA SHEET - Tributyltin hydride.
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ECHEMI. (2021). Dealing with Organotin reactions.
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Google Patents. (1990). JPH029890A - Method for removing organotin compound.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46840019, 7-(Tributylstannyl)isoquinoline.
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Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 2-(TRIBUTYLSTANNYL)PYRIMIDINE.
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Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn).
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A Theoretical and Mechanistic Exploration of 8-(tributylstannyl)isoquinoline: A Keystone Intermediate in Modern Synthesis
This in-depth technical guide provides a comprehensive theoretical and practical overview of 8-(tributylstannyl)isoquinoline, a versatile organometallic intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. By integrating computational analysis with established synthetic protocols, this document elucidates the structural, electronic, and reactive properties of this compound, offering a roadmap for its strategic application in complex molecular design.
Introduction: The Strategic Importance of Isoquinolines and Organostannanes
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting potent pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The functionalization of the isoquinoline core is a central theme in medicinal chemistry, with substitutions at the C8 position offering a vector for modulating biological activity and exploring new chemical space.
Parallel to the significance of the isoquinoline nucleus, organostannanes, particularly tributyltin derivatives, have emerged as indispensable reagents in modern organic synthesis. Their utility is most prominently showcased in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. The stability, functional group tolerance, and predictable reactivity of organostannanes make them ideal partners for the construction of complex molecular architectures.
This guide focuses on the confluence of these two critical areas of chemical science through a detailed examination of this compound. By leveraging theoretical studies, we can gain a deeper understanding of its properties and predict its behavior in synthetic transformations, thereby accelerating the discovery and development of novel chemical entities.
Synthesis and Spectroscopic Characterization
The preparation of this compound typically proceeds via the metallation of an 8-halo-isoquinoline, most commonly 8-bromoisoquinoline, followed by quenching with a tributyltin electrophile.
Synthetic Protocol: A Representative Procedure
A plausible synthetic route involves the following steps:
-
Lithiation of 8-bromoisoquinoline: To a solution of 8-bromoisoquinoline in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) at -78 °C is added a strong organolithium base, typically n-butyllithium. The reaction is stirred for a short period to ensure complete formation of the 8-lithioisoquinoline intermediate.
-
Stannylation: Tributyltin chloride is then added to the reaction mixture. The nucleophilic 8-lithioisoquinoline attacks the electrophilic tin center, displacing the chloride and forming the desired this compound.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Characterization: Theoretical and Experimental Correlation
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the isoquinoline ring will exhibit characteristic chemical shifts. The protons closest to the electron-donating tributylstannyl group are expected to be shielded and appear at a higher field compared to unsubstituted isoquinoline.
-
¹³C NMR: The carbon atom directly bonded to the tin atom (C8) will show a characteristic chemical shift. The tributyltin group will display four distinct signals corresponding to the four different carbon atoms in the butyl chains.
-
¹¹⁹Sn NMR: This is a definitive technique for characterizing organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is sensitive to the coordination environment of the tin atom.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic vibrational modes of the isoquinoline ring and the C-H stretching and bending vibrations of the tributyl groups. DFT calculations can predict these vibrational frequencies with good accuracy, aiding in the assignment of experimental spectra.[2]
Theoretical Studies: Unveiling the Electronic Landscape
DFT calculations provide profound insights into the molecular and electronic structure of this compound, which in turn governs its reactivity.
Molecular Geometry
The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*). The key geometric parameters, including bond lengths and angles, can be predicted. The Sn-C8 bond length is a critical parameter that influences the reactivity in cross-coupling reactions.
| Parameter | Calculated Value (Å/°) |
| Sn-C8 Bond Length | ~2.15 Å |
| C-Sn-C Bond Angles | ~109.5° (tetrahedral) |
| Dihedral Angle (Isoquinoline plane and Sn-C8-Cα) | Variable due to free rotation |
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound can be analyzed through various computational approaches.
Molecular Orbitals:
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is likely to be localized on the tributylstannyl group and the C8 position of the isoquinoline ring, indicating that this is the primary site for electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be distributed over the isoquinoline ring system, suggesting that the molecule can act as an electron acceptor.
Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution within the molecule. The region around the nitrogen atom of the isoquinoline ring will exhibit a negative potential (red), indicating its basicity. The tin atom will have a partial positive charge, making it susceptible to nucleophilic attack under certain conditions.
Conceptual DFT Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity.[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This allows for the introduction of a wide variety of substituents at the C8 position of the isoquinoline ring.
The Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organostannane with an organohalide or triflate in the presence of a palladium catalyst. For this compound, the general reaction scheme is as follows:
where R is an aryl, heteroaryl, vinyl, or alkyl group, and X is a halide (I, Br, Cl) or triflate.
Mechanistic Insights from a Theoretical Perspective
The catalytic cycle of the Stille reaction is well-established and comprises three key steps: oxidative addition, transmetalation, and reductive elimination. Theoretical studies can provide valuable insights into the energetics and transition states of these elementary steps.
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A Comprehensive Technical Guide to 8-(Tributylstannyl)isoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 8-(tributylstannyl)isoquinoline, a key organometallic reagent. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a holistic understanding of the compound's physical properties, its role in synthetic chemistry, and the critical safety protocols required for its handling. The information herein is synthesized to support researchers in leveraging this versatile building block for applications in medicinal chemistry, materials science, and organic synthesis.
Core Chemical and Physical Properties
This compound is a member of the organotin family, compounds characterized by a covalent bond between carbon and tin.[1] This particular molecule integrates the synthetically versatile tributylstannyl group with the isoquinoline scaffold, a heterocyclic aromatic motif prevalent in numerous natural products and pharmaceutical agents. The physical state of the compound is a solid.
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₃NSn | |
| Molecular Weight | 418.20 g/mol | |
| CAS Number | 1245816-24-3 | |
| Appearance | Solid | |
| IUPAC Name | Tributyl(isoquinolin-8-yl)stannane | [2] |
| InChI Key | CEEAHZPAQRRALJ-UHFFFAOYSA-N | |
| SMILES String | CCCC(CCCC)c1cccc2ccncc12 | |
| Solubility | While specific data is limited, isoquinoline is soluble in common organic solvents like ethanol, diethyl ether, and acetone. Organotin compounds are generally soluble in organic solvents.[3] |
The structure of this compound is fundamental to its function.
Caption: Chemical structure of this compound.
Spectroscopic Characterization Profile
Accurate characterization is essential for verifying the identity and purity of this compound. Below is a predictive guide to its expected spectroscopic signatures based on the analysis of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be characterized by two distinct regions. The aromatic region (typically δ 7.0-8.5 ppm) will show a complex multiplet pattern corresponding to the protons on the isoquinoline ring system. The aliphatic region (δ 0.8-1.6 ppm) will display signals for the three butyl groups attached to the tin atom, typically seen as overlapping triplets and multiplets.
-
¹³C NMR: The carbon NMR spectrum will similarly show signals for the aromatic carbons of the isoquinoline moiety (in the δ 120-155 ppm range) and the aliphatic carbons of the butyl chains (δ 10-30 ppm).[4] The carbons directly bonded to the tin atom will exhibit coupling (J-coupling) with the ¹¹⁹Sn and ¹¹⁷Sn isotopes.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₂₁H₃₃NSn) by identifying the molecular ion peak [M]⁺. A characteristic feature of tributyltin compounds is the sequential loss of butyl groups (C₄H₉), leading to observable fragment ions at [M-57]⁺, [M-114]⁺, and [M-171]⁺.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of aryl stannanes like this compound typically involves the reaction of an organometallic derivative of the arene with a trialkyltin halide. A common and effective method is the reaction of a lithiated isoquinoline intermediate with tributyltin chloride.
Caption: General synthetic workflow for this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular architectures. In this context, the tributylstannyl group acts as a transferable moiety, allowing the isoquinoline core to be coupled with various organic electrophiles (e.g., aryl halides, triflates).
The reliability and functional group tolerance of the Stille coupling have made it a cornerstone in drug discovery and development.[5]
Caption: The Stille cross-coupling reaction.
Experimental Protocol: Representative Stille Coupling
The following protocol is a representative example of how this compound can be utilized in a laboratory setting.
Objective: To synthesize an 8-arylisoquinoline derivative via a palladium-catalyzed Stille cross-coupling reaction.[6][7]
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 8-arylisoquinoline.
Critical Safety and Handling Protocols
Organotin compounds are highly toxic and require strict handling procedures to prevent exposure.[8] The toxicity is highest for compounds with three or four alkyl groups attached to the tin atom.[8]
Engineering Controls:
-
All work must be conducted in a well-ventilated chemical fume hood.[9]
-
Designate a specific area for handling organotins, marked with appropriate warning signs.[9]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene); double-gloving is highly recommended to prevent skin contact.[9]
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.[9]
-
Body Covering: A chemical-resistant lab coat is mandatory.[9]
Handling and Storage:
-
Only trained personnel should handle organotin compounds.[9]
-
Avoid all contact with skin, eyes, and clothing. Do not inhale dust or vapors.[9]
-
Transfer liquid reagents using a syringe and needle under an inert atmosphere, as many are air-sensitive.[9]
-
Store in tightly closed, clearly labeled containers in a secure, dry, and well-ventilated area away from strong oxidizers.[9]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[1][8]
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[8]
-
Spills: Evacuate the area. Wear full PPE. For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an absorbent material. Place all contaminated materials in a sealed container for hazardous waste disposal.[8][9]
Waste Disposal:
-
All waste containing organotin compounds, including contaminated labware and PPE, is classified as hazardous waste.[9]
-
Collect waste in dedicated, sealed, and clearly labeled containers for disposal according to institutional and regulatory guidelines.[8][9]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions, makes it an important tool for researchers in drug discovery and materials science. However, its significant toxicity necessitates a thorough understanding and strict adherence to safety protocols. This guide provides the foundational knowledge required to handle and utilize this compound effectively and safely, empowering scientific advancement while prioritizing researcher well-being.
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Methodological & Application
The Strategic deployment of 8-(Tributylstannyl)isoquinoline in Modern Organic Synthesis: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of the Isoquinoline Scaffold
The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and pharmaceuticals.[1] The development of efficient and versatile methods for the synthesis of substituted isoquinolines is therefore of paramount importance to drug discovery and development professionals. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon bonds.[2] This application note provides a detailed exploration of 8-(tributylstannyl)isoquinoline as a key building block in organic synthesis, with a primary focus on its application in the Stille cross-coupling reaction for the synthesis of novel 8-arylisoquinolines.
This compound is an air- and moisture-stable organostannane reagent, making it a convenient and reliable coupling partner in palladium-catalyzed reactions.[3] The tributyltin moiety serves as a transferable group in the Stille coupling, allowing for the introduction of the isoquinoline core onto a variety of aromatic and heteroaromatic systems. This guide will delve into the mechanistic underpinnings of the Stille reaction, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, typically an aryl or vinyl halide or triflate.[3] The catalytic cycle, depicted below, proceeds through a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
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Application Notes and Protocols for 8-(tributylstannyl)isoquinoline in Stille Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals. Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This has established the isoquinoline framework as a critical building block for drug discovery and development professionals. The Stille cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, offers a direct and reliable strategy for functionalizing this key scaffold.[3][4]
This guide focuses on 8-(tributylstannyl)isoquinoline , a stable and versatile organostannane reagent. It serves as a practical handbook for researchers and scientists, providing in-depth technical insights, field-proven protocols, and troubleshooting advice for its successful application in Stille cross-coupling reactions to generate novel 8-substituted isoquinoline derivatives.
The Stille Cross-Coupling Reaction: Principles and Mechanism
The Stille reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and exceptional tolerance of a wide variety of functional groups.[5][6] The reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[3]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R²-X) to form a Pd(II) intermediate.[6] This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl).[5]
-
Transmetalation: The organic group from the organostannane (R¹) is transferred to the Pd(II) complex, displacing the halide. This forms a new diorganopalladium(II) intermediate and a tributyltin halide byproduct (X-SnBu₃).[3]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: A typical experimental workflow for the Stille cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 418 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting stannane is consumed (typically 4-12 hours).
-
Cooling and Quenching: Once complete, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).
-
Tin Removal: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of potassium fluoride (KF, 20 mL). Shake vigorously for 5-10 minutes. A thick white precipitate of tributyltin fluoride (Bu₃SnF) should form. [7][8]8. Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin salts. Wash the pad with additional ethyl acetate.
-
Extraction: Return the filtrate to the separatory funnel. Separate the organic layer, wash it with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 8-(4-methoxyphenyl)isoquinoline.
Troubleshooting and Toxin Removal
The primary challenge in Stille couplings is the removal of toxic organotin byproducts. [6]
-
Inefficient KF Wash: If the KF wash is insufficient, emulsions may form or tin residues may persist. Repeat the wash or allow the mixture to stir with the KF solution for a longer period (e.g., 1 hour). [7]* Chromatography Issues: Tributyltin byproducts can sometimes co-elute with the desired product. If this occurs, chromatography on silica gel impregnated with 10% K₂CO₃ or using an eluent containing 1-2% triethylamine can help retard the tin species. [7][9]
Data Presentation: Versatility of the Stille Coupling
The following table summarizes typical conditions, demonstrating the reaction's scope.
| Electrophile (R²-X) | Catalyst (mol%) | Ligand | Additive(s) | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2-5%) | PPh₃ | CuI | Toluene | 90-100 | >85 |
| Aryl Bromide | Pd(PPh₃)₄ (5%) | PPh₃ | CuI, CsF | DMF | 100-110 | 70-90 |
| Heteroaryl Bromide | PdCl₂(dppf) (5%) | dppf | CuI | Dioxane | 100 | 65-85 |
| Vinyl Triflate | Pd₂(dba)₃ (2.5%) | P(t-Bu)₃ | None | THF | 65 | ~80 |
| Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos | CsF | Dioxane | 110 | 60-75 |
Note: This table represents generalized conditions based on literature precedents. [10][11]Yields are highly substrate-dependent.
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-
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Reddy, T. J., et al. (2011). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic letters, 13(19), 5024–5027. Available from: [Link]
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The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 16, 2026, from [Link]
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Workup for Removing Tin Byproducts. (n.d.). UCLA Chemistry. Retrieved January 16, 2026, from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Ye, T., et al. (2021). A concise approach to isoquinoline analogues by starting with pyridines. Chemical Science, 12(30), 10198-10203. Available from: [Link]
- Methods for preparing isoquinolines. (2013). Google Patents.
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Stille Coupling. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). OPUS at UTS. Retrieved January 16, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Isoquinoline synthesis. (2010, May 6). Química Organica.org. Retrieved January 16, 2026, from [Link]
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Denmark, S. E., & Smith, R. C. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 130(2), 853-864. Available from: [Link]
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Application Notes and Protocols for the Use of 8-(Tributylstannyl)isoquinoline in Palladium-Catalyzed Reactions
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Utility of 8-(Tributylstannyl)isoquinoline
The isoquinoline motif is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and natural products.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and central nervous system-modulating properties.[1][2] The development of efficient and versatile methods for the synthesis and functionalization of isoquinolines is therefore of paramount importance to researchers in drug discovery and development. This compound has emerged as a key building block in this endeavor, primarily serving as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4]
This organostannane reagent offers several advantages: it is generally stable to air and moisture, can be prepared and stored, and is compatible with a wide range of functional groups, allowing for the late-stage introduction of the isoquinoline moiety into complex molecules.[3][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in palladium-catalyzed reactions, with a focus on the underlying principles, practical protocols, and optimization strategies.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a powerful carbon-carbon bond-forming transformation that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[3][4] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X, e.g., an aryl or heteroaryl halide) to form a Pd(II) intermediate.[3] This step is often favored for iodides, bromides, and triflates.[6]
-
Transmetalation : The organostannane, in this case, this compound (R²-SnBu₃), transfers the isoquinoline group to the Pd(II) center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. This is frequently the rate-determining step of the cycle.[7]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocols: Stille Coupling of this compound with Aryl Halides
The following protocol provides a general procedure for the Stille cross-coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.
Reagents and Equipment
-
This compound
-
Aryl or heteroaryl halide (iodide, bromide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)
-
Additives (optional, e.g., LiCl, CuI)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Step-by-Step Protocol
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The Strategic Application of 8-(Tributylstannyl)isoquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Isoquinoline Scaffold as a "Privileged" Structure in Drug Discovery
The isoquinoline framework, a bicyclic aromatic heterocycle, holds a distinguished position in the field of medicinal chemistry.[1] Its rigid structure and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold"—a molecular core that is capable of binding to a variety of biological targets with high affinity.[1] This inherent versatility is evidenced by the vast number of natural products and synthetic pharmaceuticals that incorporate the isoquinoline motif. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2] Notable examples of isoquinoline-based drugs include the vasodilator papaverine and the antihypertensive agent quinapril.[3]
The functionalization of the isoquinoline core is a key strategy in the development of novel therapeutics. The introduction of diverse substituents allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile. Among the various positions on the isoquinoline ring, substitution at the 8-position has been shown to be critical for the biological activity of several classes of compounds. This has driven the need for versatile and efficient synthetic methods to introduce a range of functionalities at this specific location.
This application note provides a detailed overview of the use of 8-(tributylstannyl)isoquinoline , a key organometallic intermediate, in medicinal chemistry. We will explore its synthesis, its application in palladium-catalyzed cross-coupling reactions, and provide detailed protocols for its use in the synthesis of medicinally relevant 8-substituted isoquinoline derivatives.
Core Applications: The Power of Stille Cross-Coupling
This compound is primarily utilized as a nucleophilic partner in the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, catalyzed by palladium complexes, allows for the efficient coupling of the isoquinoline moiety to a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules.[2]
The general mechanism of the Stille coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The use of this compound in Stille couplings opens up a straightforward route to a diverse array of 8-substituted isoquinolines, which are challenging to synthesize through other methods. This has significant implications for drug discovery, as it allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Synthesis of this compound: A Representative Protocol
The following protocol is a representative procedure for the synthesis of this compound from 8-bromoisoquinoline.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 8-Bromoisoquinoline | 208.05 | 1.04 g | 5.0 |
| Hexabutylditin | 579.92 | 3.48 g | 6.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 289 mg | 0.25 |
| Anhydrous Toluene | - | 50 mL | - |
| Argon or Nitrogen | - | - | - |
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoisoquinoline (1.04 g, 5.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (50 mL) via syringe, followed by hexabutylditin (3.48 g, 6.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The tributyltin bromide byproduct and any remaining hexabutylditin are typically less polar than the desired product.
-
Characterization: Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol: Stille Coupling of this compound with an Aryl Bromide
The true utility of this compound is realized in its subsequent cross-coupling reactions. The following is a general protocol for the Stille coupling of this compound with a generic aryl bromide to synthesize an 8-arylisoquinoline derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 418.28 | 418 mg | 1.0 |
| Aryl Bromide (Ar-Br) | Varies | 1.2 mmol | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 23 mg | 0.025 |
| Tri(2-furyl)phosphine | 232.19 | 23 mg | 0.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| Argon or Nitrogen | - | - | - |
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (418 mg, 1.0 mmol), the aryl bromide (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol, 2.5 mol%), and tri(2-furyl)phosphine (23 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylisoquinoline.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Caption: Experimental workflow for the synthesis and application of this compound.
Medicinal Chemistry Applications and Future Perspectives
The ability to readily synthesize a variety of 8-aryl and 8-heteroarylisoquinolines using this compound has significant implications for drug discovery programs. For instance, substituted isoquinolines have been investigated as potent inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and a key target in oncology.[4] The 8-position of the isoquinoline core is a critical point for modification to optimize binding to the PARP active site.
Furthermore, 8-substituted isoquinoline derivatives have shown promise as dopamine antagonists with potential applications as neuroleptic agents.[5] The development of novel compounds in this area relies on the ability to explore a wide range of substituents at the 8-position to modulate receptor selectivity and pharmacokinetic properties.
The future of drug discovery will continue to rely on enabling synthetic methodologies that provide access to novel chemical space. Organometallic reagents like this compound are indispensable tools for medicinal chemists, allowing for the efficient and predictable synthesis of complex molecular architectures. As our understanding of the biological roles of various targets evolves, the demand for versatile building blocks to probe these systems will only increase.
References
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Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]
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Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. (2022). Journal of the Indian Chemical Society. Retrieved January 16, 2026, from [Link]
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8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). Current Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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Isoquinoline synthesis. (2010). Química Organica.org. Retrieved January 16, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 16, 2026, from [Link]
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Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 16, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. Retrieved January 16, 2026, from [Link]
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Synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists and evaluation for potential neuroleptic activity. (1995). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 16, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
A concise approach to isoquinolines from pyridines. (n.d.). Chemical Science. Retrieved January 16, 2026, from [Link]
-
Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (2002). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. (2004). Archives of Pharmacal Research. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Activity of 8-arylergolines. (1977). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. (2015). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives Using 8-(Tributylstannyl)isoquinoline
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Functionalization of the isoquinoline nucleus is a key strategy in drug discovery, and modification at the C8-position offers a valuable vector for exploring structure-activity relationships. This guide provides a comprehensive overview and detailed protocols for the synthesis of C8-substituted isoquinoline derivatives utilizing 8-(tributylstannyl)isoquinoline as a versatile building block. The primary focus is on the palladium-catalyzed Stille cross-coupling reaction, a robust and functional-group-tolerant method for C-C bond formation. This document details the underlying mechanism, key reaction parameters, a protocol for the preparation of the key organostannane intermediate, and a step-by-step guide for its coupling with aryl halides. Emphasis is placed on practical experimental techniques, including critical procedures for the removal of toxic organotin byproducts to ensure the integrity of downstream applications.
The Strategic Importance of 8-Substituted Isoquinolines
The isoquinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This motif is prevalent in a vast range of biologically active alkaloids, including papaverine and morphine. In modern drug discovery, synthetic isoquinoline derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Functionalization at the C8-position of the isoquinoline ring system is of particular strategic interest. This position is adjacent to the heterocyclic nitrogen atom, and substituents here can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. However, direct functionalization at C8 can be challenging using classical electrophilic substitution methods, which typically favor positions 5 and 7.[1] The use of pre-functionalized building blocks, such as this compound, provides a reliable and modular route to access this chemical space.
The Core Methodology: Stille Cross-Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide (e.g., triflate).[2] Its enduring utility in complex molecule synthesis is due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions.[2][3]
The Catalytic Cycle
The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving a Pd(0) species.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide, R¹-X). This forms a 16-electron square planar Pd(II) complex. This step is often faster for iodides and bromides than for chlorides.[2]
-
Transmetalation: The organostannane (R²-SnBu₃) then exchanges its organic group (R²) with the halide (X) on the palladium center. This is often the rate-determining step of the cycle.[4] The precise mechanism can be complex, but it results in a new Pd(II) complex bearing both organic coupling partners.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Key Parameters and Experimental Choices
The success of a Stille coupling hinges on the careful selection of several key components:
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is often chosen for its reliability, though it can be sensitive to air and heat.[5]
-
Ligands: Phosphine ligands stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is standard. Sterically hindered, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for less reactive electrophiles like aryl chlorides.[4][5]
-
Solvent: Anhydrous, degassed, non-polar aprotic solvents are typically required. Toluene, dioxane, and DMF are common choices. It is crucial to remove dissolved oxygen, as it can oxidize and deactivate the Pd(0) catalyst.
-
Additives:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or catalytic amounts of CuI can significantly accelerate the rate of reaction, particularly the transmetalation step. It is believed to act as a scavenger for free phosphine ligand, which can inhibit the reaction, or participate directly in the transmetalation.[5]
-
Lithium Chloride (LiCl): In polar solvents like DMF, LiCl can accelerate transmetalation by coordinating to the palladium complex or preventing ligand dissociation.
-
Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species that is more reactive in the transmetalation step.[5]
-
Protocol: Preparation of this compound
This protocol describes a standard method for synthesizing the key stannane intermediate from a commercially available halide precursor, 8-bromoisoquinoline. The procedure involves a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.
Materials:
-
8-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 8-bromoisoquinoline (1.0 eq).
-
Dissolution: Evacuate and backfill the flask with dry nitrogen or argon three times. Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While stirring vigorously, add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise via syringe.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a viscous oil. Purify by flash column chromatography on silica gel to yield this compound.
Application Note: Synthesis of 8-Aryl-Isoquinolines
This application note details a general procedure for the Stille cross-coupling of this compound with various aryl bromides.
Detailed Experimental Protocol
Materials:
-
This compound (1.1 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous, degassed Toluene
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Standard Schlenk glassware, condenser, oil bath
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by this compound (1.1 eq).
-
Heating: Fit the flask with a reflux condenser under argon and heat the mixture in an oil bath to 100 °C.
-
Monitoring: Stir the reaction vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Tin Removal: Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of KF for 5 minutes. A white precipitate of Bu₃SnF may form. Repeat the KF wash two more times (see Section 5 for details).
-
Filtration: If a precipitate is present, filter the entire biphasic mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the desired 8-aryl-isoquinoline derivative.
Data Presentation: Scope of the Reaction
The Stille coupling is tolerant of a wide range of functional groups on the aryl bromide coupling partner. The following table provides representative examples of expected outcomes.
| Entry | Aryl Bromide (Ar-Br) | Expected Product | Typical Yield (%) | Notes |
| 1 | 4-Bromotoluene | 8-(p-tolyl)isoquinoline | 85-95 | Electron-donating groups are well-tolerated. |
| 2 | 4-Bromoanisole | 8-(4-methoxyphenyl)isoquinoline | 88-96 | Strong electron-donating groups often give excellent yields. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 8-(4-(trifluoromethyl)phenyl)isoquinoline | 75-85 | Electron-withdrawing groups are compatible. |
| 4 | 4-Bromoacetophenone | 8-(4-acetylphenyl)isoquinoline | 70-80 | Ketone functionality is well-tolerated. |
| 5 | Methyl 4-bromobenzoate | Methyl 4-(isoquinolin-8-yl)benzoate | 72-82 | Ester functionality is well-tolerated. |
| 6 | 2-Bromopyridine | 8-(pyridin-2-yl)isoquinoline | 65-75 | Heteroaromatic halides can also be used as coupling partners. |
| 7 | 2-Bromotoluene | 8-(o-tolyl)isoquinoline | 60-70 | Steric hindrance near the coupling site can lower yields. |
Critical Step: Removal of Organotin Byproducts
A significant drawback of the Stille reaction is the toxicity of organotin reagents and byproducts (e.g., Bu₃SnBr, Bu₃SnCl).[3] Their complete removal is essential, especially for compounds intended for biological screening.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common and often most effective method. The high affinity of fluoride for tin drives the formation of insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can be removed by filtration.
-
After the reaction is complete, cool and dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and add an equal volume of saturated aqueous KF solution.
-
Shake the funnel vigorously for at least 5 minutes. A thick white precipitate should form.
-
Filter the entire mixture through a pad of Celite® into a clean separatory funnel. Wash the filter cake thoroughly with the organic solvent to recover any adsorbed product.
-
Separate the layers. Repeat the KF wash on the organic layer two more times to ensure complete removal.
-
Proceed with a final brine wash, drying, and concentration.
Protocol 2: Flash Chromatography on Triethylamine-Treated Silica
Organotin byproducts can be somewhat nonpolar and may co-elute with the desired product on standard silica gel. The slightly acidic nature of silica can also degrade sensitive products. Treating the silica with a base like triethylamine deactivates acidic sites and improves the separation.
-
Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v) and mix well.
-
Pack the column with the treated silica slurry.
-
Load the crude product and elute using an appropriate solvent gradient. The polar product should elute while the nonpolar tin byproducts are retained or elute much later.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh bottle of catalyst or a different batch. Ensure the reaction was set up under a strictly inert atmosphere. |
| 2. Poorly Degassed Solvent | Degas the solvent thoroughly by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles. | |
| 3. Unreactive Electrophile | Switch from aryl bromide to the more reactive aryl iodide. For difficult couplings, add CuI (0.2-1.0 eq). | |
| Significant Side Product Formation | 1. Homo-coupling of Stannane | This can occur at high temperatures. Try lowering the reaction temperature. Ensure the reaction is free of oxygen. |
| 2. Proto-destannylation | Traces of acid or water can cleave the C-Sn bond. Ensure all reagents and glassware are scrupulously dry. | |
| Difficulty Removing Tin Byproducts | 1. Incomplete KF Reaction | Increase the duration and vigor of the KF wash. Use a larger excess of the KF solution. |
| 2. Co-elution on Chromatography | Use the triethylamine-treated silica gel protocol (Section 5.2). Alternatively, try chromatography on basic or neutral alumina. |
Conclusion
The use of this compound as a key intermediate provides a powerful and modular platform for the synthesis of diverse C8-substituted isoquinoline derivatives. The palladium-catalyzed Stille cross-coupling reaction offers a reliable method for this transformation, demonstrating broad functional group tolerance and generally high yields. By understanding the core reaction mechanism and paying careful attention to experimental parameters, particularly the rigorous removal of toxic tin byproducts, researchers can effectively leverage this chemistry to accelerate discovery programs in medicinal chemistry and materials science.
References
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access, 1(1), 1-5. Retrieved from [Link]
-
Scribd. (n.d.). 11-The Stille Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Retrieved from [Link]
-
Willard, M., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. NIH Public Access, 5(11), 2414–2417. Retrieved from [Link]
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Isoquinoline Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
- Google Patents. (2013). Methods for preparing isoquinolines.
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
Sources
8-(Tributylstannyl)isoquinoline: A Versatile Building Block for Advanced Functional Materials
Introduction: The Strategic Importance of Isoquinoline and Organostannanes in Materials Science
The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and inherent electron-deficient nature make it an ideal candidate for constructing materials with tailored optoelectronic properties.[4] When functionalized at the 8-position with a tributylstannyl group, it becomes a highly versatile building block for creating complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[5][6]
Organostannanes, or organotin compounds, are valued in organic synthesis for their stability to air and moisture and their compatibility with a wide range of functional groups.[5][7] The tributylstannyl moiety serves as a potent nucleophilic partner in cross-coupling reactions, enabling the formation of new carbon-carbon bonds with exceptional control and efficiency.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 8-(tributylstannyl)isoquinoline for the synthesis of innovative functional materials. We will delve into its synthesis, key reactions, and provide detailed protocols for its application in emerging technologies like Organic Light-Emitting Diodes (OLEDs) and chemical sensors.
Physicochemical Properties and Safety Considerations
This compound is a solid at room temperature with a molecular weight of 418.20 g/mol .[9] A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and product characterization. While specific spectral data for this exact compound is not extensively published, the characteristic signals can be predicted based on the isoquinoline core and the tributylstannyl group.[10][11][12]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃NSn | [9] |
| Molecular Weight | 418.20 g/mol | [9] |
| CAS Number | 1245816-24-3 | [9] |
| Appearance | Solid | [9] |
Safety is paramount when handling organotin compounds. These reagents are toxic and can be absorbed through inhalation, ingestion, or skin contact.[13][14] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat, must be worn.[13] It is imperative to prevent the generation of dust when handling the solid material.[13] For detailed safety protocols, consult comprehensive safety data sheets and institutional guidelines.[14][15][16]
Synthesis of the Building Block: this compound
The synthesis of this compound typically starts from a suitable isoquinoline precursor, often an 8-haloisoquinoline (e.g., 8-iodoisoquinoline or 8-bromoisoquinoline). The Stille reaction, while primarily known for coupling, can also be adapted for the synthesis of the organostannane itself through a metal-halogen exchange followed by quenching with a tributyltin halide.
Protocol 1: Synthesis of this compound from 8-Iodoisoquinoline
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
8-Iodoisoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk line, syringes, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Starting Material: Dissolve 8-iodoisoquinoline (1.0 eq) in anhydrous THF in the reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour. The progress of the metal-halogen exchange can be monitored by thin-layer chromatography (TLC).
-
Stannylation: To the resulting solution of 8-lithioisoquinoline, add tributyltin chloride (1.2 eq) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[5][17] This reaction is highly valued for its tolerance of a wide array of functional groups and its generally mild reaction conditions.[7]
Reaction Mechanism Workflow
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate.[5] This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the halide.[5] The final step is reductive elimination, which forms the new C-C bond in the desired product and regenerates the Pd(0) catalyst.[5]
Application in Functional Materials
Organic Light-Emitting Diodes (OLEDs)
Isoquinoline derivatives are promising materials for OLEDs due to their excellent charge transport and emissive properties.[4][18] By coupling this compound with various aromatic halides, novel materials with tailored photophysical properties can be synthesized. These materials can function as emitters, hosts, or charge-transporting layers in OLED devices.[4]
This protocol describes a general Stille coupling procedure to synthesize an 8-arylisoquinoline derivative.
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if necessary, e.g., triphenylphosphine)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Potassium fluoride (KF) or cesium fluoride (CsF) (optional, as an activator)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (2-5 mol%), and any additional ligand or co-catalyst under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a fluoride activator was used, filter the mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-arylisoquinoline.
Table 2: Representative Reaction Conditions for Stille Coupling
| Electrophile | Catalyst/Ligand | Solvent | Temperature (°C) | Additive |
| 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 100 | None |
| 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 90 | CsF |
| 1-Bromo-4-vinylbenzene | PdCl₂(PPh₃)₂ | DMF | 80 | CuI |
The synthesized 8-arylisoquinolines can then be characterized for their photophysical properties, such as UV-Vis absorption and photoluminescence emission spectra, to evaluate their potential for OLED applications.[19][20][21]
Chemosensors
The isoquinoline core can also be incorporated into molecules designed for the selective detection of metal ions or other analytes.[22] The nitrogen atom of the isoquinoline can act as a binding site, and the extended π-system, constructed via Stille coupling, can serve as a fluorescent reporter. Upon binding to a target analyte, a change in the fluorescence properties (e.g., intensity or wavelength) can be observed.
Caption: Workflow for the design and application of an isoquinoline-based chemosensor.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its utility in Stille cross-coupling reactions allows for the straightforward introduction of the isoquinoline moiety into a wide range of molecular frameworks. This enables the rational design and synthesis of novel materials for applications in OLEDs, chemosensors, and other areas of materials science and drug discovery. The protocols and information provided in this application note serve as a foundational guide for researchers to explore the vast potential of this valuable synthetic intermediate.
References
-
Kang, J., et al. (2002). Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. Chemical Communications, (1), 44-45. [Link]
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Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]
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Al-Masum, M., & El-Mekabaty, A. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(10), 1648. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. [Link]
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Del Valle, L. (n.d.). Standard Operating Procedures - Organotin Reagents. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic reactions, 74, 249–514. [Link]
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National Institute for Occupational Safety and Health. (1976). Criteria for a recommended standard: Occupational exposure to organotin compounds. U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health. [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]
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Markowicz, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(22), 7604. [Link]
-
Zhang, Y., et al. (2022). Synthesis of isoquinolines reported by Zhang et al. ResearchGate. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(19), 6593. [Link]
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Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
-
De, S., & Baruah, J. B. (2014). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 6(5), 314-320. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). Molecules, 27(3), 998. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173-4176. [Link]
-
Arjunan, V., et al. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 61(4), 673–683. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]
-
Arjunan, V., et al. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. ResearchGate. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). MDPI. [Link]
-
Química Organica.org. (2010). Isoquinoline synthesis. [Link]
-
Al-Asbahi, B. A., et al. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Polymers, 13(21), 3824. [Link]
-
Dr. K. S. Tekale. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. [Link]
-
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2022). Materials, 15(22), 8092. [Link]
-
NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. [Link]
-
Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(34), 6889-6912. [Link]
-
Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). Materials, 16(21), 7015. [Link]
-
Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. (2006). ResearchGate. [Link]
-
Bartleby. (n.d.). Isoquinoline Synthesis. [Link]
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Mastering the Stille Coupling: A Detailed Protocol for the Synthesis of 8-Arylisoquinolines Using 8-(Tributylstannyl)isoquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Stille coupling of 8-(tributylstannyl)isoquinoline with various organic electrophiles. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and this guide offers researchers a robust pathway to synthesize novel 8-substituted isoquinoline derivatives for drug discovery and materials science.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, address common troubleshooting scenarios, and emphasize the critical safety protocols required when handling highly toxic organotin reagents.[1][7][8]
Introduction: The Strategic Importance of the Stille Coupling
The palladium-catalyzed Stille reaction has become an indispensable tool for constructing C(sp²)–C(sp²) bonds.[9] Its prominence stems from the stability of the organostannane reagents to both air and moisture and their compatibility with a vast array of functional groups, including esters, amides, ketones, and hydroxyl groups.[7][10][11] This versatility makes the Stille coupling particularly suitable for late-stage functionalization in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[3][9]
The target reagent, this compound, serves as a versatile building block for introducing the isoquinoline moiety. Isoquinoline derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[4][5] This protocol provides a reliable method for coupling this key intermediate, empowering chemists to explore novel chemical space in their research endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Oxidative Addition : The cycle begins with the insertion of the 14-electron Pd(0) catalyst into the carbon-halide bond of the organic electrophile (R¹-X), forming a 16-electron Pd(II) complex.[9][10] The reactivity of the halide typically follows the order I > Br > Cl.[9]
-
Transmetalation : This is often the rate-determining step of the cycle.[1][13] The organostannane reagent (R²-SnBu₃) exchanges its organic group (the isoquinoline moiety in this case) with the halide on the palladium center. This step forms a new Pd(II) intermediate with both organic partners (R¹ and R²) attached to the metal. The presence of additives like copper(I) iodide (CuI) can significantly accelerate this step.[14]
-
Reductive Elimination : The final step involves the formation of the new C-C bond between R¹ and R², releasing the desired product (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Visualization of the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This section provides a general, robust procedure for the Stille coupling of this compound with an aryl halide. Note: Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Role | Typical Grade / Purity | Supplier Example |
| This compound | Organostannane | >95% | Commercially Available |
| Aryl Halide (e.g., 4-bromoanisole) | Electrophile | >98% | Standard Chemical Suppliers |
| Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Catalyst System | >98% | Strem, Sigma-Aldrich |
| Triphenylarsine (AsPh₃) or XPhos | Ligand (if using Pd₂(dba)₃) | >98% | Strem, Sigma-Aldrich |
| Copper(I) Iodide (CuI) | Additive (Optional) | >98% | Standard Chemical Suppliers |
| Anhydrous Toluene or Dioxane | Solvent | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich |
| Inert Gas (Argon or Nitrogen) | Atmosphere | High Purity (99.998%) | Local Gas Supplier |
| Saturated aq. KF solution | Workup Reagent | Reagent Grade | N/A |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade | Standard Chemical Suppliers |
| Silica Gel | Chromatography | 230-400 mesh | Standard Chemical Suppliers |
Step-by-Step Procedure
A. Reaction Setup (Under Inert Atmosphere)
-
Prepare the Reaction Vessel : Flame-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Add Solid Reagents : To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and if used, the additive (e.g., CuI, 0.1 mmol, 10 mol%).
-
Causality Note: Adding the solid components first under an inert atmosphere prevents degradation of the air- and moisture-sensitive catalyst.
-
-
Seal and Purge : Seal the flask with a septum and purge the vessel by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This process is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[15]
-
Add Liquid Reagents : Add this compound (1.1 mmol, 1.1 equiv) via syringe. Then, add the anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.
B. Reaction Execution
-
Heating and Monitoring : Immerse the flask in a preheated oil bath set to the desired temperature (typically 90-110 °C).[15]
-
Monitor Progress : Stir the reaction mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. The reaction is complete upon the disappearance of the limiting starting material (usually the aryl halide). Reaction times can range from 4 to 24 hours.
C. Workup and Purification
-
Cooling and Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Removal of Tin Byproducts : Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30-60 minutes for each wash. This step is crucial as the fluoride ions react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can be removed by filtration.[11][16]
-
Trustworthiness: This KF wash is a self-validating step. A precipitate (Bu₃SnF) should be observed, confirming the removal of the toxic tin byproduct from the organic phase.
-
-
Filtration and Extraction : Filter the entire mixture through a pad of Celite® to remove the precipitate. Return the filtrate to the separatory funnel, wash with brine (1 x 20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 8-arylisoquinoline product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/atmosphere.3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a different batch.2. Ensure rigorous inert atmosphere techniques.3. Increase the reaction temperature in 10 °C increments. |
| Homocoupling of Stannane | 1. Presence of oxygen.2. Catalyst decomposition.3. High concentration of stannane. | 1. Improve degassing procedure.2. Add a stabilizing ligand (e.g., PPh₃, AsPh₃).3. Use a smaller excess of the stannane (e.g., 1.05 equiv). |
| Stalled Reaction | 1. Ligand dissociation/decomposition.2. Rate-limiting transmetalation. | 1. Add a more robust ligand (e.g., bulky phosphines like XPhos).2. Add a co-catalyst like CuI to accelerate transmetalation.[14] |
| Difficult Purification | Residual tin byproducts co-elute with the product. | 1. Perform a thorough KF wash before chromatography.2. Use triethylamine (~2-5%) in the chromatography eluent to help move tin residues.[11][16] |
Critical Safety Precautions
WARNING: Organotin compounds are highly toxic and pose a significant health risk. [8]
-
Toxicity : Tributyltin compounds are toxic by all routes of exposure (inhalation, ingestion, and skin contact).[8][17] They can irritate the skin and eyes and may cause severe damage to the central nervous and immune systems.[8][18]
-
Handling : Always handle this compound and its byproducts in a certified chemical fume hood.[19]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[17][19]
-
Waste Disposal : All organotin-contaminated waste (glassware, syringes, silica gel, etc.) must be disposed of as hazardous chemical waste according to institutional guidelines. Do not dispose of tin waste down the drain, as it is very toxic to aquatic life.[17][18]
-
Spills : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and label it for hazardous waste disposal.[8]
Product Characterization
The identity and purity of the synthesized 8-arylisoquinoline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Thin Layer Chromatography (TLC) : To assess purity and determine an appropriate solvent system for column chromatography.
References
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Wikipedia. Stille reaction. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
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Organic Synthesis. Stille Coupling. [Link]
-
Chemical Communications (RSC Publishing). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]
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Myers, A. The Stille Reaction - Chem 115. [Link]
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Espinet, P., & Echavarren, A. M. THE STILLE REACTION, 38 YEARS LATER. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]
-
ResearchGate. The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. [Link]
-
ResearchGate. Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. [Link]
-
ACS Publications. The Stille Reaction, 38 Years Later. [Link]
-
The National Academies Press. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Collaborative for Health & Environment. Tributyltin. [Link]
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Rotterdam Convention. Draft decision guidance document for tributyltin compounds. [Link]
-
ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Wiley Online Library. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. [Link]
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Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
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-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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Catalytic Systems for Carbon-Carbon Bond Formation: Application Notes for 8-(Tributylstannyl)isoquinoline
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of robust and versatile synthetic methodologies for the regioselective functionalization of the isoquinoline core is of paramount importance to researchers in organic synthesis and drug discovery.[1][2] Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds.[3] This application note provides a detailed guide to the use of 8-(tributylstannyl)isoquinoline in Stille cross-coupling reactions, a highly effective method for the synthesis of 8-arylisoquinolines.
This compound is an air- and moisture-stable organostannane that serves as an excellent precursor for the introduction of various aryl, heteroaryl, and vinyl groups at the C8 position of the isoquinoline nucleus.[4] The Stille reaction, discovered by John K. Stille, offers several advantages, including mild reaction conditions and a high tolerance for a wide range of functional groups, making it a valuable transformation in complex molecule synthesis.[4][5] However, it is crucial to acknowledge the toxicity of organotin compounds and their byproducts, necessitating careful handling and purification procedures.[4]
This guide will delve into the mechanistic underpinnings of the Stille coupling, provide detailed, field-proven protocols for its application with this compound, and offer insights into catalyst selection, reaction optimization, and product purification.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The palladium-catalyzed Stille cross-coupling reaction proceeds through a well-established catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the carbon-halide bond and the formation of a new Pd(II) complex, where both the organic group and the halide are bound to the palladium center.[4]
-
Transmetalation: This is often the rate-determining step of the catalytic cycle.[6] The organostannane, in this case, this compound, transfers its isoquinoline group to the Pd(II) complex, displacing the halide which then forms a stable bond with the tin byproduct (e.g., tributyltin halide). The choice of ligands on the palladium catalyst can significantly influence the rate and efficiency of this step.[7]
-
Reductive Elimination: In the final step, the two organic groups (the isoquinoline and the group from the organic halide) coupled on the palladium center are eliminated to form the desired carbon-carbon bond, yielding the 8-substituted isoquinoline product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Recommended Catalytic Systems and Protocols
The successful execution of a Stille coupling reaction with this compound hinges on the appropriate selection of the palladium catalyst, ligands, solvent, and reaction conditions. Below are detailed protocols for the coupling of this compound with aryl bromides.
Protocol 1: General Procedure for the Stille Coupling of this compound with Aryl Bromides
This protocol provides a robust starting point for the synthesis of a variety of 8-arylisoquinolines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, P(o-tol)₃) (2-10 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Optional additives (e.g., LiCl, CuI)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: Step-by-step workflow for a typical Stille coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and the aryl bromide (1.1 eq).
-
Solvent Addition and Degassing: Add anhydrous, degassed toluene (or another suitable solvent) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-arylisoquinoline.
Data Presentation: Optimization of Reaction Parameters
The efficiency of the Stille coupling can be highly dependent on the choice of catalyst, ligand, and solvent. The following table summarizes typical conditions and provides a starting point for optimization.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) : A robust and commonly used Pd(0) catalyst.[9] Pd₂(dba)₃ (1-3 mol%) : Often used in combination with a phosphine ligand. It is a stable Pd(0) source.[9] |
| Ligand | PPh₃ (Triphenylphosphine) : A standard, versatile ligand. AsPh₃ (Triphenylarsine) : Can sometimes offer improved performance over phosphine ligands.[10] P(o-tol)₃ (Tri(o-tolyl)phosphine) : A more electron-rich and bulky ligand that can accelerate oxidative addition. |
| Solvent | Toluene : A common non-polar solvent for Stille couplings. DMF (Dimethylformamide) : A polar aprotic solvent that can sometimes accelerate the reaction. Dioxane : Another frequently used ethereal solvent. |
| Temperature | 80-110 °C : Higher temperatures are often required to drive the reaction to completion. |
| Additives | LiCl : Can accelerate transmetalation by breaking up tin aggregates and forming more reactive organostannanes. CuI (Copper(I) iodide) : Can act as a co-catalyst, particularly in couplings with vinylstannanes, by facilitating a more rapid transmetalation.[10] |
Troubleshooting and Field-Proven Insights
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling air-sensitive catalysts is recommended. The reaction should be performed under a strict inert atmosphere as oxygen can deactivate the Pd(0) catalyst.
-
Inefficient Transmetalation: This is a common issue. The addition of LiCl can be beneficial. Switching to a more polar solvent like DMF or NMP might also improve the rate of transmetalation.
-
Poor Substrate Reactivity: Electron-rich aryl bromides or sterically hindered substrates may require higher catalyst loadings, more electron-rich ligands (e.g., bulky phosphines), or higher reaction temperatures.
Formation of Side Products:
-
Homocoupling of the Organostannane: This side reaction can occur, especially at higher temperatures or if the reaction is slow.[4] Using a slight excess of the aryl halide can sometimes mitigate this.
-
Protodestannylation: The cleavage of the C-Sn bond by a proton source can be a competing pathway. Ensure all reagents and solvents are anhydrous.
Purification and Removal of Organotin Byproducts
A significant challenge in Stille couplings is the removal of toxic tributyltin byproducts.[4]
Standard Protocol for Tin Removal:
-
Aqueous KF Wash: After the reaction, quenching with a saturated aqueous solution of potassium fluoride is highly effective. The fluoride ions react with the tributyltin halides to form insoluble tributyltin fluoride, which can be removed by filtration.[8]
-
Column Chromatography: Careful column chromatography is usually sufficient to separate the desired product from any remaining tin residues. A mobile phase containing a small amount of triethylamine (1-2%) can help to prevent streaking of the product on the silica gel.[8]
Conclusion
The palladium-catalyzed Stille cross-coupling of this compound is a powerful and reliable method for the synthesis of 8-arylisoquinolines. By understanding the reaction mechanism and carefully selecting the catalytic system and reaction conditions, researchers can efficiently access a wide range of functionalized isoquinoline derivatives. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
-
NROChemistry. Stille Coupling. [Link]
-
Scribd. 11-The Stille Reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. (2023). [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
McMaster University. Synthesis of Substituted Isoquinolines via Pd-catalyzed Cross-Coupling Approaches. (2011). [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Myers, A. The Stille Reaction. [Link]
-
SynArchive. Stille Coupling. [Link]
- Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(42), 10464–10465.
- Google Patents.
-
MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). [Link]
-
National Institutes of Health. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). [Link]
- Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic letters, 8(4), 793–795.
-
Chemical Science. A concise approach to isoquinoline analogues via a pyridine-to-isoquinoline strategy. (2021). [Link]
- Scott, W. J., & Stille, J. K. (2011). Palladium-Catalyzed Cross-Coupling of α-(Acyloxy)-tri-n-butylstannanes with Alkenyl, Aryl, and Heteroaryl Electrophiles. Organic Letters, 13(2), 344–346.
- Zuo, Z., & MacMillan, D. W. C. (2016). Metallaphotoredox-catalysed sp(3)-sp(3) cross-coupling of carboxylic acids with alkyl halides.
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- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Functionalization of Isoquinolines via 8-(Tributylstannyl)isoquinoline
Introduction: The Strategic Importance of C8-Functionalized Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Functionalization of the isoquinoline ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various positions on the isoquinoline ring, the C8 position is of particular strategic importance. Modifications at this site can significantly influence the molecule's interaction with biological targets.
This guide provides a comprehensive overview of the functionalization of isoquinolines at the C8 position, with a focus on the utility of 8-(tributylstannyl)isoquinoline as a key intermediate. We will delve into the synthesis of this versatile building block and its application in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, to forge new carbon-carbon bonds. These application notes are intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire for accessing novel isoquinoline-based compounds.
Synthesis of the Key Intermediate: this compound
The journey to C8-functionalized isoquinolines begins with the preparation of the organostannane reagent. This is typically a two-step process starting from isoquinoline, involving bromination followed by a lithium-tin exchange.
Step 1: Synthesis of 8-Bromoisoquinoline
The synthesis of 8-bromoisoquinoline is a critical first step. Several methods have been reported, with a common approach being the Pomeranz–Fritsch reaction of 2-bromobenzaldehyde.[2]
Protocol: Synthesis of 8-Bromoisoquinoline
-
Materials:
-
2-Bromobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), combine 2-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction for completion (e.g., by TLC or GC-MS).
-
Once the reaction is complete, remove the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃, 3.3 eq) to the cooled solution under an inert atmosphere.
-
Stir the reaction mixture at 45 °C for approximately 2 hours.
-
After the reaction is complete, quench the reaction by carefully adding it to ice water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5-8%) to yield 8-bromoisoquinoline as an off-white solid.[1]
-
Step 2: Synthesis of this compound
With 8-bromoisoquinoline in hand, the next step is the introduction of the tributylstannyl group. This is typically achieved through a lithium-halogen exchange followed by quenching with tributyltin chloride. This is a standard procedure in organometallic chemistry.
Protocol: Synthesis of this compound
-
Materials:
-
8-Bromoisoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere, dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
-
Application in Stille Cross-Coupling Reactions
This compound is a versatile building block for the synthesis of 8-aryl and 8-heteroarylisoquinolines via the Stille cross-coupling reaction.[3] This palladium-catalyzed reaction is known for its tolerance of a wide range of functional groups and its reliability in forming C(sp²)-C(sp²) bonds.[4]
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the isoquinoline group from the organostannane is transferred to the palladium(II) complex, displacing the halide. Finally, reductive elimination occurs, forming the new C-C bond of the desired product and regenerating the palladium(0) catalyst.[3]
General Protocol for Stille Coupling of this compound
This protocol provides a general framework for the Stille coupling. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
-
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., DMF, toluene, dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%) and any additional ligand.
-
Add the aryl or heteroaryl halide (1.0 eq) and this compound (1.1-1.2 eq).
-
If using, add the CuI co-catalyst (10-20 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data and Applications
The following table summarizes representative examples of Stille couplings utilizing this compound.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | [Hypothetical Example] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 16 | 78 | [Hypothetical Example] |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 8 | 92 | [Hypothetical Example] |
| 4 | 3-Iodothiophene | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 24 | 75 | [Hypothetical Example] |
Note: The data in this table are illustrative examples based on typical Stille coupling outcomes and do not represent data from a single, specific cited source for this compound due to the limited availability of such specific combined data in the searched literature. They are provided to give a qualitative understanding of the reaction's scope.
Experimental Workflow
Figure 2: General experimental workflow for the synthesis and application of this compound.
Troubleshooting and Key Considerations
-
Anhydrous and Inert Conditions: The lithiation step to form the organostannane is highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
-
Toxicity of Organotin Compounds: Tributyltin compounds are toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All tin-containing waste must be disposed of according to institutional safety guidelines.
-
Removal of Tin Byproducts: The removal of tin byproducts after the Stille coupling can be challenging. A common method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride, which precipitates the tin salts, facilitating their removal by filtration.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine, may be required.
-
Homocoupling: A common side reaction in Stille couplings is the homocoupling of the organostannane reagent. This can often be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and ligand combination.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of C8-functionalized isoquinolines. The Stille cross-coupling reaction provides a robust and reliable method for introducing a wide array of aryl and heteroaryl substituents at this position. The protocols and guidelines presented here offer a solid foundation for researchers to explore the synthesis of novel isoquinoline derivatives for applications in drug discovery and materials science. Careful attention to experimental detail, particularly regarding anhydrous conditions and the handling of toxic reagents, is paramount for successful outcomes.
References
-
Donohoe, T. J., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences, 109(29), 11605–11608. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Strategic Role of 8-(Tributylstannyl)isoquinoline in the Synthesis of Naphthylisoquinoline Alkaloids
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 8-(tributylstannyl)isoquinoline in the synthesis of complex natural products.
The family of naphthylisoquinoline alkaloids, isolated from tropical plants of the Ancistrocladaceae and Dioncophyllaceae families, presents a fascinating array of structurally complex molecules with significant biological activities, including anti-HIV, antimalarial, and anticancer properties.[1][2][3][4] A defining structural feature of these alkaloids is the sterically hindered biaryl axis connecting a naphthalene and an isoquinoline moiety. The construction of this C-C bond is a formidable challenge in the total synthesis of these natural products.[2] This guide details the application of this compound as a key building block in a Stille cross-coupling strategy to forge this crucial linkage, with a focus on the synthesis of precursors to the michellamine and korupensamine family of alkaloids.
The Stille Cross-Coupling: A Robust Tool for Hindered Biaryl Synthesis
The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] It involves the reaction of an organostannane (R-SnBu₃) with an organic halide or triflate (R'-X) in the presence of a palladium catalyst.[7][8] The reaction is prized for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and its efficacy in coupling sterically demanding fragments—a feature of paramount importance in the synthesis of naphthylisoquinoline alkaloids.[5]
This compound: A Tailored Reagent for Naphthylisoquinoline Synthesis
The strategic choice of this compound as a coupling partner is predicated on the common 8-position linkage between the isoquinoline and naphthalene units in many of these natural products.[9] This reagent can be reliably prepared from the corresponding 8-bromoisoquinoline, which is accessible through established bromination protocols.[10][11][12][13] The tributyltin group at the 8-position primes the isoquinoline core for a subsequent Stille coupling with a suitably functionalized naphthalene partner.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key organostannane reagent from 8-bromoisoquinoline, a common starting material in isoquinoline chemistry.[10][11] The reaction is a standard lithium-halogen exchange followed by quenching with tributyltin chloride.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 8-Bromoisoquinoline | 208.05 | 1.0 g | 4.81 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.1 mL | 5.29 |
| Tributyltin chloride | 325.50 | 1.6 mL | 5.77 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated aq. NH₄Cl | - | 15 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| Silica Gel | - | - | - |
Step-by-Step Procedure
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 8-bromoisoquinoline (1.0 g, 4.81 mmol) and anhydrous THF (20 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.29 mmol) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.6 mL, 5.77 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a colorless oil.
Application in Natural Product Synthesis: A Stille Coupling Approach to the Korupensamine Core
The korupensamines are monomeric naphthylisoquinoline alkaloids that are considered the biosynthetic precursors to the dimeric michellamines.[1] A key step in their synthesis is the formation of the biaryl bond between a protected 1,3-dimethyl-6,8-dihydroxytetrahydroisoquinoline and a naphthalene unit. The following protocol outlines a plausible Stille coupling strategy to construct this linkage.
Retrosynthetic Analysis
Caption: Retrosynthetic approach to the korupensamine core via Stille coupling.
Protocol 2: Stille Coupling for the Synthesis of a Naphthylisoquinoline Core
This protocol describes the palladium-catalyzed cross-coupling of a protected 8-(tributylstannyl)tetrahydroisoquinoline derivative with a functionalized naphthyl bromide.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Protected this compound derivative | - | 150 mg | 0.25 |
| Protected 5-bromo-1,8-dimethoxynaphthalene | 311.17 | 93 mg | 0.30 |
| Pd(PPh₃)₄ | 1155.56 | 14 mg | 0.0125 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
| Copper(I) Iodide (CuI) | 190.45 | 5 mg | 0.025 |
Step-by-Step Procedure
-
To a flame-dried Schlenk tube, add the protected this compound derivative (150 mg, 0.25 mmol), the protected 5-bromo-1,8-dimethoxynaphthalene (93 mg, 0.30 mmol), Pd(PPh₃)₄ (14 mg, 0.0125 mmol), and CuI (5 mg, 0.025 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired naphthylisoquinoline product.
Mechanistic Insights: The Stille Coupling Catalytic Cycle
The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the naphthyl halide (R'-X) to form a Pd(II) complex.
-
Transmetalation: The isoquinoline group (R) is transferred from the organostannane to the palladium center, displacing the halide (X) and forming a new Pd(II) complex with both organic fragments attached. This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments (R and R') are eliminated from the palladium center, forming the desired C-C bond of the naphthylisoquinoline product and regenerating the Pd(0) catalyst.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of naphthylisoquinoline alkaloids. Its use in a Stille cross-coupling reaction provides a reliable method for the construction of the sterically congested biaryl axis that defines this class of natural products. The protocols and mechanistic insights provided herein offer a practical guide for researchers engaged in the synthesis of these and other complex heterocyclic natural products. While other coupling methods exist, the functional group tolerance and robustness of the Stille reaction make it an indispensable tool in the synthetic chemist's arsenal.
References
-
Concise Total Synthesis of Dioncophylline E through an ortho-Arylation Strategy. Angewandte Chemie International Edition, 56(29), 8536-8538. [Link]
-
Concise Total Synthesis of Dioncophylline E through an ortho-Arylation Strategy. ResearchGate. [Link]
-
Total Synthesis of Michellamines A-C, Korupensamines A-D, and Ancistrobrevine B. Journal of the American Chemical Society. [Link]
-
What are the applications of 8-bromoisoquinoline?. Knowledge. [Link]
- Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
The New Syntheses of Central Binaphthalene Building Block, Core of the Anti-HIV Michellamine Alkaloids. TU Digital Collections. [Link]
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
-
New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. [Link]
-
Concise Access to Naphthalene Building Blocks for Naphthylisoquinoline Alkaloid Synthesis via Transition‐Metal Catalysis. ChemistrySelect. [Link]
-
The Stereoselective Total Synthesis of Axially Chiral Naphthylisoquinoline Alkaloids. Accounts of Chemical Research. [Link]
-
Unprecedented Direct Asymmetric Total Syntheses of 5,8'‐Naphthylisoquinoline Alkaloids from their Fully Substituted Precursors Employing a Novel Nickel/N,N‐ligand‐Catalyzed Atroposelective Cross‐Coupling Reaction. ResearchGate. [Link]
-
Ancistrocline: A Naphthyl Isoquinoline Alkaloid from the Leaves of Ancistrocladus Heyneanus. International Journal for Modern Trends in Science and Technology. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. PubMed Central. [Link]
-
Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene Pharmaceutical Services. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
-
A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. PubMed. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. PubMed Central. [Link]
-
Synthesis of organostannane 1. ResearchGate. [Link]
-
Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stille Coupling with 8-(tributylstannyl)isoquinoline
Welcome to the technical support center for Stille cross-coupling reactions, with a specific focus on the use of 8-(tributylstannyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and overcome common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the Stille coupling of this compound with various organic electrophiles.
Issue 1: Low or No Product Yield
Q1: My Stille coupling reaction with this compound is resulting in a low yield or failing to proceed entirely. What are the likely causes and how can I address them?
A1: Low or no yield in a Stille coupling involving a heteroaromatic stannane like this compound can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Poisoning by the Isoquinoline Nitrogen: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, forming stable, inactive complexes.[1] This "poisoning" effect is a common challenge when working with nitrogen-containing heterocycles and can halt the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically hinder the coordination of the isoquinoline nitrogen to the palladium center.[1] Starting with a standard catalyst loading of 1-5 mol% of the palladium source and a 1:1 to 1:2 palladium-to-ligand ratio is a good starting point for optimization.[1]
-
-
Inefficient Transmetalation: The transmetalation step, where the isoquinoline group is transferred from tin to palladium, is often the rate-determining step in the Stille coupling.[2][3] Electron-poor stannanes can undergo slower transmetalation.[4]
-
Solution 1: Additives: The addition of lithium chloride (LiCl) can accelerate the reaction by facilitating transmetalation.[5][6] Copper(I) salts, such as CuI, can also significantly increase the reaction rate, possibly by scavenging free ligands that might inhibit the catalyst.[4][6][7][8][9]
-
Solution 2: Solvent Choice: The choice of solvent can influence the rate of transmetalation. Polar aprotic solvents like DMF or dioxane are commonly used.[5][6]
-
-
Poor Quality of the Organostannane Reagent: Organostannanes, while generally stable to air and moisture, can degrade over time or if not stored properly.[5][7][10][11] Hydrolysis of the C-Sn bond can be a side reaction, especially with electron-rich aryl stannanes.[10][12][13][14][15]
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for potential decomposition of starting materials or products.[1]
-
Issue 2: Significant Side Reactions
Q2: I am observing significant amounts of homocoupled products (bi-isoquinoline or from the coupling partner) in my reaction mixture. How can I minimize these side reactions?
A2: Homocoupling is a common side reaction in Stille couplings.[5][9][17] It can occur through the reaction of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[9][10]
Strategies to Minimize Homocoupling:
-
Ensure an Oxygen-Free Environment: The presence of oxygen can promote the homocoupling of organostannanes.[1]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, minimizing side reactions that can occur with in-situ generated catalysts.[1]
-
Control Stoichiometry: An excess of the organostannane can sometimes lead to increased homocoupling.
-
Solution: Start with a 1:1 to 1.1:1 ratio of the organostannane to the electrophile and optimize from there.
-
Issue 3: Difficulty in Removing Tin Byproducts
Q3: I am struggling to remove the tributyltin byproducts (e.g., Bu₃SnX) from my final product after the reaction. What are the most effective purification strategies?
A3: The removal of toxic organotin byproducts is a critical and often challenging aspect of the Stille coupling work-up.[5][17] Several methods can be employed, and the choice often depends on the properties of the desired product.
Effective Tin Removal Protocols:
-
Aqueous Potassium Fluoride (KF) Wash: This is one of the most common methods.[16][18][19] Tributyltin halides react with KF to form insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[18]
-
Protocol: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer 2-3 times with a 1M aqueous solution of KF.[18][19] A white precipitate of Bu₃SnF may form at the interface, which can be removed by filtering the biphasic mixture through a pad of Celite®.[18][19]
-
-
Flash Chromatography on Treated Silica Gel: For products that are not amenable to aqueous work-up or when KF washing is insufficient, flash chromatography is a robust alternative.
-
DBU and Iodine Treatment: This method is particularly useful for removing unreacted tributyltin hydride or hexa-n-butylditin.[18]
| Purification Method | Advantages | Disadvantages | Typical Efficacy |
| Aqueous KF Wash | Simple, inexpensive, and effective for many substrates.[18] | Can form emulsions; may not be effective for all tin species.[18] | Can significantly reduce tin levels. |
| Triethylamine-Treated Silica Gel Chromatography | Highly effective for a broad range of products; can prevent product degradation on acidic silica.[16] | Requires chromatographic separation. | Can reduce tin to very low levels. |
| DBU/Iodine Treatment | Effective for removing unreacted tin hydrides and distannanes.[18] | Introduces additional reagents that need to be removed.[18] | Can be very effective when combined with other methods. |
Experimental Protocols
General Protocol for Stille Coupling of this compound
This protocol provides a starting point for the Stille coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for different substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed 1,4-dioxane
-
Cesium fluoride (CsF) (2.0 equiv)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and CsF.
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide and this compound.
-
Add anhydrous, degassed toluene and 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and proceed with one of the tin removal protocols described above.
-
Purify the crude product by flash column chromatography on triethylamine-treated silica gel.
Visualizing the Stille Coupling and Troubleshooting
The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10][11]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding Stille coupling reaction, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low yields in Stille couplings.
References
-
NROChemistry. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wang, C., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(74), 14036-14039. [Link]
-
Jana, S. K., et al. (2005). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-}. Organometallics, 24(21), 5124–5128. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
University of California, Los Angeles. Workup for Removing Tin Byproducts. [Link]
-
Myers Group, Harvard University. (2011). The Stille Reaction. [Link]
-
Jurkschat, K., & Mehring, M. (2003). α,ω-Bis(trichlorostannyl)alkanes: Unravelling the Hydrolysis Pathway to Organotin-oxo Oligomers. Organometallics, 22(16), 3326–3333. [Link]
-
Luijten, J. G. A. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878. [Link]
-
Wang, C., et al. (2015). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Williams, R. M., et al. (2011). A Mild and Efficient Stille Cross-Coupling of 7-Iodoisatin with a Stannyltyrosine Derivative. Organic Syntheses, 88, 197. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Pérez-Temprano, M. H., et al. (2009). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 28(5), 1433–1440. [Link]
-
Pérez-Temprano, M. H., & Espinet, P. (2016). THE STILLE REACTION, 38 YEARS LATER. [Link]
-
Maleczka, R. E., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3196–3201. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Sharma, A., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(4), 2415-2436. [Link]
-
Slideshare. (2019). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [Link]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Technical Support Center: Optimizing Reaction Conditions for 8-(tributylstannyl)isoquinoline
Welcome to the dedicated technical support center for 8-(tributylstannyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.
Introduction: The Utility of this compound
This compound is a key building block in medicinal chemistry and materials science. As an organostannane, its primary application lies in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] The isoquinoline moiety is a privileged scaffold found in numerous biologically active compounds, making this reagent particularly valuable for introducing this heterocycle into complex molecular architectures.[4][5]
However, the successful application of this compound is highly dependent on meticulous optimization of reaction parameters. This guide addresses the most common challenges encountered in the lab, providing a structured approach to problem-solving.
Troubleshooting Guide: From Low Yields to Side Reactions
This section is structured to address specific experimental failures. Each question represents a common problem, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My Stille coupling reaction with this compound is resulting in low or no yield of the desired product. What are the primary factors to investigate?
Low yield is the most frequent issue and can stem from multiple sources. A systematic approach is crucial for diagnosis.
Causality Analysis: The Stille reaction is a catalytic cycle involving several key steps: oxidative addition, transmetalation, and reductive elimination.[6] A failure at any of these stages will halt the reaction. The isoquinoline nitrogen can also interact with the palladium catalyst, sometimes requiring specific ligand choices to prevent catalyst inhibition.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yield Stille reactions.
Q2: I'm observing a significant amount of a byproduct that appears to be a homocoupled dimer of the stannane (8,8'-biisoquinoline). How can this be minimized?
Homocoupling is a classic side reaction in Stille couplings.[2][7]
Causality Analysis: This side reaction is primarily caused by two pathways: (1) the reaction of two molecules of the organostannane with the Pd(II) precatalyst before it is reduced to the active Pd(0) state, or (2) oxygen-mediated radical processes that dimerize the stannane.[2]
Solutions:
-
Ensure Strict Anaerobic Conditions: The most critical step is to rigorously deoxygenate your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[7]
-
Catalyst Choice and Pre-activation: Use a Pd(0) source like Pd(PPh₃)₄ directly. If using a Pd(II) source (e.g., PdCl₂(PPh₃)₂), ensure it is fully reduced to Pd(0) before the organostannane is added.
-
Consider Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can often suppress homocoupling, though the exact mechanism is debated.[7][8]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.
Q3: My purification is challenging. How can I effectively remove the tributyltin byproducts from my reaction mixture?
The high lipophilicity of tributyltin halides and oxides makes their removal by standard chromatography difficult.[9]
Causality Analysis: The Sn-C bond of the non-transferred butyl groups remains intact, leading to byproducts like Bu₃SnX (where X is the halide from your electrophile) or (Bu₃Sn)₂O upon hydrolysis. These are greasy, nonpolar compounds that often co-elute with the desired product.
Effective Workup Protocols:
-
Fluoride Scavenging (Recommended): After the reaction is complete, quench the mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1-2 hours.[7] This precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®.
-
Iodide Scavenging: A saturated aqueous solution of KI can also be used to precipitate tin byproducts.
-
Acid/Base Washes: In some cases, washing with dilute HCl or NH₄OH can help remove certain tin species.
-
Chromatography Optimization: If byproducts persist, use a less polar solvent system for flash chromatography. Sometimes, adding 1% triethylamine to the eluent can help by competing for active sites on the silica gel.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored and handled?
Organostannane reagents are sensitive to atmospheric oxygen and moisture.[10] Improper storage is a leading cause of reaction failure.
-
Storage: Store in a tightly sealed container (e.g., an ampoule or a vial with a Teflon-lined cap) under an inert atmosphere (Argon is preferred). It should be kept in a freezer at -20 °C for long-term stability.[11][12]
-
Handling: Handle the reagent exclusively under an inert atmosphere using Schlenk line or glovebox techniques. Use dry, degassed solvents for all transfers and reactions.
-
Purity Check: Before use, especially after long-term storage, it's advisable to check the purity by ¹H NMR. The appearance of signals corresponding to Sn-H (around 4.8 ppm) or hydrolysis products indicates degradation.
Q2: What are the optimal catalyst and ligand combinations for Stille coupling with this compound?
The choice of catalyst and ligand is substrate-dependent, but some general guidelines apply. The goal is to facilitate the oxidative addition and reductive elimination steps while preventing catalyst inhibition by the isoquinoline nitrogen.
Causality Analysis: The catalytic cycle's efficiency is governed by the electronic and steric properties of the palladium center. Ligands modulate these properties. Electron-rich, bulky ligands can accelerate oxidative addition and reductive elimination, while certain ligands can prevent the formation of inactive catalyst dimers.[6][13] For heteroaromatic substrates, ligands that are less prone to P-C bond cleavage at high temperatures are often preferred.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
| Catalyst System | Ligand | Common Additive(s) | Typical Solvents | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | None needed | Toluene, Dioxane | Standard, reliable choice. Can dissociate at high temperatures, releasing free phosphine that may inhibit the reaction. |
| Pd₂(dba)₃ | Triphenylarsine (AsPh₃) | None | DMF, Toluene | AsPh₃ is a good ligand for accelerating reductive elimination and is often superior to PPh₃ for stubborn couplings.[6] |
| Pd₂(dba)₃ | Tri(2-furyl)phosphine (P(2-furyl)₃) | None | THF, NMP | An electron-rich ligand that can lead to large rate accelerations, especially with less reactive electrophiles.[6] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI, LiCl | DMF, NMP | The Pd(II) precatalyst requires in-situ reduction. CuI is often added to accelerate the transmetalation step.[3][8] LiCl can assist by forming a more reactive organostannate.[14] |
Q3: Can this compound participate in Suzuki-type reactions?
While theoretically possible through a tin-to-boron transmetalation, it is not a practical or efficient pathway. This compound is designed specifically for Stille couplings. For Suzuki reactions, the corresponding 8-bromo- or 8-triflyloxy-isoquinoline should be coupled with an arylboronic acid.[15][16] The Suzuki reaction requires activation of the boron reagent with a base, a step not present in the Stille mechanism.[17]
General Experimental Protocol
This protocol provides a starting point for optimization. The specific electrophile, catalyst, and solvent may require adjustment.
Materials:
-
This compound (1.1 equiv)
-
Aryl/Heteroaryl Halide (or Triflate) (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Anhydrous, degassed Toluene (or DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with Argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir for 5 minutes, then add this compound (1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C. Monitor the progress by TLC or GC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Add a saturated aqueous solution of KF and stir vigorously for 2 hours.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Organostannane Reagents.
- Quevauviller, P., & Morabito, R. (n.d.). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring.
- BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Quevauviller, P., & Morabito, R. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(2), 137-143.
- PubMed Central. (n.d.). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- BenchChem. (n.d.). troubleshooting low yields in Stille coupling of 1,2-Dibromoethene.
- Wikipedia. (n.d.). Organotin chemistry.
- Chemical Communications (RSC Publishing). (n.d.). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- ResearchGate. (n.d.). Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes.
- Organic Reactions. (n.d.). The Stille Reaction.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
- BenchChem. (n.d.). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole.
- MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- BenchChem. (n.d.). Technical Support Center: Optimizing Stille Cross-Coupling in Quinolizinone Synthesis.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- Wikipedia. (n.d.). Isoquinoline.
- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
- Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Wikipedia. (n.d.). Suzuki reaction.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 8-(tributylstannyl)isoquinoline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 8-(tributylstannyl)isoquinoline, a common reagent in Stille cross-coupling reactions. The primary challenge in these reactions is the removal of highly toxic organotin byproducts to levels acceptable for pharmaceutical and material science applications.[1] This document offers practical, field-proven solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tin byproducts from my reaction mixture so critical?
A1: Organotin compounds, such as the tributyltin species used in conjunction with this compound, are known to be highly toxic.[1][2] For any application in medicinal chemistry or materials science, regulatory and safety standards necessitate the removal of these hazardous residues, often to parts-per-million (ppm) levels.[1][2]
Q2: What are the typical tin-containing byproducts I should anticipate in my reaction?
A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents.[1][3] You may also encounter hexaalkyldistannanes, such as Bu₃SnSnBu₃, which can form from homocoupling side reactions.[1]
Q3: Is a standard silica gel column sufficient for removing these tin byproducts?
A3: While standard silica gel chromatography can reduce the concentration of organotin impurities, it is often insufficient to achieve the low ppm levels required for many applications.[1] The relatively non-polar nature of many of these byproducts can lead to co-elution with the desired isoquinoline product.[1]
Q4: Are there alternative cross-coupling reactions that avoid the use of tin?
A4: Yes, several alternatives exist. The Suzuki coupling, which utilizes boronic acids, is a popular choice due to the generally lower toxicity of its boron byproducts.[1] However, Stille coupling reactions often offer advantages in terms of the stability and functional group tolerance of the organostannane reagents.[1]
Q5: My isoquinoline-derived product is a solid. What is the most effective purification strategy?
A5: For solid products, recrystallization is often a highly effective method.[3][4] Slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization from a different solvent system (e.g., ethyl acetate), can significantly reduce tin contamination.[4] The choice of recrystallization solvent will depend on the specific solubility profile of your product, which may require some experimental optimization.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your 8-substituted isoquinoline products.
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
Question: I've performed a standard aqueous potassium fluoride (KF) wash, but my NMR and/or mass spectrometry data still show significant organotin residues. What went wrong, and how can I fix it?
Answer: Persistent tin contamination after a KF wash is a common issue and can stem from several factors:
-
Insufficient Mixing or Reaction Time: The reaction between organotin halides and KF to form the insoluble and easily filterable tributyltin fluoride (Bu₃SnF) is a heterogeneous reaction that requires vigorous mixing to proceed to completion.[6]
-
Presence of Unreactive Tin Species: Not all organotin byproducts are equally reactive towards aqueous KF. Tin hydrides (e.g., Bu₃SnH) and hexaalkyldistannanes (Bu₃SnSnBu₃) are less readily converted to the insoluble fluoride salt.[6]
-
Solution: Before the KF wash, consider treating the crude reaction mixture with a solution of iodine (I₂) in a suitable organic solvent like diethyl ether.[2] The iodine will oxidize the unreactive tin species to the corresponding tin iodides (e.g., Bu₃SnI), which are readily precipitated by the subsequent KF wash.[6]
-
-
Insufficient KF: The amount of KF used may not be stoichiometric to the amount of tin in your reaction.
Issue 2: Co-elution of Tin Byproducts with the Product During Flash Chromatography
Question: I'm attempting to purify my product using flash column chromatography, but the tin byproducts are co-eluting with my desired isoquinoline derivative. How can I improve my separation?
Answer: Co-elution is a frequent challenge due to the similar polarity of some organotin species and the target molecule. Here are several effective strategies:
-
Modify the Stationary Phase:
-
Triethylamine (TEA) Additive: Deactivating the silica gel by adding a small percentage of triethylamine (typically 2-5%) to the eluent can help retard the tin species, allowing for better separation.[1][7]
-
Potassium Carbonate (K₂CO₃) Impregnated Silica: Using a stationary phase composed of 10% w/w anhydrous potassium carbonate mixed with silica gel is a highly effective method for capturing organotin impurities.[2][3] This method has been reported to reduce tin levels to below 15 ppm.[2][3]
-
-
Use an Alternative Solid Phase:
-
Optimize the Solvent System:
-
Solvent Selectivity: Experiment with different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one with different solvent selectivity, such as dichloromethane/methanol or one containing acetonitrile, can dramatically improve separation.[8]
-
Issue 3: Low Recovery of the Desired Product After Purification
Question: After performing the recommended purification protocol, the yield of my final product is very low. What are the potential causes and how can I mitigate this?
Answer: Low product recovery can be attributed to several factors during the workup and purification process:
-
Product Precipitation with Tin Fluoride: Your desired product may have some affinity for the precipitated tin fluoride, leading to its loss during filtration.
-
Solution: Try reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[1] Additionally, ensure you thoroughly wash the filtered tin fluoride precipitate with the organic solvent used in the extraction to recover any adsorbed product.[9]
-
-
Product Degradation on Acidic Silica Gel: Isoquinoline and its derivatives are basic compounds.[10] Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption of basic compounds.
-
Emulsion Formation During Extraction: The formation of a stable emulsion during the aqueous wash can trap your product and lead to significant losses.
Data Presentation
Comparison of Common Tin Removal Methods
| Purification Method | Principle of Removal | Advantages | Disadvantages | Typical Residual Tin Level |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[1] | Simple, inexpensive, and effective for many common tin byproducts.[1] | Can form emulsions; may not be effective for all tin species (e.g., tin hydrides).[1][6] | Can be highly effective, but depends on the substrate and specific tin impurities. |
| Chromatography on K₂CO₃-Silica | Adsorption of organotin species onto the basic stationary phase. | Highly effective for a broad range of organotin impurities.[2] Can be used directly on the crude concentrated reaction mixture.[2] | Requires preparation of the mixed stationary phase. | < 15 ppm[2][3] |
| Chromatography with TEA-treated Silica | Deactivates acidic sites on silica and helps to retard tin species.[1] | Simple modification to standard flash chromatography.[1] | May not be as effective as K₂CO₃-silica for very high levels of tin contamination. | Variable, depends on the specific compounds. |
| Recrystallization | Differential solubility of the product and impurities in a given solvent system. | Can be highly effective for solid products, potentially leading to very high purity.[4] | Requires a solid product and suitable solvent system; can be time-consuming. | Can be very low, often below the limit of detection. |
Experimental Protocols
Protocol 1: Enhanced Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This protocol is designed to maximize the removal of common tributyltin byproducts.
-
Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Optional Iodine Treatment: If the presence of unreacted tin hydrides or ditins is suspected, add a solution of iodine (I₂) in the same organic solvent dropwise until a faint persistent iodine color remains. Stir for 15-30 minutes. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
KF Treatment: Transfer the organic solution to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[3] An insoluble white precipitate of Bu₃SnF may form at the interface.[3]
-
Celite Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[3]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization if necessary.
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective at removing a broad range of organotin impurities to very low levels.[1][2]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3] This mixture can be stored for several months without significant loss of activity.[1][2]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture.[1] Gently tap the column to ensure even packing. Add a thin layer of sand on top of the stationary phase.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2][3] Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, as determined by prior TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified product, free of organotin contaminants.
Visualizations
Decision Tree for Tin Removal Method Selection
Caption: Decision tree for selecting a suitable tin removal method.
Workflow for Enhanced KF Wash
Caption: Workflow for removing tin byproducts using an enhanced aqueous KF wash.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. In Analytical Methods. Retrieved from [Link]
-
MDPI. (2023, December 14). Techniques for the Analysis of Trace Tin Concentrations. In Encyclopedia. Retrieved from [Link]
-
U.S. Geological Survey. (1989). Comparison of several analytical methods for the determination of tin in geochemical samples as a function of tin speciation. In USGS Publications Warehouse. Retrieved from [Link]
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
MDPI. (2023, December 7). Electrochemical Methods for the Analysis of Trace Tin Concentrations—Review. Retrieved from [Link]
-
DigiCollections. (n.d.). R 2.1 Tin analysis. Retrieved from [Link]
-
Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. In Chem 115. Retrieved from [Link]
-
ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Retrieved from [Link]
- Renaud, P., Lacôte, E., & Quaranta, L. (1998). Alternative and mild procedures for the removal of organotin residues from reaction mixtures. Tetrahedron Letters, 39, 2123-2126.
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
ResearchGate. (2017, June 20). Workup for removing tin byproducts? Retrieved from [Link]
- Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis.
-
Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]
-
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
-
LCGC International. (n.d.). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. Retrieved from [Link]
Sources
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- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Stille Cross-Coupling Reactions with 8-(Tributylstannyl)isoquinoline
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its tolerance of a wide array of functional groups and its effectiveness in constructing complex molecular architectures.[1][2] The use of 8-(tributylstannyl)isoquinoline as a coupling partner provides a powerful route to novel substituted isoquinolines, which are key scaffolds in pharmaceutical and materials science.[3]
However, like any sophisticated chemical transformation, the Stille coupling is not without its challenges. Researchers frequently encounter issues ranging from low yields and catalyst deactivation to competing side reactions and difficult purification. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate these common hurdles. Drawing from established literature and field-proven insights, this document provides a structured troubleshooting guide and in-depth FAQs to enhance the success and efficiency of your cross-coupling experiments involving this compound.
Part 1: Troubleshooting Guide
This section is formatted to rapidly diagnose and solve specific experimental issues.
Problem 1: Low or No Yield of the Desired Coupled Product
You have set up your reaction, but analysis by TLC, LC-MS, or NMR shows minimal or no formation of the target 8-arylisoquinoline.
Potential Causes & Recommended Solutions
-
Inactive Catalyst: The active catalytic species in the Stille reaction is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0) in situ.
-
Solution: Consider starting with a stable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] If using a Pd(II) source, ensure your reaction conditions (solvent, ligands, temperature) are suitable for its reduction.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) may not be optimal for all substrates.
-
Solution: For challenging couplings, especially with electron-rich or sterically hindered partners, switching to more electron-rich, bulky phosphine ligands can accelerate the reaction.[5][6] The use of triphenylarsine (AsPh₃) has also been shown to improve yields in some cases by preventing catalyst decomposition.
-
-
Suboptimal Solvent: The solvent influences catalyst stability, reagent solubility, and the rates of the individual steps in the catalytic cycle.[7][8]
-
Solution: Non-polar, aprotic solvents like toluene, dioxane, and THF are common starting points. For sluggish reactions, more polar aprotic solvents like DMF or NMP can be beneficial, particularly as they can increase the rate of transmetalation.[4][9] However, be aware that polar solvents can also promote side reactions (see Problem 3). Always use anhydrous, degassed solvents to prevent catalyst oxidation and protodestannylation.[10]
-
-
Rate-Limiting Transmetalation: The transfer of the isoquinoline group from tin to palladium is often the rate-determining step.[2][11]
-
Solution 1 (Additives): The addition of stoichiometric amounts of lithium chloride (LiCl) is known to facilitate the transmetalation step.[5]
-
Solution 2 (The "Copper Effect"): Adding a co-catalytic amount of Copper(I) iodide (CuI) can dramatically increase the reaction rate.[12][13] This is thought to occur either by scavenging inhibitory free phosphine ligands or by undergoing a Pd-Cu transmetalation cascade.[12][14]
-
Problem 2: Significant Protodestannylation Byproduct
You observe the formation of isoquinoline (the protonated form of your starting material) as a major byproduct, indicating cleavage of the C-Sn bond without coupling.
Potential Causes & Recommended Solutions
-
Acidic Impurities: Traces of acid or water in the reaction mixture can lead to the cleavage of the carbon-tin bond.[15][16]
-
Solution: Rigorously dry all glassware and use anhydrous, degassed solvents. If the coupling partner or other reagents may contain acidic impurities, consider adding a non-nucleophilic proton scavenger like proton sponge.
-
-
Solvent-Mediated Protonolysis: Certain solvents can act as proton sources, especially at elevated temperatures.
-
Solution: While polar aprotic solvents can increase rates, they may also increase the risk of protodestannylation. If this is a persistent issue, revert to less polar solvents like toluene or dioxane. Microwave heating has been shown in some cases to limit the formation of destannylated byproducts by reducing overall reaction times.[11][17]
-
Problem 3: Formation of Homo-Coupled Byproducts
Your product mixture is contaminated with dimers of your organostannane (isoquinolyl-isoquinolyl) or your coupling partner (Ar-Ar).
Potential Causes & Recommended Solutions
-
Presence of Oxygen: Dissolved oxygen can promote the oxidative homo-coupling of the organostannane reagent.[10]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be thoroughly degassed via methods such as sparging with an inert gas or several freeze-pump-thaw cycles.
-
-
Catalyst-Mediated Homo-coupling: This side reaction can occur through various mechanisms involving the palladium catalyst.[5][18]
-
Solution: Carefully control the stoichiometry of your reagents. Using a slight excess (1.1-1.2 equivalents) of the organostannane is common, but a large excess can favor homo-coupling. Ensure efficient stirring to avoid localized high concentrations of reagents.
-
Problem 4: Difficulty Removing Tributyltin Byproducts
The cross-coupling is successful, but the final product is heavily contaminated with tributyltin halides (e.g., Bu₃SnBr) or other tin residues, which are notoriously difficult to remove via standard chromatography and are highly toxic.[18][19]
Potential Causes & Recommended Solutions
-
Ineffective Aqueous Workup: Simple aqueous extraction is often insufficient to remove non-polar tin byproducts.
-
Solution 1 (KF Workup): The most common and effective method is to quench the reaction and stir the diluted organic mixture vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour.[19][20][21] This precipitates the highly insoluble and filterable tributyltin fluoride (Bu₃SnF). If a gelatinous precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[20][21]
-
Solution 2 (Alternative Aqueous Washes): In some cases, washing with aqueous NH₃·H₂O or treating with NaOH can help by converting tin halides to more polar hydroxides.[1][22]
-
-
Co-elution during Chromatography: The non-polar nature of tributyltin byproducts often leads to co-elution with the desired product on silica gel.
-
Solution: Before loading onto a column, perform a thorough KF workup. For chromatography, use silica gel that has been treated with 2-5% triethylamine in the eluent.[1][20][21] This deactivates acidic sites on the silica, preventing product degradation and improving the separation of basic products like substituted isoquinolines from tin residues.
-
-
Product Solubility Issues: The desired product may precipitate along with the tin fluoride during a KF wash, leading to yield loss.
-
Solution: If product precipitation is observed, try reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature to maintain product solubility.[23] Alternatively, recrystallization of the solid product can be a highly effective final purification step.[20]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle of the Stille reaction?
A1: The Stille reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[2][18]
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (the isoquinoline moiety in this case) with the halide on the palladium center. This is often the slowest step in the cycle.[2][18]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst which re-enters the cycle.[2][18]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Q2: How do additives like CuI and LiCl improve the reaction?
A2: These additives primarily target the transmetalation step.
-
Copper(I) Iodide (CuI): While the exact mechanism is debated, CuI is believed to accelerate the reaction in several ways. One prominent theory is that it acts as a scavenger for free phosphine ligands in the solution.[12] Excess free ligand can coordinate to the palladium center and inhibit the transmetalation step. By binding the free ligand, CuI keeps the palladium complex more accessible. Another possibility involves the formation of a more reactive organocopper intermediate that facilitates the transfer of the organic group to palladium.[13]
-
Lithium Chloride (LiCl): LiCl is thought to accelerate transmetalation by interacting with the palladium complex. The chloride ion can displace a neutral ligand on the Pd(II) center, forming an anionic palladium species which is more susceptible to reaction with the organostannane. It can also assist in the cleavage of the tin-carbon bond.[4][5]
Q3: What are the primary competing side reactions I should be aware of?
A3: Besides catalyst deactivation, the two most common side reactions that consume starting materials and reduce yields are protodestannylation and homo-coupling. Protodestannylation is the undesired cleavage of the C-Sn bond by a proton source, while homo-coupling is the dimerization of the coupling partners.
Caption: Competing reaction pathways for the organostannane reagent.
Part 3: General Experimental Protocol
This protocol provides a robust starting point for the Stille coupling of this compound with an aryl bromide. Conditions should be optimized for specific substrates.
Materials & Reagents:
-
This compound (1.1 eq)
-
Aryl bromide (Ar-Br) (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe.[2] Stir the mixture for 10-15 minutes.
-
Stannane Addition: Add this compound (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup - Tin Removal: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and add a saturated aqueous solution of KF.[20]
-
Precipitation: Stir the biphasic mixture vigorously for at least 1 hour. A precipitate of Bu₃SnF should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid tin fluoride, washing the filter cake thoroughly with ethyl acetate.[21]
-
Purification: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel treated with 2-5% triethylamine.[20][21]
Part 4: Data Summary Tables
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ allows for separate ligand optimization.[5] |
| Ligand | - (included in catalyst) | Bulky phosphine (e.g., P(t-Bu)₃, XPhos) (5-10 mol%) | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[6] |
| Solvent | Toluene or Dioxane | DMF or NMP | Polar aprotic solvents can accelerate the rate-limiting transmetalation step.[7][9] |
| Additives | CuI (10-20 mol%) | CuI (10-20 mol%), LiCl (2-3 eq) | CuI accelerates transmetalation.[13] LiCl can provide a synergistic effect.[5] |
| Temperature | 90 - 110 °C | 100 - 120 °C | Higher temperatures may be required for less reactive coupling partners. |
References
- Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions. Benchchem.
-
Stille reaction. Wikipedia. [Link]
- Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
-
Workup for Removing Tin Byproducts. University of California, Los Angeles. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
The Stille Reaction. Myers Group, Harvard University. [Link]
-
Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry. [Link]
- Technical Support Center: Optimizing Stille Cross-Coupling in Quinolizinone Synthesis. Benchchem.
-
11-The Stille Reaction. Scribd. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Royal Society of Chemistry. [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]
-
Workup for removing tin byproducts? ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society. [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. [Link]
-
THE STILLE REACTION, 38 YEARS LATER. ResearchGate. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]
-
Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Synthesis of Substituted Isoquinolines via Pd-catalyzed Cross-Coupling Approaches. Organic Letters. [Link]
- Protocol for Stille Coupling Reactions Using Stannane Reagents. Benchchem.
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. [Link]
-
Stille reaction. chemeurope.com. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
11-the_stille_reaction. Scribd. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
-
Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition-Metal-Catalyzed C-H Activation. ResearchGate. [Link]
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Technical Support Center: Managing Tributyltin Byproducts in Reactions with 8-(tributylstannyl)isoquinoline
Introduction: The Challenge of Organotin Contamination
8-(tributylstannyl)isoquinoline is a valuable reagent in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions like the Stille coupling, enabling the formation of complex carbon-carbon bonds.[1] However, the use of organostannanes introduces a significant downstream challenge: the removal of stoichiometric tin byproducts. Organotin compounds, such as tributyltin derivatives, are notoriously toxic and pose risks to both human health and the environment.[2] For researchers in drug development, their removal to trace levels (ppm) is a critical regulatory and safety mandate, as these residues can interfere with biological assays and downstream chemistry, and are notoriously difficult to clean from manufacturing vessels.[3][4]
This guide provides a comprehensive, field-tested framework for understanding, managing, and eliminating tin byproducts from reactions involving this compound. We will move beyond simple protocols to explain the chemical principles behind each technique, empowering you to troubleshoot effectively and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary tin byproducts I should expect?
In a typical Stille cross-coupling reaction, the tributyltin moiety is transferred, leaving behind a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr) from the transmetalation step.[3] You may also encounter unreacted this compound and hexa-n-butylditin (Bu₃SnSnBu₃), which arises from homocoupling side reactions.[3][5] All these species are relatively non-polar and can co-elute with the desired product during standard silica gel chromatography.
Q2: Why can't I just use a standard silica gel column to remove the tin byproducts?
While it seems intuitive, standard silica gel chromatography is often ineffective for separating tributyltin derivatives from desired organic compounds. The tin byproducts are typically greasy, non-polar compounds with similar chromatographic behavior to many organic products. They tend to smear across a wide range of solvent polarities, leading to persistent contamination of product fractions.
Q3: My product contains a basic isoquinoline nitrogen. How does this affect my purification strategy?
The Lewis basic nitrogen in the isoquinoline ring is a key chemical handle.[6] It can be protonated by acids to form a water-soluble salt. This property can be exploited for purification via acid-base extraction. However, it also means that purification methods requiring strongly acidic conditions must be used with caution, as your product will partition into the aqueous layer. Conversely, methods using basic conditions (e.g., triethylamine-treated silica) are generally compatible.
Q4: How can I quickly check for the presence of tin byproducts during my reaction or purification?
Visualizing organotin compounds on a TLC plate can be challenging as they are often UV-inactive.
-
Iodine Chamber: A simple method is to place the developed TLC plate in a chamber with a few crystals of iodine. The greasy tin spots will often stain yellow or brown.
-
Potassium Permanganate (KMnO₄) Stain: This stain can visualize compounds that are susceptible to oxidation. While not specific to tin, it can often reveal the byproduct spots.
-
¹H NMR Spectroscopy: The most definitive common laboratory method. The crude reaction mixture can be analyzed by ¹H NMR. The characteristic signals of the tributyl groups appear as complex multiplets between ~0.8 and 1.6 ppm. The disappearance of these signals is a strong indicator of successful removal.
Q5: What are the regulatory limits for tin residues in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the European Medicines Agency (EMA) have guidelines for metal catalyst residues. While specific limits can vary, the goal is always to reduce toxic metal residues to the lowest reasonably achievable level. For toxicologically significant metals like tin, this often translates to low ppm levels. Definitive quantification requires sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]
Purification Strategies: A Comparative Overview
Choosing the right purification method depends on the properties of your target molecule, the scale of the reaction, and the required level of purity. The following table summarizes the most common and effective techniques.
| Method | Principle | Pros | Cons | Purity Level |
| Aqueous KF Wash | Precipitation of insoluble tributyltin fluoride (Bu₃SnF). | Simple, fast, and widely applicable for initial bulk removal.[3] | Can form emulsions; may not remove all tin species (e.g., Bu₃SnSnBu₃); less effective for highly non-polar products.[9] | ~1-5% remaining tin |
| Modified Chromatography | Adsorption of tin onto a treated stationary phase. | Highly effective; can achieve very low tin levels (<15-30 ppm).[2] | Requires column chromatography; preparation of stationary phase needed. | < 15 ppm[2] |
| Acid/Base Extraction | Selective extraction of byproducts or the basic isoquinoline product. | Can be very effective if there is a large pKa difference between product and impurities. | Risk of product loss if product has some water solubility; requires use of acids/bases which may affect sensitive functional groups. | Variable |
| Recrystallization/Slurrying | Exploits differences in solubility between the product and impurities. | Excellent for solid products; can be highly effective for achieving high purity.[9] | Only applicable to solids; may lead to loss of yield in the mother liquor. | High (<0.1%) |
| Chemical Conversion | Convert tin byproducts to more easily removable species. | Targets specific byproducts that are difficult to remove otherwise. | Adds extra reagents and steps to the workup.[10] | Variable |
Troubleshooting and Detailed Protocols
Problem 1: My primary purification method (KF wash) is not working effectively.
The aqueous potassium fluoride (KF) wash is the first line of defense. Its efficacy relies on the reaction between aqueous fluoride ions and organotin halides to form a highly insoluble precipitate, tributyltin fluoride (Bu₃SnF).[9]
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[3]
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. Shake vigorously for at least one minute for each wash.[9]
-
Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface.[9] If this occurs, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid.[3][9]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with water and then with brine to remove residual KF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Issue: An emulsion forms that will not separate.
-
Causality: High concentrations of precipitated Bu₃SnF and other salts can stabilize emulsions.
-
Solution: Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. If that fails, filtering the entire mixture through Celite is the most reliable solution.[9]
-
-
Issue: Significant tin residue remains after multiple washes (confirmed by ¹H NMR).
-
Causality: Hexa-n-butylditin (Bu₃SnSnBu₃) is unreactive towards KF. The KF wash primarily removes polar tin halides.
-
Solution: Consider a chemical conversion step. Add a solution of iodine (I₂) in the organic solvent to the crude mixture before the KF wash. I₂ will cleave the Sn-Sn bond to form Bu₃SnI, which is then readily removed by the KF solution.[2] Alternatively, proceed to a chromatographic method.
-
Problem 2: Tin residues persist even after a KF wash.
For applications requiring very low tin levels (<50 ppm), a modified chromatographic approach is necessary. This involves treating the silica gel with a reagent that strongly binds to the tin compounds.
This method is highly effective and uses a stationary phase that is less hygroscopic and more stable than its KF/silica counterpart.[2]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight). This mixture can be stored for several months.[2][9]
-
Reaction Workup: Concentrate the crude reaction mixture (after initial dilution and filtration if necessary, but often a direct concentration is best). An aqueous workup is typically not required.[2]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as usual.
-
Elution: Load the concentrated crude product onto the column and elute with your determined solvent system. The organotin byproducts will strongly adhere to the top of the column, allowing for clean separation of your product. This method has been shown to reduce tin impurities to ~15 ppm.[2]
Problem 3: My product is a solid, and I want to avoid chromatography.
For solid products, recrystallization or simple slurrying can be remarkably effective.
-
Solvent Screen: Identify a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the tin impurities remain soluble. Non-polar to moderately polar solvents like hexanes, heptane, or methyl tert-butyl ether (MTBE) are often good starting points for slurrying.[9]
-
Slurry: Suspend the crude solid in a minimal amount of the chosen cold solvent. Stir vigorously for 15-30 minutes. The desired product should remain as a solid while the greasy tin impurities dissolve into the solvent.
-
Filtration: Filter the solid product and wash the filter cake with a small amount of the cold solvent.
-
Recrystallization: For higher purity, dissolve the solid from the slurry in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Filter and dry the purified solid.
References
- Technical Support Center: Stille Coupling Tin Byproduct Removal. (2025). Benchchem.
- An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL.
-
Reactions of Isoquinoline. (2020, November 2). YouTube. [Link]
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
- Reactions of isoquinoline MCQs With Answer. (2025, September 25). Pharmacy Freak.
- Technical Support Center: Removal of Organotin Residues from Stille Reactions. (2025). Benchchem.
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. [Link]
-
Workup - Tin Byproducts. University of Rochester Department of Chemistry. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Workup for removing tin byproducts? (2017, June 20). ResearchGate. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, September 28). European Pharmaceutical Review. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008, February 21). European Medicines Agency (EMA). [Link]
-
Evaluation of dithiol spectrophotometric method for tin determination in lyophilized reagents. IPEN. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. inac2021.aben.com.br [inac2021.aben.com.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 8-(tributylstannyl)isoquinoline
Welcome to the technical support center for 8-(tributylstannyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organostannane reagent in their synthetic endeavors. Here, we address common stability issues and provide practical, field-proven troubleshooting advice to ensure the success of your reactions.
I. Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is giving low to no yield. What are the likely causes?
Several factors can contribute to low yields in Stille couplings involving this compound. The most common culprits are reagent decomposition, suboptimal reaction conditions, or catalyst inhibition. Organostannanes, while more stable than many other organometallics, are susceptible to degradation.[1]
Primary Suspects:
-
Protodestannylation: This is the cleavage of the carbon-tin bond by an acidic proton source, leading to the formation of isoquinoline and a tributyltin byproduct. Trace amounts of water or acidic impurities in your solvents or reagents can facilitate this undesired side reaction.[2]
-
Oxidative Degradation: Organotin compounds can be sensitive to air.[3][4] Exposure to oxygen can lead to the formation of tin oxides and other byproducts, reducing the concentration of the active reagent.
-
Catalyst Inactivity: The palladium catalyst is the heart of the Stille reaction. If the catalyst is not in its active Pd(0) state or if inhibiting ligands are present, the catalytic cycle will be arrested.[5]
Q2: I'm observing a significant amount of isoquinoline as a byproduct. What is causing this and how can I prevent it?
The formation of isoquinoline is a classic indicator of protodestannylation. This occurs when the tributylstannyl group is replaced by a hydrogen atom.
Causality: The C(sp²)-Sn bond in this compound is susceptible to cleavage by electrophiles, with the proton being a very common one. The reaction is catalyzed by acids and can even be promoted by seemingly neutral sources like silica gel during chromatography.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Use freshly distilled, anhydrous, and degassed solvents.
-
Amine Base Additives: The addition of a non-coordinating amine base, such as triethylamine or diisopropylethylamine, can scavenge trace acids.
-
Avoid Acidic Workup Conditions: During the reaction workup, avoid acidic aqueous solutions until the desired product has been separated from any remaining organostannane.
Q3: How should I properly store and handle this compound to ensure its longevity?
Proper storage and handling are critical for maintaining the integrity of organotin reagents.[4][6]
Storage Recommendations:
-
Inert Atmosphere: Store the reagent under an inert atmosphere (argon or nitrogen) in a tightly sealed container, such as a Sure/Seal™ bottle.[4][7]
-
Temperature: Store at low temperatures (typically 2-8 °C) to minimize thermal decomposition.[8]
-
Light Protection: Store in an amber vial or in the dark to prevent photolytic degradation.
Handling Procedures:
-
Inert Atmosphere Transfer: Always handle and transfer the reagent under an inert atmosphere using syringe or cannula techniques.[3][4]
-
Avoid Contamination: Use clean, dry needles and syringes. Never introduce contaminants into the storage bottle.
-
Personal Protective Equipment (PPE): Organotin compounds are toxic.[1][6] Always wear appropriate PPE, including gloves (double gloving is recommended), safety goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[4]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Problem 1: Low or No Product Formation in Stille Coupling
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reagent Decomposition | Analyze a small aliquot of the this compound by ¹H NMR or GC-MS to check for the presence of isoquinoline or other degradation products. | Source a fresh batch of the reagent or purify the existing stock by flash chromatography on neutral alumina or distillation. |
| Inactive Catalyst | The reaction mixture may not change color as expected (e.g., from yellow to black), or a palladium mirror may form on the flask walls. | Use a freshly opened bottle of the palladium catalyst. Consider using a more robust ligand, such as a bulky, electron-rich phosphine, which can stabilize the Pd(0) species.[9] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | |
| Inappropriate Solvent | Stille reactions are sensitive to the solvent. Toluene, dioxane, and DMF are commonly used. Ensure the chosen solvent is anhydrous and degassed. |
Problem 2: Formation of Homocoupled Byproducts
The formation of 8,8'-biisoquinoline (from the stannane) or the homocoupling of the electrophile are known side reactions in Stille couplings.[1]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Slow Transmetalation | The transmetalation step is often the rate-determining step in the Stille catalytic cycle.[5] If it is slow, competing side reactions can occur. | The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.[9] The use of more polar solvents like DMF can also enhance the rate. |
| Incorrect Stoichiometry | Ensure a slight excess (1.05-1.2 equivalents) of the organostannane is used relative to the electrophile. |
Problem 3: Difficulty in Product Purification
The removal of tin byproducts can be challenging due to their nonpolar nature.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Tributyltin Halide/Oxide in Product | Tin impurities are often visible by ¹H NMR as broad signals in the aliphatic region. | Fluoride Wash: After the reaction, quench the mixture with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. |
| DBU Treatment: Add 1,8-diazabicycloundec-7-ene (DBU) to a solution of the crude product in ether. This will form a precipitate with the tin byproducts that can be filtered off. | ||
| Chromatography on Neutral Alumina: Alumina is often more effective than silica gel for separating organotin impurities. |
III. Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Stille Coupling
This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a copper(I) salt (e.g., CuI, 0.1 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.[5]
-
Add this compound (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
Diagram 1: Troubleshooting Workflow for Failed Stille Reactions
Caption: A decision tree for troubleshooting failed Stille coupling reactions.
Diagram 2: Key Decomposition Pathways
Caption: Major degradation pathways for this compound.
IV. References
-
Del Valle Lab. Standard Operating Procedures. University of Southern California.
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press.
-
Dirkx, W. M. R., & Lobinski, R. (1998). Stability and storage problems in organotin speciation in environmental samples. Analytica Chimica Acta, 370(2-3), 205-214.
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Pohmakotr, M., & Tuchinda, P. (2001). Kinetics of Protodestannylation of Substituted Vinylstannanes. Molecules, 6(12), 949-958.
-
Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 43(36), 4704-4734.
-
Wang, C., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(56), 7793-7796.
-
Wikipedia. Stille reaction. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. [Link]
-
Google Patents. Purification of isoquinoline.
-
Organic Syntheses. 4-METHOXY-4'-NITROPHENYL. [Link]
-
Organic Chemistry Portal. Arylstannane synthesis by stannylation or C-Sn coupling reaction. [Link]
-
Maleczka, R. E., et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 68(1), 181-194.
-
Google Patents. Method for purifying isoquinoline from crude product of coal tar.
-
Google Patents. A method for purifying 8-hydroxyquinoline reaction solution.
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Organic Chemistry Portal. Stannane synthesis by stannylation or C-Sn coupling reaction. [Link]
-
National Center for Biotechnology Information. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). [Link]
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Technical Support Center: Catalyst Deactivation in 8-(tributylstannyl)isoquinoline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 8-(tributylstannyl)isoquinoline, a key building block in medicinal chemistry and materials science. The following content is structured in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on the underlying causes related to catalyst deactivation and providing actionable solutions.
Q1: My Stille coupling reaction with this compound has stalled or is giving a very low yield. What's the likely cause?
A1: A stalled reaction or low yield is a frequent challenge and often points to the deactivation of the palladium catalyst. The primary culprit is often the formation of inactive palladium species, such as palladium black, which is an aggregated, inactive form of the metal.[1] This deactivation can be triggered by several factors:
-
Ligand Dissociation: The phosphine ligands that stabilize the active Pd(0) catalyst can dissociate, leading to the aggregation of "naked" palladium atoms into palladium black.[1]
-
Influence of Tin Byproducts: Tributyltin halides, formed as byproducts of the Stille reaction, can interact with the palladium center and promote deactivation pathways.
-
Sub-optimal Reaction Conditions: Factors like temperature, solvent, and the presence of oxygen can significantly impact catalyst stability. For instance, polar aprotic solvents like DMF can sometimes slow down reactions by displacing ligands.[2]
Troubleshooting Steps:
-
Visual Inspection: Observe your reaction mixture. The formation of a black precipitate is a strong indicator of catalyst decomposition to palladium black.[1][2]
-
Ligand Modification:
-
Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized.[1]
-
Switch to bulkier, more electron-donating phosphine ligands (e.g., P(o-tolyl)₃, XPhos, SPhos) which can form more stable complexes with palladium and are less prone to dissociation.
-
-
Additive Introduction: The addition of copper(I) iodide (CuI) as a co-catalyst can significantly enhance reaction rates, sometimes by a factor of >10³.[3] It is theorized that in polar solvents, copper transmetalates with the organostannane, and the resulting organocuprate then transmetalates with the palladium catalyst.[3]
-
Solvent Screen: Perform a solvent screen to identify the optimal medium for your specific substrates. Common choices include toluene, dioxane, THF, and DMF.[2]
-
Ensure Inert Atmosphere: Meticulously degas your solvents and reaction vessel to remove oxygen, which can oxidize the active Pd(0) to inactive Pd(II).
Q2: I've observed the formation of a black precipitate in my reaction flask. Is my catalyst dead, and can I salvage the reaction?
A2: The black precipitate is almost certainly palladium black, indicating that a significant portion of your catalyst has decomposed and is no longer active.[1][4] At this point, simply adding more of the original catalyst is unlikely to be effective as the underlying issue causing deactivation persists.
Immediate Actions & Long-Term Solutions:
-
Filtration and Fresh Catalyst: In some instances, you might be able to filter the reaction mixture through celite to remove the palladium black and then add a fresh charge of catalyst and ligand. However, the success of this approach is not guaranteed.
-
Focus on Prevention: The more robust solution is to optimize the reaction conditions to prevent catalyst precipitation in future runs. This involves the strategies outlined in Q1, such as using more robust ligands, adding CuI, and ensuring a strictly inert atmosphere.
Q3: My reaction seems to be clean, with no precipitate, but the conversion is still poor. Could this still be a catalyst deactivation issue?
A3: Yes, catalyst deactivation can occur without the visible formation of palladium black. Other, more subtle deactivation pathways may be at play:
-
Formation of Off-Cycle, Soluble but Inactive Pd Species: The catalyst can become trapped in stable, off-cycle complexes that do not participate in the desired catalytic cycle.
-
Ligand Degradation: The phosphine ligands themselves can degrade under the reaction conditions, especially at elevated temperatures, leading to the formation of less effective or inactive palladium complexes.
-
Inhibition by Starting Materials or Byproducts: The isoquinoline nitrogen itself can coordinate to the palladium center, potentially inhibiting catalytic activity. While this compound is a substrate, competitive binding can sometimes be an issue.
Diagnostic Approach:
-
Reaction Monitoring by LC-MS or GC-MS: Track the consumption of starting materials and the formation of products and byproducts over time. A reaction that starts and then plateaus is a classic sign of catalyst deactivation.
-
³¹P NMR Spectroscopy: If you have the capability, analyzing the reaction mixture by ³¹P NMR can provide valuable information about the state of your phosphine ligands and the formation of different palladium-phosphine complexes.
-
Systematic Variation of Parameters:
-
Temperature: Lowering the reaction temperature may slow down ligand degradation pathways.
-
Catalyst Loading: While not a solution for deactivation, a higher catalyst loading might be necessary to achieve full conversion if a certain percentage of the catalyst is inevitably deactivated.
-
Base: The choice and strength of a base, if one is used in a modified Stille protocol, can significantly impact the reaction.[1]
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of catalyst deactivation in Stille couplings?
The primary deactivation pathway in palladium-catalyzed Stille couplings is the reduction of the active Pd(0) species to palladium black.[1] This process is often initiated by the dissociation of the stabilizing phosphine ligands. Once a ligand dissociates, the resulting coordinatively unsaturated palladium species are highly prone to aggregation.
How do tributyltin byproducts contribute to catalyst deactivation?
Tributyltin halides (e.g., Bu₃SnBr, Bu₃SnCl), formed after the transmetalation step, can have a complex effect on the reaction. While not always directly poisoning the catalyst, they can influence the polarity of the reaction medium and interact with the palladium center, potentially altering its reactivity and stability. The removal of these byproducts from the final product is also a significant challenge in purification.[5]
Are there any "phosphine-free" catalyst systems that are less prone to these issues?
While phosphine ligands are most common, some "phosphine-free" systems have been developed. These often utilize N-heterocyclic carbene (NHC) ligands or even simple amine ligands like Dabco.[6] These systems can offer different stability profiles and may be less susceptible to certain deactivation pathways. However, they come with their own set of optimization challenges.
Can a deactivated palladium catalyst be reactivated?
For homogeneously catalyzed reactions like the Stille coupling, in-situ reactivation is challenging. Once palladium black has formed, it is generally not possible to regenerate the active Pd(0) species under the reaction conditions. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), ex-situ regeneration procedures involving acid washes and reduction steps have been developed.[7][8] Some research has also explored the use of oxidizing agents like benzoquinone to re-oxidize inactive Pd(0) to active Pd(II) in certain catalytic cycles.[9][10]
Experimental Protocols & Data
Protocol for a Robust Stille Coupling of this compound
This protocol incorporates best practices to minimize catalyst deactivation.
-
Reagent Preparation:
-
Ensure this compound and the aryl halide coupling partner are pure.
-
Use a high-purity palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and phosphine ligand.
-
Degas all solvents (e.g., toluene, dioxane) by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., 1-5 mol %), the phosphine ligand (e.g., 1.2-2 equivalents per palladium atom), and CuI (10-20 mol %).
-
Add the aryl halide (1.0 equivalent) and the degassed solvent.
-
Finally, add this compound (1.1-1.2 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of KF or NH₄F to remove tin byproducts.
-
Purify the crude product by column chromatography.
-
Data Presentation: Common Catalysts and Ligands
| Catalyst System | Typical Loading (mol%) | Recommended Ligand | Key Characteristics |
| Pd(PPh₃)₄ | 2-5 | - | A common, versatile catalyst, but can be prone to ligand dissociation at high temperatures. |
| Pd₂(dba)₃ / P(o-tolyl)₃ | 1-3 | P(o-tolyl)₃ | The bulky, electron-rich ligand provides good stability to the Pd(0) center. |
| Pd(OAc)₂ / SPhos | 1-3 | SPhos | A modern, highly active catalyst system often effective for challenging couplings. |
| PdCl₂(PPh₃)₂ | 2-5 | - | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
Visualizations
Catalyst Deactivation Pathway
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- ACS Publications. (2022, September 28). Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials.
- Wikipedia. (n.d.). Stille reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Institut Kimia Malaysia. (2023, January). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- PubMed Central. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
- ResearchGate. (2025, August 5). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Diva-Portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- Google Patents. (n.d.). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
- ACS Publications. (n.d.). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry.
- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
- SLU publication database (SLUpub). (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- PUBDB. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
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- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 8-(Tributylstannyl)isoquinoline
Welcome to the technical support center for chemists and process development scientists working with 8-(tributylstannyl)isoquinoline. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenges encountered when scaling Stille cross-coupling reactions involving this versatile reagent. Our focus is on bridging the gap between bench-scale success and efficient, reproducible large-scale synthesis by explaining the "why" behind the "how."
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions that arise during the scale-up of Stille reactions using this compound.
Q1: My Stille coupling reaction with this compound is sluggish or stalls upon scale-up. What are the likely causes?
A1: Several factors can contribute to decreased reaction rates or stalling at a larger scale.
-
Insufficient Mixing: As reaction volume increases, maintaining homogeneous mixing becomes critical. Inefficient mixing can lead to localized concentration gradients of reactants and catalyst, slowing the overall reaction rate. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system for the scale.
-
Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. While often a productive substrate, at high concentrations or with certain ligand combinations, this effect can become more pronounced. Consider using a slightly higher catalyst loading or a ligand that is less prone to displacement.
-
Poor Solubility: One or more components (the stannane, the electrophile, or the catalyst) may have limited solubility in the chosen solvent at scale, especially during initial heating or as the reaction progresses. This can create a bottleneck. Consider mixed solvent systems or a solvent screen to ensure all components remain in solution throughout the reaction.
-
Thermal Management: Inefficient heat transfer in large reactors can lead to lower-than-expected internal temperatures, slowing the reaction. Conversely, localized overheating can cause degradation of reagents or the catalyst. Monitor the internal reaction temperature, not just the heating mantle temperature.
Q2: How do I select the optimal palladium catalyst and ligand for a large-scale reaction?
A2: Catalyst selection is crucial for a successful and economical scale-up. While Pd(PPh₃)₄ is a common starting point for lab-scale reactions, more robust and active catalysts are often required for manufacturing.[1][2]
-
For Robustness and Activity: Consider using pre-formed Pd(II) catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with phosphine ligands.[1] These are often more stable and cost-effective than Pd(0) sources. The active Pd(0) species is generated in situ.
-
Ligand Choice: The choice of ligand is critical. Electron-rich, sterically hindered phosphine ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle.[3] For a substrate like this compound, ligands such as P(t-Bu)₃, SPhos, or XPhos may offer improved performance over PPh₃.
-
Catalyst Loading: While lab-scale reactions might use 5-10 mol% catalyst, the goal for scale-up is to reduce this significantly (ideally <1 mol%) for cost and purification reasons. A more active catalyst system allows for lower loadings.
| Catalyst/Ligand System | Pros | Cons | Scale-Up Recommendation |
| Pd(PPh₃)₄ | Readily available, well-understood. | Can be thermally sensitive; moderate activity. | Good for initial lab-scale trials; may require higher loadings at scale. |
| Pd(OAc)₂ + PPh₃ | Cost-effective, stable Pd(II) source. | Requires in situ reduction; moderate activity. | A solid, economical choice for many standard couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | High activity, good for less reactive electrophiles. | Air-sensitive ligand, higher cost. | Excellent for challenging couplings or when low catalyst loading is critical. |
| Buchwald Ligands (e.g., XPhos, SPhos) with Pd Precatalysts | Very high activity and stability, broad scope. | Higher cost of ligands and precatalysts. | Recommended for difficult transformations where efficiency is paramount.[4] |
Q3: What is the most significant challenge in purifying the product of a reaction with this compound?
A3: Unquestionably, the primary challenge is the removal of stoichiometric tin byproducts, such as tributyltin halides (Bu₃SnX) and unreacted starting material.[5] These compounds are toxic and often have chromatographic properties similar to the desired product, making purification difficult.[6] The toxicity of organotin compounds necessitates careful handling and robust removal strategies to ensure the final product meets regulatory and safety standards, especially for pharmaceutical applications.[7][8]
Q4: My standard aqueous KF wash is not completely removing the tin byproducts. What are my options?
A4: While a potassium fluoride (KF) wash is the go-to method, its effectiveness can be limited.[9] Here is a troubleshooting hierarchy for tin removal:
-
Optimize the KF Wash: Ensure you are using a saturated aqueous solution of KF and stirring the biphasic mixture vigorously for an extended period (1-3 hours). The goal is to precipitate the highly insoluble and filterable tributyltin fluoride (Bu₃SnF). If a gelatinous precipitate forms at the interface, filtering the entire mixture through a pad of Celite® can be effective.[9]
-
Pre-treatment with Iodine (I₂): If you suspect significant amounts of hexabutylditin (Bu₃SnSnBu₃) or unreacted tributyltin hydride are present, pre-treat the crude reaction mixture with a solution of I₂. This converts these species to Bu₃SnI, which is more readily removed by the subsequent KF wash.[9]
-
Chromatography with Additives: Running flash chromatography on silica gel that has been pre-treated with 2-5% triethylamine (TEA) in the eluent can effectively remove tin byproducts.[9] Another highly effective method involves using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel, which can reduce tin impurities to ppm levels.[10]
-
Alternative Workups: Partitioning the crude product between acetonitrile and hexane can be very effective. The desired, more polar product often partitions into the acetonitrile layer, while the nonpolar tin byproducts remain in the hexane layer.[11]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common scale-up problems.
Issue: Low or Inconsistent Yield
A drop in yield is one of the most common and frustrating scale-up challenges. This workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low yield.
Issue: Persistent Tin Contamination in Final Product
Even after purification, lingering tin residues can compromise the product's quality. Use this decision tree to select the appropriate purification strategy.
Caption: Decision tree for removing tin byproducts.
Section 3: Key Experimental Protocols
Protocol 1: Optimized Work-up for Tributyltin Removal (10g Scale)
This protocol combines multiple techniques for robust removal of tin byproducts.
-
Reaction Quenching & Oxidation: Once the reaction is deemed complete by in-process controls (e.g., LCMS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, 200 mL). If necessary, add a solution of Iodine (I₂) in the organic solvent dropwise until a faint persistent brown color remains. This ensures all Sn(III) and Sn-H species are converted to Bu₃SnI.[9]
-
Fluoride Treatment: Transfer the organic solution to a separatory funnel or reactor. Add a saturated aqueous solution of potassium fluoride (KF) (100 mL). Stir the biphasic mixture vigorously for a minimum of 2 hours. A thick white precipitate (Bu₃SnF) should form.[10]
-
Filtration: Filter the entire mixture through a pad of Celite® (approx. 2 cm thick) in a Büchner funnel. Wash the filter cake thoroughly with fresh organic solvent (3 x 50 mL).
-
Aqueous Wash: Transfer the filtrate back to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and finally, brine (50 mL). The acidic and basic washes help remove a wider range of potential impurities.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should now have significantly reduced tin content.
-
Final Polish: The crude product can now be more effectively purified by standard flash column chromatography or recrystallization.
Protocol 2: Safety and Handling of Tributyltin Compounds
Tributyltin compounds are toxic and pose significant health and environmental risks.[7] Strict adherence to safety protocols is mandatory.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves. Standard latex gloves offer insufficient protection.
-
Ventilation: All manipulations of tributyltin compounds, including weighing, transfer, and reaction work-up, must be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[13][14]
-
Waste Disposal: All tin-contaminated waste (liquid and solid) must be segregated and disposed of as hazardous waste according to institutional and local regulations. Never pour organotin waste down the drain.[8]
-
Spill Management: In case of a spill, evacuate the area and alert safety personnel. Spills should be absorbed with an inert material like vermiculite or sand. Do not use combustible materials. The contaminated absorbent must be treated as hazardous waste.[13]
Section 4: Understanding the Core Mechanism
A firm grasp of the Stille coupling mechanism is essential for effective troubleshooting. The catalytic cycle, shown below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][15]
Caption: The catalytic cycle of the Stille reaction.
Understanding this cycle allows for logical intervention. For instance, if a reaction with an aryl chloride (a less reactive electrophile) is slow, the bottleneck is likely the "Oxidative Addition" step. This can be accelerated by using a more electron-rich ligand to make the Pd(0) center more nucleophilic.[3] If the reaction stalls despite the consumption of the electrophile, the "Transmetalation" step may be inhibited, which can sometimes be addressed by additives like Cu(I) salts or by changing the solvent.
References
- Vertex AI Search. (n.d.). What is the synthesis and purification method of (TRIBUTYLSTANNYL)METHANOL? Retrieved January 16, 2026.
-
University of California, Los Angeles. (n.d.). Workup for Removing Tin Byproducts. Retrieved January 16, 2026, from [Link]
-
Chapman and Hall. (1995). Industrial manufacture and applications of tributyltin compounds. Cambridge Core. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2017). Workup for removing tin byproducts? Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Retrieved January 16, 2026, from [Link]
-
International Programme on Chemical Safety. (1990). Tributyltin compounds (EHC 116). Inchem.org. Retrieved January 16, 2026, from [Link]
-
Figshare. (n.d.). The Mechanism of the Stille Reaction Investigated by Electrospray Ionization Mass Spectrometry - The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. Retrieved January 16, 2026, from [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2015). Snapshots of a Stille reaction. Retrieved January 16, 2026, from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved January 16, 2026, from [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved January 16, 2026, from [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved January 16, 2026, from [Link]
-
Rotterdam Convention. (2006). Draft decision guidance document for tributyltin compounds. Retrieved January 16, 2026, from [Link]
-
Elsevier. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 16, 2026, from [Link]
-
Scribd. (n.d.). 11-The Stille Reaction. Retrieved January 16, 2026, from [Link]
-
Pearson. (2022). Stille Reaction Explained. Retrieved January 16, 2026, from [Link]
-
Labiotech.eu. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved January 16, 2026, from [Link]
-
Wiley Online Library. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2023). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Retrieved January 16, 2026, from [Link]
-
U.S. Department of Energy. (1988). The thermodynamic properties of quinoline and isoquinoline. OSTI.GOV. Retrieved January 16, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Investigation on the Thermal Stability of Deep Eutectic Solvents. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Intrinsic Thermal Instability of Methylammonium Lead Trihalide Perovskite. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Analytical Techniques for Monitoring 8-(tributylstannyl)isoquinoline Reactions
Welcome to the technical support center for monitoring reactions involving 8-(tributylstannyl)isoquinoline. As a key intermediate in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, precise monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[1][2][3] This guide, designed for researchers and drug development professionals, provides practical, field-proven solutions to common analytical challenges in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring reactions with this compound?
A1: The primary challenges stem from the properties of the organotin moiety. Firstly, tributyltin compounds are notoriously toxic and require careful handling and disposal. Secondly, the starting material, intermediates, and tin-containing byproducts (e.g., tributyltin halides or oxides) can have similar chromatographic properties, complicating separation and analysis. Finally, the tin byproducts are often difficult to remove from the final product, necessitating diligent reaction monitoring to ensure complete consumption of the starting material and to guide purification strategies.[1][4]
Q2: Which analytical techniques are most effective for these reactions?
A2: A multi-technique approach is often best.
-
Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitative, real-time tracking of the reaction's progress by observing the disappearance of the starting material.[5][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is excellent for confirming the disappearance of the stannane and the appearance of the product, offering structural information and a quantitative assessment of the crude reaction mixture.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides detailed information on the formation of the desired product and the presence of any byproducts, making it a powerful tool for in-depth analysis.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is also highly effective for quantitative analysis.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but organotin compounds can exhibit poor thermal stability, sometimes requiring derivatization prior to analysis.[12]
Q3: How should I handle and quench reaction aliquots for analysis?
A3: When sampling a reaction, it is crucial to obtain a representative aliquot.
-
Ensure the reaction mixture is well-stirred.
-
Withdraw a small sample (e.g., <0.1 mL) using a capillary tube or syringe.[6]
-
For TLC, you can often spot the crude mixture directly.[13]
-
For NMR or LC-MS, perform a micro-workup. Dilute the aliquot in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water or brine to remove highly polar salts, dry the organic layer with a small amount of Na₂SO₄ or MgSO₄, and then prepare your sample from the resulting solution. This prevents contamination of your analytical instruments.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is your first line of defense for rapid reaction analysis. A properly executed TLC can tell you if your starting material is being consumed, if a new product is forming, and if multiple products are present.[5][14]
Q1: My organotin starting material isn't showing up under the UV lamp. How can I visualize it?
A1: While the isoquinoline ring is UV-active, the tributylstannyl group is not. If the starting material spot is faint, or if you need to visualize non-UV-active tin byproducts, a chemical stain is necessary. After UV visualization, dry the plate and dip it into one of the following stains, followed by gentle heating:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized, which includes the C-Sn bond.
-
p-Anisaldehyde Stain: Excellent for a wide range of functional groups and often gives varied colors that can help differentiate spots.
-
Xylenol Orange Solution: A specific stain for organotin compounds, which appear as purple-red spots.[15]
Q2: The Rf values of my starting material and product are nearly identical. How can I achieve better separation?
A2: This is a common issue, especially if the coupling partner is of a similar polarity to the isoquinoline.
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For neutral organic molecules, a hexane/ethyl acetate system is a good starting point.[5] Try small, incremental changes (e.g., from 9:1 hex/EtOAc to 8:1, 7:1, etc.).
-
Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system entirely. For example, using dichloromethane/methanol or toluene/acetone can alter the specific interactions with the silica gel, leading to better separation.
-
Use a Co-spot: Always run a three-lane TLC: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[6][14] If the SM and product spots merge or overlap in the co-spot lane, it confirms they are different compounds even if the Rf values are very close.[6] An elongated spot in the co-spot lane is a clear indicator of two distinct but close-running compounds.
Q3: My TLC plate is streaky and the spots are poorly defined. What's wrong?
A3: Streaking can be caused by several factors:
-
Sample Overload: The most common cause. Prepare a dilute solution of your reaction aliquot before spotting. The spot on the plate should be as small and concentrated as possible.[14]
-
Inappropriate Solvent: If the compound is highly polar, it may streak in a non-polar solvent system. Conversely, acidic or basic compounds can streak on silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds like isoquinoline) to the eluent can improve spot shape.
-
Decomposition on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds. Running the TLC quickly and using fresh plates can help. If decomposition is suspected, using alumina plates may be a viable alternative.
Protocol: Standardized TLC Monitoring
-
Prepare a developing chamber with your chosen solvent system (e.g., 8:2 Hexanes:Ethyl Acetate) and allow it to saturate.
-
On a silica gel plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spot a dilute solution of your this compound in the "SM" lane.
-
Withdraw an aliquot from your reaction and spot it in the "RM" lane.
-
Carefully spot both the starting material and the reaction mixture on top of each other in the "Co" lane.[6][14]
-
Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.
-
Mark the solvent front, dry the plate, and visualize under a UV lamp (254 nm), circling any spots.
-
If necessary, use a chemical stain (e.g., KMnO₄) to visualize non-UV active spots.
-
A successful reaction will show the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot.
Diagram: TLC Troubleshooting Workflow
Caption: A troubleshooting flowchart for common TLC issues.
Section 3: NMR Spectroscopy Guide
NMR provides definitive structural evidence of reaction conversion. For Stille couplings, ¹H NMR is particularly useful for observing the disappearance of the characteristic upfield signals of the tributylstannyl group.[7]
Q1: What are the key ¹H NMR signals to monitor for the consumption of this compound?
A1: The tributylstannyl (-SnBu₃) group has highly characteristic signals in the upfield region of the ¹H NMR spectrum, typically between δ 0.8 and 1.6 ppm .[7] The disappearance of these signals is a strong indicator that the starting material has been consumed. Concurrently, you should observe the appearance of new signals in the aromatic region corresponding to your coupled product.
| Protons | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -Sn-(CH₂CH₂CH₂CH₃ )₃ | 0.80 - 0.95 | Triplet (t) | 9H |
| -Sn-(CH₂CH₂ CH₂CH₃)₃ | 1.25 - 1.40 | Sextet | 6H |
| -Sn-(CH₂ CH₂CH₂CH₃)₃ | 1.00 - 1.15 | Multiplet (m) | 6H |
| -Sn-CH₂(CH₂ CH₂CH₃)₃ | 1.45 - 1.60 | Multiplet (m) | 6H |
| Table 1: Typical ¹H NMR chemical shifts for the tributylstannyl group. Exact values can vary based on solvent and the specific molecule.[7][16][17][18] |
Q2: My crude NMR spectrum is full of broad, unresolved peaks. What is the cause?
A2: Broadening in NMR spectra can arise from several sources:
-
Paramagnetic Impurities: If you used a palladium catalyst, residual paramagnetic Pd(I) or Pd(III) species, though usually in low concentration, can cause significant line broadening. Filtering the crude sample through a small plug of Celite or silica gel can help remove these.
-
Insoluble Byproducts: The most common culprit is the formation of insoluble tributyltin oxide, [(Bu₃Sn)₂O], especially if any moisture is present during workup. This will appear as a fine white solid. Centrifuge your NMR sample and carefully decant the supernatant into a new tube before analysis.
-
High Concentration/Viscosity: A highly concentrated sample can lead to viscosity-related broadening. Dilute your sample with more deuterated solvent.
Q3: How can I be sure the remaining upfield signals in my spectrum aren't from tin byproducts instead of unreacted starting material?
A3: This is a critical question. While both the starting material and byproducts like tributyltin chloride (Bu₃SnCl) have signals in the 0.8-1.6 ppm range, their exact chemical shifts and multiplicities can differ slightly.[19] The most reliable method is to compare the crude spectrum to an authentic spectrum of your starting material. The definitive way to confirm product formation and starting material consumption is to observe the expected changes in the aromatic region of the spectrum, where the protons on the isoquinoline ring will shift upon replacement of the -SnBu₃ group.
Section 4: Chromatography & Mass Spectrometry (HPLC, LC-MS, GC-MS)
For quantitative analysis and byproduct identification, chromatography coupled with mass spectrometry is indispensable.
Q1: Is HPLC or GC-MS better for monitoring my reaction?
A1: For most Stille reactions involving isoquinolines, HPLC or LC-MS is superior .
-
HPLC/LC-MS is performed at or near room temperature, avoiding the thermal degradation that organotin compounds can undergo at the high temperatures of a GC inlet.[12] It allows for direct analysis of reaction aliquots with minimal sample preparation. Reversed-phase C18 columns are commonly used for separating isoquinoline alkaloids and related compounds.[9][10][11]
-
GC-MS can be challenging due to the low volatility and potential instability of the stannanes. While methods exist for underivatized organotins, they require careful optimization.[12] Often, derivatization is required to increase volatility and stability, adding an extra step to the analysis.
Diagram: Decision Tree for Analytical Technique Selection
Caption: Decision tree for selecting the best analytical method.
Q2: My HPLC analysis of isoquinoline derivatives shows poor peak shape. How can I improve it?
A2: Tailing peaks are common for basic compounds like isoquinolines on standard silica-based C18 columns. This is due to interactions between the basic nitrogen and acidic residual silanol groups on the stationary phase.
-
Use an Acidic Modifier: Add a small amount of acid to your mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This protonates the isoquinoline, minimizing interactions with the stationary phase and resulting in sharper peaks. For MS-compatible methods, formic acid is preferred.[9]
-
Adjust Mobile Phase Composition: Optimize the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous buffer to achieve good retention and resolution.[11][20]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and generally provide better peak shape for basic analytes.
Protocol: General HPLC Method for Isoquinoline Analysis
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%), and ramp to a high percentage of B (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL. This is a starting point and must be optimized for your specific analyte.[9][10][11]
Section 5: Workup and Purification Troubleshooting
Properly monitoring the reaction is only half the battle; removing the tin byproducts is the other.
Q1: My reaction is complete, but I'm struggling to remove the tributyltin byproducts during purification. What are the best methods?
A1: Removing organotin residues is a classic challenge in Stille couplings. Here are the most effective strategies:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and often most effective method. Tributyltin halides react with KF to form tributyltin fluoride (Bu₃SnF), which is a solid that is largely insoluble in many organic solvents and can be removed by filtration.[4][21]
-
Flash Chromatography with Triethylamine (TEA): In many cases, simply running a standard silica gel column using an eluent containing 1-5% triethylamine can effectively separate the desired product from tin byproducts.[21] The TEA deactivates the acidic sites on the silica.
-
Partitioning between Solvents: For nonpolar products, partitioning the crude mixture between hexane and a polar solvent like acetonitrile can be effective. The more polar tin byproducts will preferentially move into the acetonitrile layer.
Protocol: Removal of Tin Byproducts with Potassium Fluoride
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a 1M aqueous solution of KF. Shake the funnel for 1-2 minutes during each wash.[4][21]
-
A white precipitate (Bu₃SnF) may form at the interface. If this occurs, filter the entire mixture through a pad of Celite after the washes are complete.
-
Wash the organic layer once with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo to yield the crude product, which should now have significantly reduced tin contamination.
Diagram: General Reaction Monitoring & Workup Workflow
Caption: A general workflow for reaction monitoring and workup.
References
- SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- Ohhira, S., & Matsui, H. (1991). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 116(12), 1271-1274. (URL: )
- ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- Ohhira, S., & Matsui, H. (1991).
- BenchChem. (n.d.). A Comparative Guide to 1H NMR Analysis of Reactions with Tributyltin Triflate.
- BenchChem. (2025). A Validated HPLC Method for Purity Assessment of Isoquinoline-6-carbonyl Chloride: A Comparative Guide.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Retrieved from The Journal of Organic Chemistry. (URL: )
- Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Chemistry Department. (URL: )
- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Unknown. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: )
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)].
- University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from University of Rochester Chemistry Department. (URL: )
- Google Patents. (n.d.). CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
- PubMed. (2007). The mechanism of the Stille reaction investigated by electrospray ionization mass spectrometry.
- Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin.
- BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- ChemicalBook. (n.d.). Tributyltin chloride(1461-22-9) 1H NMR spectrum.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from Wikipedia. (URL: [Link])
- Regular Article. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (URL: )
- Myers, A. (n.d.). The Stille Reaction. Retrieved from Chem 115, Harvard University. (URL: )
- Pearson. (2022). Stille Reaction Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. (n.d.). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry.
- Wroński, M. (1976). Application of tributyltin chloride to the separation and column chromatography of thiols.
- Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from Organic Chemistry Portal. (URL: [Link])
- ResearchGate. (n.d.). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin.
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University of Rochester. (n.d.). Workup. Retrieved from University of Rochester Chemistry Department. (URL: [Link])
- BenchChem. (n.d.). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (URL: [Link])
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from Chemistry LibreTexts. (URL: [Link])
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from Organic Chemistry Portal. (URL: [Link])
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ResearchGate. (2017). Workup for removing tin byproducts?. Retrieved from ResearchGate. (URL: [Link])
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Wikipedia. (n.d.). Isoquinoline. Retrieved from Wikipedia. (URL: [Link])
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YouTube. (2020). Reactions of Isoquinoline. Retrieved from YouTube. (URL: [Link])
-
YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from YouTube. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Performance and Application of 8-(Tributylstannyl)isoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth comparative analysis of 8-(tributylstannyl)isoquinoline, placing its performance in the context of other widely used organostannane reagents. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers validated protocols, and presents quantitative data to support the selection of appropriate reagents for Stille cross-coupling reactions. Our objective is to furnish a technical resource grounded in scientific integrity, enabling the strategic synthesis of complex molecules.
Introduction: The Enduring Utility and Challenges of Organostannanes in Synthesis
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1] Among these, the Stille reaction, which couples an organotin compound with an organic electrophile, is particularly valued.[2] Organostannanes are lauded for their stability to air and moisture, broad functional group compatibility, and the commercial availability of many reagents.[2][3] These attributes make them highly reliable for constructing complex molecular architectures, particularly in the late-stage functionalization of pharmacologically relevant scaffolds.
However, the practical application of organostannanes is tempered by significant challenges. The primary concern is the high toxicity of organotin compounds and their byproducts, which necessitates stringent handling protocols and meticulous purification strategies to remove persistent residues from the final product.[2][4] This guide will navigate these considerations, focusing on the unique characteristics of this compound while objectively comparing it to other classes of organostannanes.
The mechanism of the Stille reaction is a well-elucidated catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The transmetalation step, where the organic group is transferred from tin to the palladium center, is often the rate-determining step and is highly influenced by the nature of the organostannane.[2][6]
Caption: General catalytic cycle of the Stille cross-coupling reaction.
Profile of a Key Building Block: this compound
This compound (CAS No. 1245816-24-3) is a solid organostannane reagent specifically designed for the introduction of the isoquinoline moiety. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[7][8][9] The ability to install this heterocycle in a controlled and predictable manner is therefore of high value in drug discovery programs.
The "8-position" of the isoquinoline ring is a strategic point for substitution, allowing for the extension of the molecular framework in a distinct vector compared to other positions. Electrophilic substitution on the isoquinoline ring typically occurs at the 5- or 8-position.[10][11] This reagent provides a nucleophilic partner for coupling, complementing electrophilic functionalization strategies.
Comparative Analysis of Organostannanes
The choice of an organostannane reagent is a critical decision that impacts reaction kinetics, yield, toxicity, and purification. The performance of this compound is best understood when compared against other common stannanes. The key differentiating factors are the nature of the transferable organic group (R²) and the non-transferable alkyl groups on the tin atom (R).
| Feature | This compound | Aryl/Vinyl-Tributylstannanes | Aryl/Vinyl-Trimethylstannanes | Aryl/Vinyl-Triphenylstannanes |
| Transfer Group | Isoquinol-8-yl | Aryl or Vinyl | Aryl or Vinyl | Aryl or Vinyl |
| Non-Transfer Group | Tributyl (Bu) | Tributyl (Bu) | Trimethyl (Me) | Triphenyl (Ph) |
| Reactivity | Moderate | Moderate | High[6][12] | Low |
| Causality | The bulky tributyl groups and the heteroaromatic ring provide a balance of reactivity and stability. | A standard compromise between reactivity and toxicity. | Smaller methyl groups reduce steric hindrance at the tin center, accelerating the rate-determining transmetalation step.[12] | The electron-withdrawing nature and steric bulk of the phenyl groups significantly slow transmetalation. |
| Toxicity | High. Tributyltin compounds are known neurotoxins and immunotoxins.[13] | High. Shares the toxicity profile of other tributyltin compounds.[13] | Very High. Trimethyltin derivatives are approximately 1000 times more toxic than their tributyl counterparts.[6] | Moderate. Generally less toxic than alkyltin compounds.[14] |
| Byproduct | Bu₃SnX | Bu₃SnX | Me₃SnX | Ph₃SnX |
| Purification | Challenging. Byproducts are non-polar and often co-elute with the product. Requires specific methods like KF wash or specialized chromatography.[15][16] | Challenging, similar to this compound.[17] | Very Challenging. Byproducts are more volatile but also highly toxic. | Relatively easier. Byproducts are often crystalline and can sometimes be removed by filtration or recrystallization. |
| Primary Use Case | Synthesis of 8-substituted isoquinoline derivatives for pharmaceutical and materials science applications.[7] | General C(sp²)-C(sp²) bond formation. | When higher reactivity is needed for challenging substrates or lower reaction temperatures are required. | When lower reactivity is acceptable and toxicity is a primary concern. |
Supporting Experimental Data: Performance in Stille Coupling
The following table summarizes representative experimental outcomes, illustrating the comparative performance of different organostannane classes under various conditions.
| Entry | Organostannane | Electrophile | Catalyst/Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | Toluene | 100 | 91 | Stille, J. K. et al. |
| 2 | Vinyltributylstannane | 4-Iodoanisole | PdCl₂(PPh₃)₂ | THF | 65 | 92 | Stille, J. K. et al. |
| 3 | 1-Ethoxyvinyl(tributyl)stannane | Vinyl Iodide | Pd(PPh₃)₄ | THF | 60 | 78 | Stille, J. K. et al. |
| 4 | Phenyl(trimethyl)stannane | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 80 | 95 | Hartwig, J. F. et al. |
| 5 | 8-(Tributylstannyl)quinoline | 4-Iodonitrobenzene | Pd₂(dba)₃ / AsPh₃ / CuI | DMF | 60 | 55 | [18] |
Note: Specific data for this compound is less prevalent in generalized reviews; Entry 5 uses the analogous quinoline system to provide a relevant benchmark for a challenging coupling.
Validated Experimental Protocol: Stille Coupling with this compound
This protocol details a representative procedure for the Stille coupling of an aryl bromide with this compound. Causality: The choice of a palladium(0) source like Pd(PPh₃)₄ is common as it enters the catalytic cycle directly.[5] The use of a polar aprotic solvent like DMF or NMP helps to solvate the palladium complexes, and gentle heating is typically required to drive the reaction to completion.[18] The addition of CuI can accelerate the transmetalation step, particularly in challenging couplings.[18][19]
Safety Precaution: All manipulations involving organotin reagents must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, a face shield, and a lab coat.[20][21][22]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%) (Optional, for accelerating reaction)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol, if used).
-
Solvent and Stannane Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed DMF (5 mL) via syringe, followed by the this compound (1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). Stir vigorously for at least 30 minutes during each wash. Causality: The fluoride ions have a high affinity for tin and will precipitate the tributyltin bromide byproduct as insoluble tributyltin fluoride, facilitating its removal.[16]
-
Extraction: Separate the organic layer. Wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Optimization Note: If tin residues persist, chromatography using silica gel pre-treated with 10% w/w potassium carbonate or triethylamine in the eluent can be highly effective at capturing the remaining organotin impurities.[15][16]
Caption: Experimental workflow for a typical Stille coupling reaction.
Broader Context: Alternatives to Organostannanes
While the Stille reaction is powerful, the inherent toxicity of tin compounds has driven the development of alternative cross-coupling methods.[23][24] Researchers should consider these alternatives, especially in process development and green chemistry initiatives.
-
Suzuki-Miyaura Coupling (Organoborons): This is the most common alternative, utilizing generally less toxic and environmentally benign boronic acids and esters.[4] The reactions often require a base for activation.
-
Hiyama Coupling (Organosilanes): Organosilanes are low-cost, low-toxicity, and stable reagents.[23] Their lower intrinsic reactivity often necessitates activation with a fluoride source or a base.[23]
-
Negishi Coupling (Organozincs): Organozinc reagents are highly reactive but are also moisture and air-sensitive, requiring more stringent anhydrous reaction conditions.
The choice between these methods depends on factors like substrate scope, functional group tolerance, cost, and scalability. For complex, highly functionalized molecules, the stability and reliability of organostannanes often make them the reagent of choice despite their drawbacks.[1]
Conclusion
This compound is a valuable and highly specific reagent for incorporating the medicinally important isoquinoline scaffold into target molecules. Its performance is characteristic of tributylstannanes, offering a workable balance between reactivity and stability. When compared to other organostannanes, the primary trade-offs involve reactivity versus toxicity. Trimethyltin analogues offer faster reactions at the cost of significantly higher toxicity, while triphenyltin reagents are less toxic but also less reactive. The decision to employ this compound or any organostannane must be made with a clear understanding of the stringent safety protocols required and the validated purification methods necessary to ensure the integrity and safety of the final product. By carefully considering the comparative data and protocols presented, researchers can leverage the synthetic power of the Stille reaction while mitigating its associated risks.
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A Comparative Guide to Assessing the Purity of Synthesized 8-(tributylstannyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Stille cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, prized for its versatility and functional group tolerance.[1] Central to this reaction is the purity of the organostannane reagent, such as 8-(tributylstannyl)isoquinoline. The presence of impurities can significantly impact reaction yields, introduce unwanted byproducts, and complicate downstream purification processes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering insights into the causality behind experimental choices and presenting detailed protocols to ensure scientific integrity.
The Critical Role of Purity in Stille Coupling Reagents
This compound is a key intermediate for introducing the isoquinoline moiety into complex molecules, a common scaffold in pharmacologically active compounds. The efficiency of the palladium-catalyzed Stille coupling is highly dependent on the quality of the organostannane. Common impurities, such as residual starting materials from the synthesis (e.g., 8-bromoisoquinoline), byproducts from side reactions (e.g., homo-coupled products), or degradation products (e.g., hydrolysis to form distannoxanes), can poison the catalyst, reduce the yield of the desired product, and lead to a complex reaction mixture that is challenging to purify. Therefore, rigorous purity assessment is not merely a quality control step but a critical prerequisite for successful and reproducible synthetic outcomes.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most common methods for assessing the purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with a separation technique, and High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[2] | Primary analytical method; does not require a reference standard of the analyte itself. Provides structural information. Relatively fast. | Lower sensitivity compared to MS. Signal overlap can be an issue. Requires a high-purity internal standard. | LOD: ~0.1-1%; LOQ: ~0.5-5% (analyte dependent)[3] |
| HPLC-UV/MS | Separation of components in a mixture by chromatography, followed by detection using UV absorbance or mass spectrometry. | High sensitivity and selectivity, especially with MS detection. Can separate and quantify a wide range of impurities. | Requires a reference standard for accurate quantification. Method development can be time-consuming. | HPLC-ICP-MS LOD: 0.14 to 0.57 µg Sn/L[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection by mass spectrometry. | High resolution and sensitivity. Well-established for many organotin compounds. | Often requires derivatization to increase volatility and thermal stability of organostannanes, adding a step and potential for error.[5] | NICI-MS can detect TBT at less than ng/L levels in water.[6] |
In-Depth Methodologies and Experimental Protocols
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: The Rationale Behind qNMR
qNMR is a powerful primary ratio method for purity assessment because the signal intensity is directly proportional to the molar amount of the substance, independent of its chemical structure. This allows for the determination of purity without the need for a specific, certified reference standard of this compound, which may not be commercially available. The choice of a suitable internal standard is critical for accuracy. The standard should be of high, certified purity, stable, non-reactive with the analyte, and have signals that do not overlap with any signals from the analyte or impurities. Dimethyl sulfone is a common choice due to its simple spectrum and good solubility in many deuterated solvents.[7]
Experimental Protocol: qNMR for this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh an equimolar amount of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) and add it to the same NMR tube.[8]
-
Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) to completely dissolve both the analyte and the internal standard.[9] The choice of solvent is crucial to ensure both components are fully dissolved and to minimize any potential for overlapping signals.[10]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated, a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for accurate quantification).[11]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:[2]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Trustworthiness: A Self-Validating System
The qNMR experiment's trustworthiness is enhanced by its internal validation. The presence of expected satellite peaks from tin-proton coupling (²J(¹¹⁹Sn-¹H) and ³J(¹¹⁷Sn-¹H)) in the ¹H NMR spectrum of the tributylstannyl group provides confirmation of the organotin structure. Furthermore, acquiring a ¹¹⁹Sn NMR spectrum can provide a more direct measure of tin-containing impurities.
High-Performance Liquid Chromatography with UV and/or Mass Spectrometry Detection (HPLC-UV/MS)
Expertise & Experience: The Rationale Behind HPLC
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The choice of mobile phase components (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, trifluoroacetic acid) is critical for achieving good peak shape and resolution.[12] Using a mass spectrometer as a detector provides high selectivity and allows for the identification of unknown impurities by their mass-to-charge ratio.
Experimental Protocol: HPLC-UV/MS for this compound
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
-
HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often preferred to separate compounds with a range of polarities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping to a high percentage of Solvent B over 20-30 minutes to elute the nonpolar organostannane.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a wavelength where the isoquinoline moiety has strong absorbance (e.g., 254 nm).
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is suitable for detecting the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The identity of the main peak and any impurities can be confirmed by their mass spectra. The fragmentation pattern of isoquinoline alkaloids in MS/MS can provide further structural information.[13]
-
Trustworthiness: A Self-Validating System
The combination of retention time from the HPLC separation and the mass-to-charge ratio from the MS detector provides a high degree of confidence in the identity of the analyte and any detected impurities. Spiking the sample with a small amount of a known potential impurity (e.g., 8-bromoisoquinoline) can be used to confirm its retention time and mass spectrum, further validating the method's ability to detect it.
Visualization of Experimental Workflows
Alternative Methodologies: The Rise of Boronic Acids
The inherent toxicity of organotin compounds is a significant drawback of the Stille coupling.[1] This has led to the development of alternative cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent. The Suzuki coupling utilizes organoboron compounds, such as boronic acids or their esters, which are generally less toxic and more environmentally benign than their organostannane counterparts.[14]
For the synthesis of 8-substituted isoquinolines, the Suzuki coupling of 8-bromoisoquinoline with an appropriate boronic acid offers a viable and often preferred alternative to the Stille reaction.
The development of synthetic routes to isoquinoline boronic acids is an active area of research.[6][15] The availability of these reagents provides a greener alternative for accessing a wide range of 8-substituted isoquinoline derivatives.
Conclusion
The purity of this compound is a critical parameter that dictates its performance in Stille cross-coupling reactions. A multi-faceted approach to purity assessment, combining the structural insights from qNMR with the high sensitivity of HPLC-MS, provides the most comprehensive and reliable characterization. While the Stille reaction remains a powerful synthetic tool, the increasing emphasis on green chemistry and the inherent toxicity of organotin compounds make the Suzuki coupling an attractive alternative. Researchers and drug development professionals should carefully consider both the purity of their organostannane reagents and the potential benefits of alternative, less toxic coupling strategies in their synthetic endeavors.
References
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ResearchGate. (n.d.). Scheme 2. The Pyridine-And Isoquinoline Boronic Acids Ia−Ic Provide a.... Retrieved from [Link]
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ResearchGate. (n.d.). Alkylation of isoquinoline with alkenyl boronates using different.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved from [Link]
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Speciation.net. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Speciation.net. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Retrieved from [Link]
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Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Retrieved from [Link]
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alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. Retrieved from [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). 9. LoD and LoQ. Retrieved from [Link]
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Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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Difference Between. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]
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Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]
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Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Retrieved from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]
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Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
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Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]
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A Comparative Guide to Mechanistic Studies of Reactions Involving 8-(tributylstannyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. The isoquinoline motif, in particular, is a privileged structure found in numerous biologically active compounds. The selective formation of carbon-carbon bonds at the C8 position of the isoquinoline core opens avenues for the synthesis of novel molecular architectures with potentially unique pharmacological profiles. This guide provides an in-depth, objective comparison of the Stille cross-coupling reaction utilizing 8-(tributylstannyl)isoquinoline and its primary alternative, the Suzuki-Miyaura cross-coupling of 8-isoquinoline boronic esters. By delving into the mechanistic nuances and providing supporting experimental data, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
At a Glance: Stille vs. Suzuki Coupling for C8-Isoquinoline Functionalization
| Feature | Stille Coupling with this compound | Suzuki-Miyaura Coupling with 8-Isoquinoline Boronic Esters |
| Organometallic Reagent | This compound (an organostannane) | 8-Isoquinoline boronic acid or its esters (e.g., pinacol ester) |
| Key Advantages | Excellent functional group tolerance, stable and often isolable organotin precursors, and typically neutral reaction conditions.[1][2] | Low toxicity of boron reagents and byproducts, a wide variety of commercially available boronic acids, and generally straightforward purification. |
| Key Disadvantages | High toxicity of organotin compounds and byproducts, which can be challenging to remove completely from the final product.[2] | Requires a base for the activation of the boronic acid, which may not be compatible with base-sensitive substrates. Boronic acids can also be prone to protodeboronation. |
| Byproducts | Tributyltin halides (toxic) | Boron-based salts (generally non-toxic and water-soluble) |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Stille and Suzuki-Miyaura reactions are powerful palladium-catalyzed cross-coupling methods that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the subtle differences in the transmetalation step, the rate-determining step in many cases, are crucial for understanding the distinct advantages and limitations of each method.
The Stille Cross-Coupling Pathway
The journey of this compound in a Stille coupling begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a palladium(0) complex. This is followed by the critical transmetalation step, where the isoquinoline moiety is transferred from the tin atom to the palladium center. The mechanism of this transfer has been a subject of extensive study and is believed to proceed through either an associative or a dissociative pathway, depending on the substrates and reaction conditions.[2] The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
dot graph Stille_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Pd0 [label="Pd(0)L₂"]; OA_complex [label="R-Pd(II)L₂-X"]; Stannane [label="8-Isoquinolyl-SnBu₃", shape=ellipse, fillcolor="#FFFFFF"]; TM_complex [label="R-Pd(II)L₂(8-Isoquinolyl)"]; Product [label="8-Arylisoquinoline", shape=ellipse, fillcolor="#FFFFFF"];
Pd0 -> OA_complex [label="Oxidative\nAddition (R-X)"]; OA_complex -> TM_complex [label="Transmetalation"]; Stannane -> TM_complex [style=dashed]; TM_complex -> Pd0 [label="Reductive\nElimination"]; TM_complex -> Product [style=dashed]; } figcaption: Catalytic cycle of the Stille cross-coupling reaction.
A key mechanistic consideration for N-heterocyclic organostannanes is the potential for coordination of the nitrogen atom to the palladium center during the catalytic cycle. This interaction can influence the rate and selectivity of the reaction.
The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura coupling offers a less toxic alternative for the C8-arylation of isoquinoline. In this case, an 8-isoquinoline boronic acid or a more stable boronic ester (like a pinacol ester) is used. A crucial difference from the Stille reaction is the requirement of a base to activate the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the isoquinoline group to the palladium center during transmetalation.[3]
dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Pd0 [label="Pd(0)L₂"]; OA_complex [label="R-Pd(II)L₂-X"]; Boronic_Ester [label="8-Isoquinolyl-B(OR)₂", shape=ellipse, fillcolor="#FFFFFF"]; Ate_Complex [label="[8-Isoquinolyl-B(OR)₂(Base)]⁻", shape=ellipse, fillcolor="#FFFFFF"]; TM_complex [label="R-Pd(II)L₂(8-Isoquinolyl)"]; Product [label="8-Arylisoquinoline", shape=ellipse, fillcolor="#FFFFFF"];
Pd0 -> OA_complex [label="Oxidative\nAddition (R-X)"]; Boronic_Ester -> Ate_Complex [label="Base Activation"]; OA_complex -> TM_complex [label="Transmetalation"]; Ate_Complex -> TM_complex [style=dashed]; TM_complex -> Pd0 [label="Reductive\nElimination"]; TM_complex -> Product [style=dashed]; } figcaption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: A Data-Driven Perspective
While direct comparative studies on the C8-functionalization of isoquinoline using both Stille and Suzuki couplings are not abundant in the literature, we can draw valuable insights from studies on similar heterocyclic systems and general trends observed for these reactions.
A study on the functionalization of diazocines, another class of nitrogen-containing heterocycles, provides a useful parallel.[4] In this research, Stille coupling generally provided higher and more consistent yields, especially with sterically hindered substrates and those containing coordinating functional groups like aldehydes and esters.[4] The Suzuki coupling, while effective with simple aryl bromides, showed lower yields with more challenging substrates.[4] This suggests that for complex isoquinoline derivatives, the Stille coupling might offer a more robust and predictable outcome.
Table 1: Comparative Yields for the Arylation of a Diazocine Scaffold [4]
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 4-Bromobenzaldehyde | 80 | 45 |
| Methyl 4-bromobenzoate | 91 | 59 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromopyridine | 94 | 57 |
These findings highlight a key principle: the choice of coupling reaction should be guided by the specific functionalities present in the coupling partners. The broader functional group tolerance of the Stille reaction often makes it the method of choice for complex, late-stage functionalizations in total synthesis.[5]
Experimental Protocols: A Practical Guide
The successful implementation of these cross-coupling reactions hinges on meticulous experimental execution. Below are representative, detailed protocols for the synthesis of the key organometallic precursors and their subsequent cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 8-bromoisoquinoline with a tin-lithiated species or via a lithium-halogen exchange followed by quenching with a tributyltin halide.
Step-by-Step Methodology:
-
To a solution of 8-bromoisoquinoline in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add tributyltin chloride to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
dot graph Stille_Precursor_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="8-Bromoisoquinoline"]; Step1 [label="1. n-BuLi, THF, -78 °C"]; Intermediate [label="8-Lithioisoquinoline"]; Step2 [label="2. Bu₃SnCl"]; Product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } figcaption: Synthesis of this compound.
Synthesis of 8-Isoquinolineboronic Acid Pinacol Ester
The Suzuki alternative requires the synthesis of an 8-isoquinoline boronic ester. The Miyaura borylation is a common and effective method for this transformation, reacting an aryl halide with a diboron reagent in the presence of a palladium catalyst.[6]
Step-by-Step Methodology:
-
In a reaction vessel, combine 8-bromoisoquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Add a suitable solvent (e.g., dioxane) and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (typically 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 8-isoquinolineboronic acid pinacol ester.
dot graph Suzuki_Precursor_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="8-Bromoisoquinoline"]; Reagents [label="B₂(pin)₂\nPd(dppf)Cl₂\nKOAc, Dioxane"]; Product [label="8-Isoquinolineboronic Acid\nPinacol Ester", shape=ellipse, fillcolor="#FFFFFF"];
Start -> Reagents [label="Miyaura Borylation"]; Reagents -> Product; } figcaption: Synthesis of 8-isoquinolineboronic acid pinacol ester.
General Protocol for Stille Cross-Coupling
Step-by-Step Methodology:
-
To a reaction flask, add this compound, the desired aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene or DMF).
-
Degas the mixture with a stream of argon or nitrogen.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove the tin byproducts, wash the organic layer with an aqueous solution of KF or pass it through a plug of silica gel.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
Step-by-Step Methodology:
-
Combine the 8-isoquinoline boronic ester, the aryl halide, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vessel.
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or THF/water).
-
Degas the mixture and heat under an inert atmosphere.
-
After the reaction is complete, cool to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash chromatography.
Conclusion: Selecting the Optimal Path Forward
The choice between Stille and Suzuki-Miyaura coupling for the C8-functionalization of isoquinoline is not a matter of one being universally superior to the other. Instead, it is a decision that must be made based on a careful analysis of the specific synthetic challenge at hand.
-
For complex substrates with sensitive functional groups or when steric hindrance is a concern, the Stille coupling with this compound often proves to be the more reliable and higher-yielding option. Its tolerance for a wide array of functionalities and its generally neutral reaction conditions make it a powerful tool in the later stages of a synthesis.
-
For syntheses where toxicity and ease of purification are paramount, and for coupling with less complex aryl halides, the Suzuki-Miyaura reaction with an 8-isoquinoline boronic ester is the preferred method. The low toxicity of the boron reagents and the straightforward removal of byproducts are significant advantages, particularly in the context of pharmaceutical and materials development.
By understanding the mechanistic underpinnings and considering the practical aspects of each reaction, researchers can confidently select the most appropriate method to advance their synthetic goals and unlock the potential of novel C8-substituted isoquinolines.
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A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC. [Link]
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The Mechanisms of the Stille Reaction - University of Windsor. University of Windsor. [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. Arkivoc. [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. ACS Publications. [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - OPUS at UTS. University of Technology Sydney. [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Pharmaguideline. [Link]
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Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. ResearchGate. [Link]
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Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed - NIH. NIH. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. NIH. [Link]
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Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - NIH. NIH. [Link]
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The Hidden Costs of a C-C Bond: A Cost-Benefit Analysis of 8-(Tributylstannyl)isoquinoline in Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the formation of carbon-carbon bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions stand as a pillar of this endeavor, with the Stille and Suzuki-Miyaura couplings being two of the most powerful tools in the synthetic chemist's arsenal.[1] The choice between an organostannane, such as 8-(tributylstannyl)isoquinoline, and an organoboron reagent, like isoquinoline-8-boronic acid, for the synthesis of 8-substituted isoquinolines is not merely a matter of academic preference. It is a decision with significant downstream implications, encompassing not only reaction efficiency but also economic viability and environmental responsibility. This guide provides a comprehensive cost-benefit analysis to inform this critical decision, moving beyond simple yield comparisons to address the often-overlooked factors of reagent cost, purification complexity, and waste disposal.
The Synthetic Utility: Why Choose an Organometallic Isoquinoline?
The isoquinoline motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and pharmaceutical agents.[2] The ability to functionalize the C-8 position of the isoquinoline core opens up vast chemical space for the development of novel therapeutics. Both this compound and its boronic acid counterpart serve as potent nucleophilic partners in palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl, heteroaryl, and vinyl groups.
The Stille coupling, employing organostannanes, has long been valued for its mild reaction conditions and broad functional group tolerance.[3][4] Organotin reagents are often stable to air and moisture, making them relatively easy to handle in a laboratory setting.[4] However, the Suzuki coupling has gained immense popularity due to the generally lower toxicity of organoboron reagents and the often simpler removal of boron-containing byproducts.[1][3]
A Head-to-Head Comparison: Performance Metrics
| Parameter | Stille Coupling (this compound) | Suzuki Coupling (Isoquinoline-8-boronic acid) |
| Typical Yield | 75-95%[1] | 70-95%[1][5] |
| Catalyst Loading | 1-5 mol% Pd[1] | 1-5 mol% Pd[1] |
| Reaction Temperature | 60-100 °C[1] | 80-110 °C[1] |
| Key Reagent Toxicity | High (Organotin compounds are highly toxic)[3] | Low (Boronic acids are generally considered low toxicity)[1] |
| Byproduct Removal | Challenging; often requires specific workup procedures (e.g., KF wash)[6][7][8] | Generally straightforward; boron-based byproducts are often water-soluble[1] |
The Economic Equation: More Than Just Reagent Price
A true cost-benefit analysis extends far beyond the initial purchase price of the reagents. While the cost of isoquinoline-8-boronic acid is readily available from commercial suppliers, with prices for small quantities being relatively high, the cost of this compound is less transparent, often requiring in-house synthesis which carries its own associated costs of starting materials, solvents, and labor.[9][10][11]
The "hidden costs" associated with organotin reagents are where the economic balance often tips significantly in favor of alternatives.
The Burden of Purification
The removal of tributyltin byproducts from a reaction mixture is a notoriously difficult and time-consuming task.[6][7][8] Standard chromatographic purification on silica gel is often insufficient. The most common method involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin species as insoluble tributyltin fluoride.[6][7] This adds an extra, and sometimes problematic, step to the workup, as emulsions can form.[6] In contrast, the byproducts of Suzuki couplings are generally more polar and can often be removed with a simple aqueous extraction.
The High Price of Waste Disposal
The high toxicity of organotin compounds necessitates their disposal as hazardous waste.[12][13][14] This involves segregation into dedicated, clearly labeled waste containers and adherence to strict institutional and regulatory protocols.[12][15][16] The cost of hazardous waste disposal can be substantial, with prices often calculated per kilogram.[17] These costs, which are often not factored into the initial experimental plan, can significantly inflate the overall expense of a synthetic route. The less toxic nature of boronic acid waste streams typically results in lower disposal costs.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, detailed experimental protocols for the coupling of an aryl bromide with both this compound and isoquinoline-8-boronic acid.
Protocol 1: Stille Coupling of this compound
Caption: Workflow for the Stille coupling of this compound.
Protocol 2: Suzuki-Miyaura Coupling of Isoquinoline-8-boronic acid
Caption: Workflow for the Suzuki coupling of isoquinoline-8-boronic acid.
Visualizing the Catalytic Cycles
The fundamental mechanisms of the Stille and Suzuki couplings share common steps, but the nature of the transmetalation step is a key differentiator.
Caption: Comparison of the Stille and Suzuki catalytic cycles.
Conclusion: A Clearer Path Forward
While this compound remains a viable reagent for the synthesis of 8-substituted isoquinolines, a thorough cost-benefit analysis reveals significant advantages for its organoboron counterpart. The high toxicity of organotin compounds, coupled with the challenges and costs of byproduct removal and waste disposal, presents substantial drawbacks that often outweigh any potential yield advantages. For researchers in the pharmaceutical and drug development sectors, where safety, efficiency, and cost-effectiveness are paramount, the Suzuki-Miyaura coupling with isoquinoline-8-boronic acid represents a more sustainable and economically sound approach. As the field of chemistry continues to embrace greener and more efficient methodologies, a comprehensive understanding of the true costs associated with our synthetic choices is not just beneficial—it is essential.
References
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Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone. [Link]
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ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. ResearchGate. [Link]
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Wurzenberger, M., Klee, W., & Slanina, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17163–17170. [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. University of Essex. [Link]
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Merlic, C. A. (n.d.). Workup for Removing Tin Byproducts. UCLA. [Link]
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Organic Syntheses. (2011). Palladium-Catalyzed Stille Cross-Coupling of 7-Iodoisatin with a Stannyl Tyrosine Derivative. Organic Syntheses, 88, 197. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(22), 5424–5425. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
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Wikipedia. (2024). Stille reaction. Wikipedia. [Link]
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Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9494–9502. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wurzenberger, M., Klee, W., & Slanina, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 17163-17170. [Link]
-
P2 InfoHouse. (n.d.). Tips for Keeping Lab Disposal Costs in Line. P2 InfoHouse. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
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Laboratory Waste Guide 2025. (2025). Laboratory Waste Guide 2025. Laboratory Waste Guide 2025. [Link]
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Wang, Y.-H., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 297. [Link]
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ResearchGate. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
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A Researcher's Guide to Greener Isoquinoline Synthesis: Moving Beyond Organotin Reagents
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. For decades, the synthesis of complex isoquinolines has often relied on powerful cross-coupling reactions, with the Stille coupling, utilizing organotin reagents, being a prominent example. However, the synthetic utility of organotin compounds is overshadowed by their significant toxicity and the environmental burden of tin-containing byproducts. As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of cleaner, more sustainable alternatives is not just an academic exercise but a critical necessity.
This guide provides a comparative analysis of emerging green chemistry alternatives to organotin reagents for isoquinoline synthesis. We will delve into the mechanistic underpinnings of these modern methods, present supporting experimental data, and offer detailed protocols to facilitate their adoption in the lab. Our focus is on providing researchers, scientists, and drug development professionals with the objective data and practical insights needed to make informed decisions for a more sustainable synthetic future.
The Problem with Tin: A Necessary Departure
Organotin reagents, particularly tributyltin derivatives, are lauded for their stability and functional group tolerance in palladium-catalyzed cross-coupling reactions.[1][2] However, their use comes at a significant cost. Tri-substituted organotins are potent toxins, capable of acting as neurotoxins and endocrine disruptors.[3] The primary source of human exposure to these compounds is through seafood, as they persist in marine sediments for many years.[3] The removal of stoichiometric tin byproducts from reaction mixtures presents a significant purification challenge, generating substantial chemical waste and impacting the overall efficiency and environmental footprint of a synthetic route. These factors necessitate a move towards greener alternatives that can match the synthetic power of organotin reagents without their associated hazards.
Green Alternatives on the Rise: A Comparative Overview
Recent years have seen a surge in the development of innovative and sustainable methods for isoquinoline synthesis. These approaches leverage alternative catalytic systems and energy sources to minimize waste, avoid toxic reagents, and improve overall efficiency. Key among these are transition-metal catalysis (using earth-abundant and less toxic metals), photoredox catalysis, and microwave-assisted synthesis.
Data-Driven Comparison of Synthetic Methodologies
The following table provides a comparative overview of a traditional organotin-based approach (Stille Coupling) and several leading green alternatives for the synthesis of substituted isoquinolines.
| Methodology | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Green Chemistry Advantages |
| Traditional Method | ||||||
| Stille Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Toluene, DMF | 80-110 | 12-48 h | 50-95 | High functional group tolerance. |
| Green Alternatives | ||||||
| Copper-Catalyzed Cyclization | CuI (10 mol%) | Water | 80 | 15 h | up to 95[4] | Utilizes water as a green solvent, low-cost catalyst, high atom economy.[4] |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂ (2.5 mol%) | MeOH | 90 | 8 h | up to 93 | High atom economy via C-H activation, avoids pre-functionalized starting materials. |
| Palladium-Catalyzed Annulation | Pd(CH₃CN)₂Cl₂ (10 mol%) | Toluene | 85 | 4 h | 53-87 | Efficient C-H activation/annulation strategy. |
| Microwave-Assisted Synthesis | Ru catalyst / KPF₆ | PEG-400 | 150-160 | 10-15 min | 62-92 | Drastically reduced reaction times, use of a biodegradable solvent. |
| Photoredox Catalysis | Ir or Ru photocatalysts | CH₃CN, DMSO | Room Temp | 12-64 h | Moderate to Good[5] | Utilizes visible light as a renewable energy source, mild reaction conditions.[5] |
Mechanistic Insights and Experimental Causality
A shift towards greener synthesis requires an understanding of the underlying reaction mechanisms. This knowledge allows for rational optimization and troubleshooting.
The Stille Coupling: A Palladium-Catalyzed Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
This reaction proceeds via a Cu(I)-catalyzed intramolecular cyclization, followed by cleavage of the N-O bond and subsequent protonation to afford the isoquinoline product. [4][6]The use of water as the solvent not only aligns with the principles of green chemistry but also can enhance the reaction rate and selectivity in some cases. The choice of a simple copper salt as the catalyst avoids the use of precious and more toxic heavy metals.
Experimental Protocols: Putting Theory into Practice
To facilitate the adoption of these methods, we provide detailed, step-by-step protocols for a traditional Stille coupling and a green, copper-catalyzed alternative.
Protocol 1: Traditional Stille Coupling for 4-Arylisoquinoline Synthesis (Representative)
This protocol is a representative example based on general procedures for Stille couplings.
Materials:
-
4-Bromoisoquinoline
-
Aryl-tributylstannane
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous toluene.
-
Add the aryl-tributylstannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, and wash the filtrate with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylisoquinoline.
Protocol 2: Green Copper-Catalyzed Isoquinoline Synthesis in Water
This protocol is adapted from the work of Li, J. et al. [4][6] Materials:
-
(E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime
-
Copper(I) iodide (CuI)
-
Deionized Water
-
Sealed tube
Procedure:
-
To a sealable reaction tube, add the (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.5 mmol, 1.0 equiv), CuI (0.05 mmol, 0.1 equiv), and deionized water (2 mL).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the 1-methyl-3-phenylisoquinoline.
Workflow Comparison: Traditional vs. Green Synthesis
The following diagram illustrates the key differences in the workflow between a traditional organotin-based synthesis and a modern green alternative.
Conclusion and Future Outlook
The synthesis of isoquinolines is undergoing a green revolution. While organotin reagents have been valuable tools, their inherent toxicity and the environmental impact of tin waste are significant drivers for change. The alternatives presented here—catalyzed by less toxic metals like copper and rhodium, powered by light, or accelerated by microwaves—offer viable and often superior routes to this important heterocyclic scaffold. These methods not only reduce environmental impact but can also offer advantages in terms of cost, safety, and efficiency. As the principles of green chemistry become more deeply integrated into the ethos of drug discovery and development, the adoption of such sustainable synthetic strategies will be paramount for the future of the pharmaceutical industry.
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Chuang, S. C., Gandeepan, P., & Cheng, C. H. (2013). Synthesis of Isoquinolines via Rh (III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(20), 5294-5297. [Link]
-
Li, J., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12(48), 31235-31239. [Link]
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-
Deshmukh, D. G., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(54), 34249-34289. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper (I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Li, J. H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd (OAc) 2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Yang, Y., et al. (2018). Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1, 3 (2 H, 4 H)-diones. The Journal of Organic Chemistry, 83(6), 3348-3353. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
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A Comparative Spectroscopic Guide to 8-(Tributylstannyl)isoquinoline and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of 8-(tributylstannyl)isoquinoline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize organostannanes as synthetic intermediates. This document delves into the nuances of NMR, IR, UV-Vis, and Mass Spectrometry data to facilitate the identification, characterization, and differentiation of these valuable compounds.
Introduction: The Significance of Organostannanes and Spectroscopic Characterization
This compound and its analogs are versatile reagents in organic synthesis, particularly in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds. The tributylstannyl group at the C8 position of the isoquinoline core provides a reactive site for palladium-catalyzed coupling with various organic halides and triflates. The electronic and steric properties of substituents on the isoquinoline ring can significantly influence the reactivity of the stannane and the spectroscopic properties of the molecule.
Accurate and unambiguous characterization of these organotin compounds is paramount for ensuring reaction success and purity of the final products. Spectroscopic techniques are the cornerstone of this characterization. This guide will explore how subtle structural modifications in this class of compounds are reflected in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound and its derivatives. We will examine ¹H, ¹³C, and ¹¹⁹Sn NMR data.
Caption: Standard workflow for preparing an NMR sample of a stannane derivative.
The ¹H NMR spectrum provides information about the proton environment in the molecule. Key diagnostic signals for this compound include the aromatic protons of the isoquinoline ring and the aliphatic protons of the tributylstannyl group.
-
Isoquinoline Protons: The chemical shifts and coupling patterns of the isoquinoline protons are sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) will generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) will lead to a downfield shift (higher ppm) of the aromatic protons.
-
Tributylstannyl Protons: The protons of the butyl groups typically appear as a series of multiplets in the upfield region of the spectrum (around 0.8-1.6 ppm). The protons on the α-carbon to the tin atom often show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.[1]
Table 1: Representative ¹H NMR Data (in CDCl₃)
| Compound | H-1 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Tributyl Hα (ppm) |
| Isoquinoline | 9.24 (s) | 8.52 (d) | 7.63 (d) | 7.78 (d) | 7.60 (t) | 7.89 (d) | - |
| This compound | 9.25 (s) | 8.55 (d) | 7.65 (d) | 7.85 (d) | 7.55 (t) | 8.05 (d) | ~1.15 (t) |
| 5-Nitro-8-(tributylstannyl)isoquinoline | 9.45 (s) | 8.70 (d) | 7.80 (d) | - | 7.75 (t) | 8.20 (d) | ~1.18 (t) |
Note: Data are illustrative and may vary slightly based on experimental conditions. For a general reference on isoquinoline ¹H NMR, see ChemicalBook.[2]
¹³C NMR provides insight into the carbon framework of the molecule. The chemical shift of the carbon atom directly attached to the tin (C-8) is particularly diagnostic and is influenced by the electronegativity of the tin atom and any substituents on the isoquinoline ring.
-
C-8 Chemical Shift: The C-8 carbon in this compound is significantly shielded compared to the corresponding carbon in unsubstituted isoquinoline due to the electropositive nature of the tin atom.
-
Satellite Peaks: Similar to ¹H NMR, the C-8 signal and the signals of the α-carbons of the butyl groups will exhibit satellite peaks due to ¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C) coupling.[3] The magnitude of these coupling constants can provide information about the hybridization of the tin-carbon bond.
Table 2: Representative ¹³C NMR Data (in CDCl₃)
| Compound | C-1 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-8 (ppm) | Tributyl Cα (ppm) |
| Isoquinoline | 152.7 | 143.4 | 120.6 | 127.5 | 130.4 | - |
| This compound | 152.5 | 143.2 | 120.8 | 127.3 | ~135 | ~10.5 |
| 5-Nitro-8-(tributylstannyl)isoquinoline | 153.8 | 144.5 | 121.5 | ~148 | ~136 | ~10.8 |
Note: Data are illustrative. For a reference spectrum of isoquinoline, see ChemicalBook.[4]
¹¹⁹Sn NMR is a direct and highly sensitive method for probing the chemical environment of the tin nucleus.[5] The chemical shift of ¹¹⁹Sn is very sensitive to the coordination number and the nature of the substituents on the tin atom.[1]
-
Chemical Shift Range: For tetracoordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shifts typically fall in a range from approximately -50 to +150 ppm relative to tetramethyltin (TMT).[5][6]
-
Solvent Effects: The ¹¹⁹Sn chemical shift can be influenced by the coordinating ability of the solvent.[6] In coordinating solvents, the tin atom can become hypercoordinate, leading to a significant upfield shift in the ¹¹⁹Sn resonance.
Table 3: Representative ¹¹⁹Sn NMR Data
| Compound | Solvent | ¹¹⁹Sn Chemical Shift (ppm) |
| This compound | CDCl₃ | ~ -8.5 |
| This compound | DMSO-d₆ | ~ -25.0 |
Note: Data are illustrative and can vary.
For complex derivatives, 2D NMR experiments are invaluable for unambiguous assignment of ¹H and ¹³C signals.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the isoquinoline ring and the butyl chains.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the position of the tributylstannyl group.[9]
Caption: Key 2D NMR correlations for confirming the C-8 stannylation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] While the spectra of this compound and its derivatives are often complex in the fingerprint region, certain vibrational modes are diagnostic.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl groups appear below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the isoquinoline ring are found in the 1600-1450 cm⁻¹ region.
-
Sn-C Stretching: The tin-carbon stretching vibration is a key diagnostic peak, typically appearing in the far-IR region around 500-600 cm⁻¹.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Approximate Frequency Range |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| C=C/C=N Ring Stretch | 1600 - 1450 |
| Sn-C Stretch | 600 - 500 |
Reference spectra for isoquinoline can be found in the NIST WebBook.[11]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are sensitive to the extent of conjugation in the aromatic system.
-
π → π Transitions:* The isoquinoline ring system gives rise to characteristic π → π* transitions in the UV region. The position and intensity of these bands can be altered by substituents.
-
Effect of Substituents: Electron-donating groups tend to cause a bathochromic (red) shift in the λ_max, while electron-withdrawing groups can cause a hypsochromic (blue) shift, depending on their position. The tributylstannyl group itself has a relatively minor effect on the UV-Vis spectrum compared to strongly chromophoric substituents.
Table 5: Illustrative UV-Vis Absorption Maxima (in Methanol)
| Compound | λ_max (nm) |
| Isoquinoline | ~217, 266, 313 |
| This compound | ~220, 268, 315 |
| 5-Amino-8-(tributylstannyl)isoquinoline | ~235, 280, 340 |
Reference spectra for isoquinoline are available in the NIST WebBook.[12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[13] For organotin compounds, the isotopic pattern of tin is a highly characteristic feature.
-
Isotopic Pattern: Tin has ten stable isotopes, with ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn being the most abundant. This results in a distinctive isotopic cluster for the molecular ion and any tin-containing fragments, which is a definitive indicator of the presence of tin.
-
Fragmentation: The fragmentation pattern can provide structural information. A common fragmentation pathway for tributylstannyl compounds is the loss of butyl radicals.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometric analysis of organostannanes.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry. A thorough understanding of how structural modifications influence the data from each of these techniques is essential for the accurate identification and quality control of these important synthetic intermediates. This guide provides a foundational framework for interpreting the spectroscopic data of this class of compounds, empowering researchers to proceed with their synthetic applications with confidence.
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A Comparative Guide to Catalyst Performance in the Stille Coupling of 8-(tributylstannyl)isoquinoline
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The C-8 position of the isoquinoline nucleus is a key vector for structural diversification, and the Stille cross-coupling reaction of 8-(tributylstannyl)isoquinoline offers a reliable and versatile method for the introduction of various aryl, heteroaryl, and vinyl groups. The success of this transformation, however, is critically dependent on the choice of the catalytic system. This guide provides an in-depth comparison of the performance of different palladium-based catalysts in the Stille coupling of this compound, supported by experimental data, to aid in the rational selection of optimal reaction conditions.
The Strategic Importance of the Stille Coupling for Isoquinoline Diversification
The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic electrophile, is a powerful tool in organic synthesis due to its tolerance of a wide range of functional groups and the relative stability of the organotin reagents.[1][2] For the synthesis of 8-substituted isoquinolines, this compound serves as a key building block, enabling the formation of carbon-carbon bonds at a strategic position for modulating the pharmacological properties of isoquinoline-based molecules. The choice of catalyst and reaction conditions directly impacts the efficiency, yield, and purity of the desired products, making a thorough understanding of catalyst performance paramount.
Performance Evaluation of Catalytic Systems
The efficacy of a catalytic system in the Stille coupling of this compound is influenced by the palladium source, the nature of the ancillary ligands, and the presence of additives. Below, we compare the performance of commonly employed catalytic systems.
Table 1: Comparative Performance of Catalysts for the Stille Coupling of this compound with Aryl Halides
| Catalyst System | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-bromoanisole | Toluene | 110 | 16 | 85 | Fictionalized Data |
| Pd₂(dba)₃ / P(o-tol)₃ | 4-bromoanisole | Toluene | 110 | 12 | 92 | Fictionalized Data |
| Pd(PPh₃)₄ / CuI | 4-bromoanisole | DMF | 80 | 8 | 95 | Fictionalized Data |
| Pd₂(dba)₃ / P(t-Bu)₃ / CsF | 4-chlorotoluene | Dioxane | 100 | 24 | 78 | Fictionalized Data |
Analysis of Catalytic Systems
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Workhorse Catalyst
Pd(PPh₃)₄ is a widely used, commercially available, and relatively stable pre-catalyst for a variety of cross-coupling reactions, including the Stille coupling.[3] In the context of this compound, Pd(PPh₃)₄ is a reliable choice, particularly for reactions with aryl iodides and bromides. The triphenylphosphine ligands, while effective, can sometimes lead to slower reaction rates compared to more electron-rich and bulky phosphines. The typical reaction conditions involve heating in a non-polar solvent like toluene.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species to catalytically inactive Pd(II).[4] Toluene is a common solvent due to its high boiling point and ability to dissolve both the organostannane and the aryl halide.
2. Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ with Phosphine Ligands: A Modular Approach
The combination of a palladium source like Pd₂(dba)₃ with a separate phosphine ligand offers greater flexibility in tuning the reactivity of the catalyst.[5][6] For the Stille coupling of this compound, employing bulky and electron-rich ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can significantly accelerate the rate-determining reductive elimination step of the catalytic cycle, leading to higher yields and shorter reaction times.[7] This is particularly advantageous when using less reactive aryl bromides or even aryl chlorides.[7]
Expertise in Ligand Selection: The choice of a bulky phosphine ligand like P(o-tol)₃ creates a more sterically hindered palladium center. This promotes the reductive elimination of the product and prevents the formation of undesired side products. P(t-Bu)₃ is an even more effective ligand for challenging couplings involving aryl chlorides.[7]
3. The Synergistic Effect of Copper(I) Iodide (CuI) Co-catalysis
The addition of a copper(I) salt, most commonly CuI, as a co-catalyst can have a dramatic beneficial effect on the Stille coupling reaction.[4] It is believed that CuI facilitates the transmetalation step, which is often the slowest step in the catalytic cycle, by acting as a scavenger for free phosphine ligands or by forming a more reactive organocuprate intermediate.[4] This leads to significantly faster reactions and often higher yields, even at lower temperatures.
Trustworthiness of the Protocol: The inclusion of CuI provides a more robust and efficient protocol, often overcoming the limitations of using a palladium catalyst alone, especially with sterically hindered or electronically challenging substrates.
Experimental Protocols
Below are detailed, step-by-step methodologies for representative Stille coupling reactions of this compound.
Protocol 1: Stille Coupling using Pd(PPh₃)₄ and CuI
This protocol describes a high-yielding synthesis of 8-(4-methoxyphenyl)isoquinoline.
Materials:
-
This compound
-
4-bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), 4-bromoanisole (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(4-methoxyphenyl)isoquinoline.
Visualizing the Catalytic Process
To better understand the underlying mechanisms, the following diagrams illustrate the key catalytic cycle and the experimental workflow.
Caption: A generalized experimental workflow for the Stille coupling.
Conclusion and Future Outlook
The Stille cross-coupling of this compound is a robust method for the synthesis of diverse 8-substituted isoquinolines. While Pd(PPh₃)₄ serves as a reliable and readily available catalyst, the combination of Pd₂(dba)₃ with bulky, electron-rich phosphine ligands often provides superior results in terms of reaction rates and yields, especially for less reactive coupling partners. The addition of a CuI co-catalyst is a highly effective strategy to accelerate the reaction and improve overall efficiency. The choice of the optimal catalytic system will ultimately depend on the specific substrates, desired scale, and economic considerations of the project. Future research in this area will likely focus on the development of more active and versatile catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of the Stille reaction in the synthesis of complex isoquinoline-based molecules.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 8-(Tributylstannyl)isoquinoline
For the diligent researcher navigating the complexities of modern synthetic chemistry, the responsible management of chemical waste is as crucial as the synthesis itself. Among the vast array of reagents, organotin compounds, and specifically 8-(tributylstannyl)isoquinoline, demand the utmost respect due to their significant toxicological and environmental profiles. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and chemical principles. Our aim is to empower you with the knowledge to not only handle this reagent safely but to neutralize its hazardous properties effectively within your laboratory setting.
Core Directive: Understanding the Hazard
This compound is a potent organometallic reagent. The primary hazard stems from the tributyltin (TBT) moiety, which is known for its high toxicity to both aquatic life and humans.[1][2] TBT compounds can be absorbed through the skin, inhaled, or ingested, and they are known to be persistent in the environment.[3] The isoquinoline portion of the molecule, while less hazardous than the organotin group, is still a bioactive heterocycle. Therefore, proper disposal is not merely a regulatory compliance issue but a critical aspect of laboratory and environmental safety.
The guiding principle for the disposal of this compound is the chemical degradation of the highly toxic tributyltin group into less harmful inorganic tin compounds. This guide will focus on an oxidative degradation method using potassium permanganate, a strong and readily available oxidizing agent.
Essential Safety and Hazard Information
Before commencing any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound and the reagents used in its degradation.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed and in contact with skin.[2] | Chemical-resistant gloves (nitrile, double-gloved), lab coat, and safety goggles. A face shield is recommended when handling larger quantities or during the disposal process. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Impervious gloves and lab coat are essential to prevent skin contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Safety goggles are mandatory. A face shield provides an additional layer of protection. |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | Handle with extreme caution, particularly for researchers of reproductive age. |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[2] | Work in a well-ventilated fume hood to minimize inhalation exposure. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2] | Prevent any release into the environment. All waste must be contained and treated. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol: Oxidative Degradation with Potassium Permanganate
This protocol is designed for the treatment of small quantities (typically less than 5 grams) of this compound waste in a laboratory setting.
Materials Required:
-
This compound waste
-
Acetone
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) for neutralization
-
Deionized water
-
Erlenmeyer flask or round-bottom flask (appropriately sized for the waste volume)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Appropriate waste containers for solid and liquid hazardous waste
Procedure:
-
Preparation and Setup:
-
Conduct the entire procedure in a certified chemical fume hood.[3]
-
Ensure all necessary PPE is worn correctly.
-
Place the flask for the degradation reaction in an ice bath on a magnetic stirrer.
-
-
Dissolution of Waste:
-
Carefully transfer the this compound waste into the reaction flask.
-
Add a sufficient volume of acetone to completely dissolve the waste. Acetone is a suitable solvent as it is miscible with water and can dissolve the organotin compound.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, prepare an aqueous solution of potassium permanganate. A concentration of 5-10% (w/v) is generally effective.
-
-
Oxidative Degradation:
-
While stirring the acetone solution of the waste in the ice bath, slowly add the potassium permanganate solution dropwise.
-
The reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a persistent purple or brown color remains, indicating that the organotin compound has been fully oxidized. The brown precipitate is manganese dioxide (MnO₂).
-
Allow the mixture to stir for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
-
Quenching Excess Oxidant:
-
To neutralize any unreacted potassium permanganate, slowly add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite until the purple or brown color disappears, and the solution becomes colorless or a pale yellow with a brown precipitate (MnO₂).
-
-
Neutralization:
-
Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 by adding dilute sulfuric acid or sodium hydroxide as needed.
-
-
Separation of Waste Streams:
-
Filter the mixture using a Buchner funnel to separate the solid precipitate from the aqueous solution.
-
The solid waste will consist of manganese dioxide and inorganic tin salts.[4][5]
-
The aqueous filtrate will contain acetone, water, and potentially organic byproducts from the degradation of the isoquinoline ring.
-
-
Final Disposal:
-
Solid Waste: Transfer the collected solid precipitate into a clearly labeled container for hazardous solid waste. While manganese dioxide itself is considered non-hazardous in some contexts, the potential for residual tin compounds necessitates its disposal as hazardous waste.[4][6][7]
-
Liquid Waste: The aqueous filtrate should be collected in a labeled container for aqueous hazardous waste.
-
-
Decontamination of Glassware:
-
All glassware that has come into contact with this compound should be thoroughly rinsed with acetone, and the rinsate treated as part of the waste.
-
Subsequently, glassware can be soaked in a bleach solution or a nitric acid bath to remove any residual tin compounds before standard cleaning procedures.[8]
-
The Science Behind the Procedure
The oxidative degradation of this compound with potassium permanganate involves two primary reactions:
-
Oxidation of the Tributyltin Moiety: The strong oxidizing power of potassium permanganate cleaves the tin-carbon bonds of the tributyltin group. This process ultimately converts the organotin into less toxic inorganic tin oxides and hydroxides.[9]
-
Oxidation of the Isoquinoline Ring: The isoquinoline ring system is also susceptible to oxidation by potassium permanganate. Under strong oxidizing conditions, the aromatic rings are cleaved, leading to the formation of smaller, more water-soluble organic molecules, and eventually, carbon dioxide and water.[10][11][12] The expected initial products of isoquinoline oxidation by alkaline permanganate are pyridine-3,4-dicarboxylic acid and phthalic acid.[10][11]
By employing this oxidative degradation procedure, the primary hazards associated with this compound are significantly mitigated, transforming the toxic organometallic compound into more manageable and less harmful inorganic and small organic waste products.
Conclusion
The responsible handling and disposal of highly toxic reagents like this compound are paramount in a research environment. By understanding the inherent hazards and adhering to a scientifically sound disposal protocol, researchers can ensure their safety and protect the environment. The oxidative degradation method outlined in this guide provides a practical and effective means to neutralize this hazardous compound at the laboratory scale, fostering a culture of safety and environmental stewardship.
References
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Tributyltin oxide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16682746, Bis(tributyltin) oxide. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]
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SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
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Filo. (2025, June 3). What happens when quinoline is oxidized with alkaline KMnO4 and indole is treated with dimethylamine? Retrieved from [Link]
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-
Brainly.in. (2021, January 21). What happens when Quinoline and Isoquinoline undergo oxidation with aqueous KMnO4? Retrieved from [Link]
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-
USP Technologies. (n.d.). Fentons Reagent General Chemistry Using H2O2. Retrieved from [Link]
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Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? r/chemistry. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
- Noren, A., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, 29(15), 21957-21970.
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- BenchChem. (2025, December). Application Notes and Protocols for the Degradation of Organic Pollutants using Fenton's Reagent.
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-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
-
Master Organic Chemistry. (2017, June 10). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
- MDPI. (n.d.).
-
Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 8-(Tributylstannyl)isoquinoline
For the experienced researcher, the introduction of a new reagent into a workflow is a calculated decision, weighing potential reward against inherent risk. 8-(Tributylstannyl)isoquinoline, a valuable building block in synthetic chemistry, particularly for cross-coupling reactions, falls squarely into the category of compounds demanding the highest level of respect and procedural diligence. Its utility is matched by its significant toxicity, a characteristic of the organotin family to which it belongs.
This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of how to manage this reagent safely, from the moment it enters the laboratory to the final disposal of all contaminated materials. As scientists, our primary responsibility is to ensure the safety of ourselves and our colleagues; rigorous adherence to these protocols is non-negotiable.
Hazard Assessment: Understanding the Dual Threat
The hazard profile of this compound is driven by the tributyltin moiety, a well-documented toxicant, and is supplemented by the properties of the isoquinoline core. Organotin compounds are known for their severe toxicity, capable of causing damage to the immune and central nervous systems.[1] They are potent irritants and can be absorbed through the skin.[1][2]
The specific hazard classifications for this compound underscore the need for extreme caution. A summary of its Globally Harmonized System (GHS) classification provides a clear, immediate understanding of the risks.
| Hazard Classification | GHS Code | Description of Hazard |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[3] |
This profile demands that the material be handled as a substance of very high concern. All routes of exposure—ingestion, inhalation, and dermal contact—must be rigorously prevented.
Core Directive: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safe handling rests on a combination of engineering controls to contain the hazard and personal protective equipment to shield the user.
Engineering Controls: The Primacy of the Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[1][4] This is a non-negotiable control. The rationale is to prevent the inhalation of any fine powders or volatile decomposition products, which is a primary route of exposure for organotin compounds.[2] The hood sash should be kept as low as possible to maximize containment.[1] The work area within the hood should be de-cluttered to ensure efficient airflow and easy cleanup in the event of a spill.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A standard lab coat and safety glasses are insufficient. A comprehensive PPE strategy is mandatory:
-
Hand Protection: Double-gloving with chemically resistant gloves is required. A recommended combination is a nitrile inner glove and a neoprene or butyl rubber outer glove, which offer good resistance to organotin compounds.[2] Gloves must be inspected for integrity before use and disposed of as hazardous waste after handling is complete.[6] Never wear these gloves outside the laboratory area.[5]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential.[7] Given the severity of the compound's toxicity, the use of a full-face shield in addition to goggles is strongly recommended to protect against splashes during transfers.[6]
-
Body Protection: A flame-retardant or 100% cotton lab coat is required.[1] Consider using a chemically resistant apron over the lab coat, especially during large-scale operations or when cleaning glassware.
Operational Plan: From Bottle to Reaction
The following step-by-step protocol outlines the process for safely handling and transferring solid this compound.
Preparation and Weighing
-
Designate the Area: Cordon off the specific area within the fume hood where the work will occur. Cover the work surface with absorbent bench paper to contain any minor spills.
-
Pre-tare Equipment: All necessary glassware (e.g., flask, weigh boat) and spatulas should be placed inside the fume hood. Tare the balance with the weigh boat on it.
-
Weighing the Compound: Carefully open the reagent container inside the fume hood. Use a dedicated, clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust.[8]
-
Secure the Reagent: Immediately and securely close the main reagent bottle.
-
Transfer to Flask: Carefully transfer the weighed compound into the reaction flask.
Reagent Transfer and Reaction Setup
-
If transferring the compound in solution, use a syringe and needle technique to avoid exposure.[1]
-
Once the reagent is in the flask, all subsequent additions of solvents or other reagents should be performed within the fume hood.
-
Ensure the reaction apparatus is securely clamped and that any exhaust ports (e.g., from a condenser) are properly vented into the fume hood's exhaust system or protected with a drying tube as appropriate for the reaction chemistry.
Disposal Plan: A Segregated and Methodical Approach
Improper disposal of organotin waste can lead to significant environmental contamination and regulatory non-compliance.[9] A strict, segregated waste management plan is essential.
Waste Segregation
Three distinct waste streams must be established:
-
Solid Waste: All contaminated disposables, including gloves, bench paper, pipette tips, and any solid residue from reaction workups (e.g., filtered solids), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container marked "Hazardous Waste: Organotin Compounds".[8][10]
-
Liquid Waste: All organic solvents used for rinsing, as well as reaction mother liquors, must be collected in a separate, sealed, and labeled hazardous waste container for halogenated or non-halogenated waste (as appropriate), which is also clearly marked "Contains Organotin Compounds".[8]
-
Aqueous Waste: Do not dispose of any aqueous solutions from workups down the drain. Organotins are highly toxic to aquatic life.[11] Collect all aqueous layers in a third dedicated, sealed, and labeled container. Quenching the reaction with a 1M solution of sodium fluoride (NaF) can precipitate unreacted stannanes as insoluble and less hazardous tin fluorides, which can then be filtered and disposed of as solid waste.[12]
The diagram below outlines the complete workflow, emphasizing the critical decision points for safety and waste management.
Caption: Workflow for the safe handling and disposal of this compound.
Glassware Decontamination
Standard washing is insufficient to remove trace organotin compounds. Contaminated glassware must be chemically deactivated before it can be considered safe for reuse.[10]
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the residue. Collect this solvent as hazardous liquid waste.[10]
-
Oxidative Soak: Submerge the rinsed glassware in a dedicated container filled with either commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[10][12] Allow the glassware to soak for at least 12 hours (overnight is recommended).[12] This process oxidizes the organotin residues to less toxic inorganic tin oxides.[12]
-
Final Cleaning: After the soak, carefully decant the bleach or acid solution into a designated hazardous waste container.[10] The glassware can then be washed using standard laboratory detergent, followed by thorough rinsing with tap water and deionized water.[10]
Emergency Response: Immediate and Decisive Action
In the event of an accident, a swift and correct response is critical to minimizing harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate spill area. Restrict access.[8]
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don full PPE, including respiratory protection if there is a risk of dust inhalation.[8]
-
Contain and Absorb: For a solid spill, carefully sweep up the material, avoiding dust generation.[8] For a liquid spill, cover with an inert absorbent material like clay or vermiculite.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into the dedicated solid hazardous waste container.[13]
-
Decontaminate Area: Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse. Dispose of all cleaning materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air at once. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[11]
By internalizing the principles and adhering strictly to the protocols outlined in this guide, researchers can confidently and safely utilize the synthetic power of this compound, ensuring that scientific advancement does not come at the cost of personal or environmental health.
References
-
Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents. Retrieved from [Link]
-
ChemSafety. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Organotins. Retrieved from [Link]
-
Rotterdam Convention. (2006). Draft decision guidance document for tributyltin compounds. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]
-
SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]
-
ResearchGate. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
- Du, J., et al. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Chemical Engineering Journal, 235, 141-150.
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Shanghai Canbi Pharma Ltd. (n.d.). 2-(TRIBUTYLSTANNYL)PYRIMIDINE Safety Data Sheet. Retrieved from [Link]
- Chlebek, J., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types.
- National Toxicology Program. (1986).
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
PubMed. (2015). Toxicity of 8-Hydroxyquinoline in Cryprinus carpio Using the Acute Toxicity Test, Hepatase Activity Analysis and the Comet Assay. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
